Ethyl (R)-thiazolidine-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl (4R)-1,3-thiazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-9-6(8)5-3-10-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBNETYZYOXTLS-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CSCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289525 | |
| Record name | Ethyl (4R)-4-thiazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60664-15-5 | |
| Record name | Ethyl (4R)-4-thiazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60664-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (4R)-4-thiazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (R)-thiazolidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Ethyl (R)-thiazolidine-4-carboxylate?
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl (R)-thiazolidine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: this compound is a pivotal chiral building block in modern synthetic and medicinal chemistry. As a derivative of L-cysteine, this heterocyclic compound serves as a critical intermediate, most notably in the synthesis of the immunostimulant drug Pidotimod.[1] Its unique structural features—a stereocenter at the C4 position, a reactive secondary amine, and a hydrolyzable ester group—make it a versatile synthon for creating complex molecular architectures. This technical guide provides an in-depth analysis of its physical and chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thiazolidine Scaffold
The thiazolidine ring system, a saturated five-membered heterocycle containing both sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry.[2] This structure is found in a multitude of biologically active molecules, including the life-saving antibiotic penicillin and the class of antidiabetic drugs known as thiazolidinediones (e.g., Pioglitazone).[3] Thiazolidine derivatives exhibit a vast range of pharmacological activities, including antibacterial, antioxidant, and anticancer properties.[3][4]
This compound, derived from the natural amino acid L-cysteine, retains the specific stereochemistry of its precursor, making it an invaluable tool for asymmetric synthesis. Its primary application lies in its role as a key intermediate for APIs, where precise stereocontrol is essential for therapeutic efficacy and safety.[1]
Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. It is important to note that some publicly available data pertains to its hydrochloride salt, which exhibits different physical properties (e.g., melting point, boiling point) from the free base.
| Property | Value | Source |
| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate | [5] |
| Synonyms | L-thioproline ethyl ester, (R)-ETHYL THIAZOLIDINE-4-CARBOXYLATE | [5] |
| CAS Number | 60664-15-5 | [5] |
| Molecular Formula | C₆H₁₁NO₂S | [5] |
| Molecular Weight | 161.22 g/mol | [5] |
| Appearance | White crystalline powder (as Hydrochloride salt) | [1] |
| Boiling Point | 289.7°C at 760 mmHg (as Hydrochloride salt) | [1] |
| Flash Point | 129°C (as Hydrochloride salt) | [1] |
| Solubility | The parent carboxylic acid is soluble in water (28.5 g/L at 20°C). The ethyl ester is expected to have lower water solubility and good solubility in organic solvents like ethanol, chloroform, and ethyl acetate. | [6] |
Chemical Profile and Reactivity
Synthesis: A Foundation in Biomimetic Chemistry
The synthesis of the thiazolidine ring is a classic example of biomimetic chemistry, mimicking natural processes. The core is typically formed via the cyclocondensation of L-cysteine with an aldehyde or ketone.[3][7] For this compound, this involves a reaction with a formaldehyde equivalent, followed by esterification.
The causality behind this reaction choice is twofold:
-
Stereochemical Integrity: Starting with L-cysteine directly transfers the (R) stereochemistry to the C4 position of the thiazolidine ring, avoiding the need for complex chiral resolutions or asymmetric synthesis steps.
-
High Atom Economy: The condensation reaction is highly efficient, often proceeding in high yields with water as the only major byproduct.[2]
Experimental Protocol: Fischer Esterification of (R)-Thiazolidine-4-carboxylic acid
This protocol provides a self-validating system for synthesis. The endpoint can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed via spectroscopic methods.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (R)-Thiazolidine-4-carboxylic acid (1.0 eq).
-
Solvent: Add a sufficient volume of absolute ethanol to fully dissolve the starting material. Ethanol serves as both the solvent and the reactant.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. This step quenches the acid catalyst and removes unreacted carboxylic acid into the aqueous layer.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Key Chemical Reactions
Ester Hydrolysis: As with any ester, this compound is susceptible to hydrolysis under either acidic or basic conditions to yield the parent carboxylic acid and ethanol.[8] This reaction is fundamental to its role in certain prodrug strategies, where the ester form enhances membrane permeability, and subsequent in-vivo hydrolysis releases the active carboxylic acid. Alkaline hydrolysis is generally faster and irreversible, as the resulting carboxylate salt is deprotonated and no longer reactive towards the alcohol.[8]
N-Functionalization: The secondary amine within the thiazolidine ring is a nucleophilic center and can undergo various reactions, such as acylation, alkylation, and sulfonylation. For instance, N-acetylation with acetic anhydride can be performed to protect the amine or to synthesize derivatives with altered biological properties.[9][10]
Stability and Storage
The compound is generally stable under normal laboratory conditions.[6] However, it is incompatible with strong oxidizing agents.[6] For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment to prevent hydrolysis from atmospheric moisture and degradation from oxidative processes.[1][6]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is achieved through a combination of standard spectroscopic techniques. While specific spectra for this exact compound are not provided in the search results, the expected characteristics can be expertly inferred from its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl Group: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂) are characteristic of the ethyl ester moiety.
-
Thiazolidine Ring Protons: The protons on the heterocyclic ring will appear as a series of multiplets in the 3.0-4.5 ppm region. The proton at the C4 chiral center will likely be a doublet of doublets.
-
N-H Proton: A broad singlet, typically in the 2-4 ppm range, corresponding to the secondary amine proton. Its chemical shift can be variable and it is D₂O exchangeable.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ester Carbonyl: A peak in the deshielded region of 170-175 ppm.
-
Ethyl Group: Two peaks around 60-62 ppm (OCH₂) and 14-15 ppm (CH₃).
-
Thiazolidine Ring Carbons: Peaks corresponding to the C2, C4, and C5 carbons would appear in the aliphatic region, typically between 30-70 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is definitive for the ester carbonyl group.[11]
-
N-H Stretch: A moderate peak around 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-O Stretch: An absorption in the 1150-1250 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
In Electron Ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 161. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functional group.
-
Applications in Research and Drug Development
The primary value of this compound lies in its application as a specialized chemical intermediate.
-
Synthesis of Pidotimod: It is a documented key starting material for Pidotimod, an immunostimulatory agent used to prevent and treat respiratory infections.[1] The (R)-stereocenter is crucial for the drug's biological activity.
-
Chiral Building Block: Beyond Pidotimod, it serves as a versatile chiral synthon. The ring can be opened, or the functional groups can be further manipulated to create a variety of enantiomerically pure molecules for drug discovery pipelines.
-
Prodrug of L-cysteine: Thiazolidine-4-carboxylate derivatives are well-established as prodrugs of L-cysteine.[3] They can facilitate the delivery of cysteine into cells, which is the rate-limiting amino acid for the synthesis of the critical intracellular antioxidant, glutathione (GSH). This mechanism is exploited to protect against oxidative stress-induced pathologies.
Safety and Handling
Based on the Safety Data Sheet (SDS) for the related hydrochloride salt, appropriate precautions are necessary when handling this class of compounds.[12]
-
Hazards: The hydrochloride salt is classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed.
References
- Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available at: [Link]
- ETW International. (n.d.). Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride. Baishixing. Retrieved from [Link]
- Aslam, M., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Polycyclic Aromatic Compounds. Available at: [Link]
- Kumar, R., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4998. Available at: [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry, 12(4), 5349-5361. Available at: [Link]
- Abbas, S., et al. (2023). Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Green Chemistry Letters and Reviews. Available at: [Link]
- LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)
- Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]
Sources
- 1. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. nanobioletters.com [nanobioletters.com]
- 10. fishersci.com [fishersci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemscene.com [chemscene.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to Ethyl (R)-thiazolidine-4-carboxylate: Structure, Stereochemistry, and Synthetic Applications
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ethyl (R)-thiazolidine-4-carboxylate is a pivotal chiral building block in modern organic and medicinal chemistry. Derived from the naturally abundant amino acid L-cysteine, it represents a classic application of chiral pool synthesis, providing a robust and stereochemically defined scaffold for the development of complex molecular architectures.[1][2] Its heterocyclic structure, containing both a secondary amine and an ester functional group, offers multiple points for chemical modification. This guide provides an in-depth analysis of its core structure, the origins and implications of its stereochemistry, validated protocols for its synthesis and characterization, and a discussion of its significant role as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), most notably the immunostimulant Pidotimod.[3]
Introduction: A Chiral Synthon of Significance
In the landscape of drug discovery and development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making stereochemical control a critical aspect of synthesis. This compound emerges as a valuable asset in this context. It is a heterocyclic compound belonging to the thiazolidine family, which are known to be biologically important scaffolds.[4] The thiazolidine ring is a core component in numerous pharmacologically active molecules, including the antibiotic penicillin and various antidiabetic agents.[4]
The primary value of this compound lies in its origin from the chiral pool —the collection of inexpensive, readily available, and enantiopure natural products.[1] By utilizing L-cysteine as a starting material, the absolute stereochemistry at the C4 position is pre-defined and reliably transferred to the final product, bypassing the need for complex asymmetric synthesis or chiral resolution steps.[2][5] This makes it an efficient and cost-effective starting point for constructing more elaborate chiral molecules.
Molecular Structure and Physicochemical Properties
Chemical Structure Analysis
The structure of this compound features a five-membered saturated ring containing one sulfur and one nitrogen atom. This thiazolidine core is substituted at the C4 position with an ethyl carboxylate group.
-
IUPAC Name: ethyl (4R)-1,3-thiazolidine-4-carboxylate
-
Molecular Formula: C₆H₁₁NO₂S[6]
-
CAS Number: 60664-15-5[6]
The molecule's functionality—a secondary amine (a nucleophile), a thioether, and an electrophilic ester group—provides significant synthetic versatility.
Caption: Molecular structure of this compound.
Stereochemistry: The L-Cysteine Legacy
The designation (R) in the name is of critical importance and refers to the absolute configuration of the stereocenter at the C4 position of the thiazolidine ring. This stereochemistry is directly inherited from the α-carbon of the naturally occurring amino acid L-cysteine, which possesses (R) configuration.
The synthesis of the thiazolidine ring via condensation of L-cysteine with an aldehyde or ketone preserves this chiral center.[7][8] This is a cornerstone of chiral pool synthesis: leveraging the inherent chirality of natural products to build complex, stereochemically defined molecules.[5] It is important to note that if an aldehyde other than formaldehyde is used in the cyclization, a second stereocenter is generated at the C2 position, which can result in a mixture of diastereomers (cis and trans).[9] However, for the parent compound derived from formaldehyde, only the C4 stereocenter is present.
Physicochemical Properties
A summary of key physical and chemical properties is provided below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 161.22 g/mol | [6] |
| Boiling Point | 254.2 ± 35.0 °C (Predicted) | [6] |
| Density | 1.165 ± 0.06 g/cm³ (Predicted) | [6] |
| Appearance | White to off-white solid (for hydrochloride salt) | [3][10] |
| pKa | 6.90 ± 0.40 (Predicted) | [6] |
Synthesis and Mechanistic Insights
Core Synthetic Strategy: The Chiral Pool Approach
The most common and efficient synthesis of thiazolidine-4-carboxylic acid derivatives is the nucleophilic cyclocondensation of L-cysteine (or its ester) with a carbonyl compound.[4][11] This reaction is a powerful demonstration of biomimetic synthesis, as similar structures are found in nature.
Causality Behind Experimental Choices:
-
Starting Material: L-cysteine hydrochloride is chosen for its stability, availability in high enantiopurity, and the presence of three key functionalities: an amine, a thiol, and a carboxylic acid. The hydrochloride form improves solubility in certain solvent systems.
-
Carbonyl Source: Formaldehyde (often used as an aqueous solution, formalin) is the simplest aldehyde and reacts readily to form the unsubstituted thiazolidine ring without creating a second stereocenter at the C2 position.
-
Esterification: The synthesis can proceed by first forming the thiazolidine-4-carboxylic acid, followed by a standard esterification (e.g., using ethanol and an acid catalyst like thionyl chloride or sulfuric acid). Alternatively, L-cysteine ethyl ester can be used as the starting material to directly yield the target molecule. The former approach is often preferred for better control and purification of the intermediate acid.
Sources
- 1. Chiral pool - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 4. pjps.pk [pjps.pk]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. This compound | 60664-15-5 [amp.chemicalbook.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Ethyl (R)-thiazolidine-4-carboxylate CAS number and molecular formula
An In-Depth Technical Guide to Ethyl (R)-thiazolidine-4-carboxylate for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a pivotal chiral building block in modern pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's core characteristics, synthesis, and critical applications, grounding all information in established scientific principles and authoritative sources.
Core Compound Identification and Physicochemical Profile
This compound, also known as L-thioproline ethyl ester, is a heterocyclic compound derived from the amino acid L-cysteine. Its structure incorporates a thiazolidine ring, which is a saturated five-membered ring containing both sulfur and nitrogen atoms. The "(R)" designation specifies the stereochemistry at the C-4 position, which is inherited from the natural L-cysteine precursor. This chirality is fundamental to its utility in the synthesis of stereospecific pharmaceuticals.
The compound is most commonly handled in its free base form or as a more stable hydrochloride salt. This distinction is critical for experimental design, as the salt form often exhibits improved stability and handling characteristics, while the free base is required for certain reactions.
Table 1: Key Properties and Identifiers
| Property | This compound (Free Base) | This compound HCl |
|---|---|---|
| CAS Number | 60664-15-5[1][2][3][4] | 86028-91-3[5][6] |
| Molecular Formula | C₆H₁₁NO₂S[1][4] | C₆H₁₂ClNO₂S[5][6] |
| Molecular Weight | 161.22 g/mol [1] | 197.68 g/mol [5][6] |
| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate[1] | Not Applicable |
| Appearance | Not specified (typically an oil or low-melting solid) | White crystalline powder[5] |
| Predicted Boiling Point | 254.2 ± 35.0 °C[2][4] | 289.7 °C at 760 mmHg[5] |
| Predicted Density | 1.165 ± 0.06 g/cm³[2][4] | Not Available |
| Storage | Store under inert gas | Store in a dry environment at room temperature[5] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of thiazolidine derivatives is a well-established process rooted in the principles of nucleophilic addition and cyclization. The most common and efficient method for preparing this compound involves the condensation of an L-cysteine derivative with formaldehyde (or a formaldehyde equivalent).
Causality in Synthesis Design:
-
Starting Material: L-cysteine is the ideal precursor because it provides the three essential components in a single molecule: the amine group, the thiol group, and the chiral center that defines the final product's stereochemistry.
-
Ring Formation: The reaction proceeds via a nucleophilic attack of the cysteine's amine group on the carbonyl carbon of formaldehyde, forming a Schiff base (iminium ion). This is followed by a rapid intramolecular cyclization where the thiol group attacks the same carbon, forming the stable five-membered thiazolidine ring. This reaction is a classic example of a Pictet-Spengler type reaction.
-
Esterification: The ethyl ester can be introduced either by starting with L-cysteine ethyl ester or by esterifying the resulting (R)-thiazolidine-4-carboxylic acid in a subsequent step using ethanol under acidic conditions (e.g., Fischer esterification). The former is often preferred for process efficiency.
Below is a diagram illustrating the typical synthetic workflow.
Caption: Synthetic workflow for this compound.
Applications in Pharmaceutical R&D
The utility of this compound stems from its unique chemical structure, making it a versatile intermediate and prodrug in drug development.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The most prominent application is its role as a key intermediate in the synthesis of Pidotimod .[5] Pidotimod is an immunostimulant agent used to prevent and treat recurrent respiratory and urinary tract infections. The thiazolidine ring of the starting material forms a core part of the final drug structure, and using the (R)-enantiomer is crucial for the drug's biological activity.
Prodrug of L-Cysteine
Thiazolidine-4-carboxylic acid derivatives are recognized as effective prodrugs of L-cysteine.[7][8] The thiazolidine ring is relatively stable under neutral pH conditions but can undergo non-enzymatic ring-opening under physiological conditions to slowly release L-cysteine. This controlled release is highly valuable for several therapeutic strategies:
-
Antioxidant Therapy: By delivering L-cysteine, it supports the endogenous synthesis of glutathione (GSH), the body's primary intracellular antioxidant. This has implications for treating conditions associated with oxidative stress.
-
Mucolytic Agents: L-cysteine is a known mucolytic agent that works by breaking disulfide bonds in mucus glycoproteins. The prodrug form offers a way to deliver cysteine with potentially improved bioavailability and reduced side effects.
Scaffold in Medicinal Chemistry
The thiazolidine nucleus is considered a "privileged scaffold" in medicinal chemistry.[9] This means it is a structural motif that is capable of binding to a wide range of biological targets. Consequently, derivatives of thiazolidine, including those synthesized from this compound, have been investigated for a vast array of pharmacological activities, including:
Experimental Protocol: Synthesis and Validation
The following protocol is a representative, self-validating methodology for the laboratory-scale synthesis of this compound hydrochloride.
Synthesis of this compound HCl
Objective: To synthesize the title compound from L-cysteine via condensation and esterification.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Aqueous formaldehyde (37 wt. %)
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or HCl gas
-
Diethyl ether
-
Magnetic stirrer, round-bottom flask, reflux condenser, ice bath
Step-by-Step Procedure:
-
Esterification of L-cysteine:
-
Suspend L-cysteine hydrochloride monohydrate (1 equiv.) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 equiv.) dropwise while maintaining the temperature below 10 °C. Causality: This in-situ generation of HCl gas catalyzes the Fischer esterification of the carboxylic acid to the ethyl ester.
-
After addition, remove the ice bath and stir the mixture at room temperature for 4-6 hours, then gently reflux for 2 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the solvent under reduced pressure to obtain crude L-cysteine ethyl ester hydrochloride.
-
-
Cyclocondensation:
-
Dissolve the crude L-cysteine ethyl ester hydrochloride in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add aqueous formaldehyde (1.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Causality: The reaction allows for the slow and controlled formation of the thiazolidine ring, minimizing side products.
-
-
Workup and Isolation:
-
Concentrate the aqueous solution under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum.
-
-
Validation:
-
The structure and purity of the final product, this compound hydrochloride, should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should align with literature values. Purity can be further assessed by HPLC.
-
Conclusion
This compound is a high-value chiral intermediate whose importance in pharmaceutical science cannot be overstated. Its straightforward synthesis from L-cysteine, its critical role as a prodrug, and its function as a key building block for APIs like Pidotimod highlight its versatility. For drug development professionals, a thorough understanding of its properties, synthesis, and applications is essential for leveraging this powerful scaffold to design and create next-generation therapeutics.
References
- Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING - ETW International.
- This compound | C6H11NO2S | CID 13011878 - PubChem.
- (R)-Ethyl thiazolidine-4-carboxylate hydrochloride - Sigma-Aldrich. Sourced from: Merck (Sigma-Aldrich) Product Page.
- This compound | 60664-15-5 - ChemicalBook.
- This compound | 60664-15-5 - ChemicalBook (2023-07-01).
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Sourced from: Egyptian Journal of Chemistry, 2022.
- (R)-Ethyl thiazolidine-4-carboxylate hydrochloride, min 98%, 100 grams - CP Lab Safety.
- ethyl thiazolidine-4-carboxylate | CAS#:66223-38-9 | Chemsrc.
- This compound CAS#: 60664-15-5 - ChemicalBook.
- Ethyl 1,3-thiazolidine-4-carboxylate - Spectrum - SpectraBase.
- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Sourced from: Pakistan Journal of Pharmaceutical Sciences, 2020.
- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Sourced from: Semantic Scholar, Pakistan Journal of Pharmaceutical Sciences, 2020.
- 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Sourced from: National Institutes of Health (NIH)
- Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists. Sourced from: A professional chemical supplier guide.
Sources
- 1. This compound | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 60664-15-5 [amp.chemicalbook.com]
- 3. This compound | 60664-15-5 [chemicalbook.com]
- 4. This compound CAS#: 60664-15-5 [amp.chemicalbook.com]
- 5. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pjps.pk [pjps.pk]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 10. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Choreography of Thiazolidinediones: A Technical Guide to Mechanisms of Action
Abstract
Thiazolidine-based compounds, particularly the thiazolidinedione (TZD) class of drugs, represent a pivotal development in the management of metabolic diseases, most notably Type 2 Diabetes Mellitus (T2DM). Their profound effects on insulin sensitization have spurred extensive research into their cellular and molecular mechanisms of action. This in-depth technical guide provides a comprehensive exploration of the intricate pathways through which these compounds exert their effects, intended for researchers, scientists, and drug development professionals. We will delve into the canonical signaling via the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), dissect the downstream genomic consequences, and explore the emerging landscape of PPARγ-independent activities. This guide is structured to provide not only a thorough understanding of the core mechanisms but also practical, field-proven insights into the experimental methodologies used to elucidate them.
Introduction: The Thiazolidinedione Scaffold and Its Therapeutic Promise
The thiazolidinedione heterocyclic ring system is the foundational structure for a class of synthetic ligands that have demonstrated a wide spectrum of biological activities.[1] The most prominent members, the "glitazones" like Pioglitazone and Rosiglitazone, gained clinical significance in the 1990s as potent insulin sensitizers.[1][2] Their primary therapeutic utility lies in their ability to improve the body's response to insulin, thereby lowering blood glucose levels in patients with T2DM.[3][4] Beyond their glycemic control, TZDs have been shown to modulate lipid metabolism and exhibit anti-inflammatory properties.[2][5] However, the therapeutic journey of TZDs has been marked by challenges, including side effects such as weight gain, fluid retention, and concerns about cardiovascular safety, which has driven deeper investigation into their diverse cellular interactions.[4][6] This guide will illuminate the molecular underpinnings of both the therapeutic benefits and the adverse effects of these compounds.
The Central Axis: PPARγ-Dependent Mechanism of Action
The predominant mechanism through which thiazolidinediones exert their insulin-sensitizing effects is by acting as potent agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that functions as a ligand-activated transcription factor.[7][8][9] PPARγ is most abundantly expressed in adipose tissue, but is also found in other tissues including skeletal muscle, liver, and macrophages.[2]
Ligand Binding and Heterodimerization
Thiazolidinediones enter the cell and bind directly to the ligand-binding domain of PPARγ within the nucleus. This binding event induces a conformational change in the receptor, facilitating its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[7][9] This PPARγ-RXR heterodimer is the fundamental unit that interacts with the cell's transcriptional machinery.
Transcriptional Regulation: Transactivation and Transrepression
The activated PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[9] This binding initiates a cascade of transcriptional events that can be broadly categorized into two modes of action:
-
Transactivation: This process is responsible for the majority of the anti-diabetic effects of TZDs.[7] Upon binding to PPREs, the PPARγ-RXR heterodimer recruits a complex of coactivator proteins, such as Nuclear Receptor Coactivator 1 (NCOA1) and CREB-binding protein (CBP).[7] This coactivator complex then promotes the transcription of genes involved in glucose and lipid metabolism. The upregulation of these genes leads to several key physiological outcomes:
-
Decreased Insulin Resistance: By modulating the expression of genes involved in insulin signaling, TZDs enhance the sensitivity of peripheral tissues (adipose tissue, muscle, and liver) to insulin.[2][8]
-
Modified Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis. TZDs promote the differentiation of preadipocytes into mature, smaller, and more insulin-sensitive adipocytes.[7][10] This leads to increased storage of fatty acids in subcutaneous adipose tissue, effectively sequestering them from circulation and other organs like the liver and muscle, a phenomenon sometimes referred to as the "lipid steal" model.[2]
-
Altered Adipokine Secretion: TZDs favorably alter the secretion profile of adipokines, hormones produced by adipocytes. They significantly increase the production of adiponectin, an insulin-sensitizing and anti-inflammatory hormone, while decreasing the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and certain interleukins (e.g., IL-6).[2][10]
-
-
Transrepression: This mechanism underlies many of the anti-inflammatory effects of thiazolidinediones.[7] The activated PPARγ can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB).[7] By competing for limited pools of coactivator proteins, PPARγ can effectively reduce the transcriptional activity of NF-κB, leading to a decrease in the expression of pro-inflammatory genes.[7]
Experimental Workflows for Elucidating PPARγ-Dependent Mechanisms
The characterization of thiazolidinedione activity relies on a suite of robust in vitro and cellular assays. The following protocols provide a foundational framework for assessing the interaction of novel compounds with PPARγ and their subsequent effects on gene expression.
Ligand Binding Assay
Principle: This assay directly measures the affinity of a test compound for the PPARγ receptor, typically through competitive binding with a radiolabeled ligand.
Step-by-Step Methodology:
-
Preparation of PPARγ Receptor: Utilize purified recombinant human PPARγ ligand-binding domain (LBD) or nuclear extracts from cells overexpressing PPARγ.
-
Radioligand Preparation: A high-affinity radiolabeled PPARγ agonist, such as [³H]-Rosiglitazone, is used as the tracer.
-
Competitive Binding Reaction:
-
In a multi-well plate, incubate a fixed concentration of the PPARγ receptor and the radioligand with varying concentrations of the unlabeled test compound.
-
Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled known agonist).
-
-
Separation of Bound and Free Ligand: Employ a method to separate the receptor-bound radioligand from the unbound fraction. A common technique is scintillation proximity assay (SPA) where the receptor is captured on beads that emit light when the radioligand is in close proximity.
-
Detection and Data Analysis:
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to quantify the binding affinity.
-
PPARγ Reporter Gene Assay
Principle: This cell-based assay measures the ability of a test compound to activate the transcriptional activity of PPARγ.
Step-by-Step Methodology:
-
Cell Line Selection: Utilize a suitable mammalian cell line (e.g., HEK293, U2OS) that is co-transfected with two plasmids:
-
An expression vector encoding the full-length human PPARγ protein.
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple copies of a PPRE.
-
-
Cell Culture and Treatment:
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known PPARγ agonist like Rosiglitazone).
-
-
Incubation: Incubate the cells for a sufficient period (typically 16-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis and Reporter Enzyme Assay:
-
Lyse the cells to release the reporter enzyme.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
-
Detection and Data Analysis:
-
Measure the luminescence or colorimetric signal using a plate reader.
-
Normalize the reporter activity to a measure of cell viability or a co-transfected control reporter to account for variations in cell number and transfection efficiency.
-
Plot the normalized reporter activity against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) to quantify the compound's potency as a PPARγ agonist.
-
Chromatin Immunoprecipitation (ChIP) Assay
Principle: ChIP is a powerful technique to determine whether PPARγ directly binds to the promoter regions of specific target genes in response to treatment with a thiazolidinedione.
Step-by-Step Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cultured cells (e.g., adipocytes) with the test compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. This creates covalent bonds between interacting proteins and DNA.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into smaller fragments (typically 200-1000 base pairs) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to PPARγ.
-
Use protein A/G-conjugated beads to capture the antibody-PPARγ-DNA complexes.
-
Include a negative control with a non-specific IgG antibody.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA from the eluted complexes.
-
DNA Analysis:
-
Quantitative PCR (qPCR): Use primers specific to the promoter region of a known or putative PPARγ target gene to quantify the amount of precipitated DNA. An enrichment of the target sequence in the PPARγ immunoprecipitated sample compared to the IgG control indicates direct binding.
-
ChIP-Sequencing (ChIP-Seq): For a genome-wide analysis, the purified DNA can be sequenced to identify all the genomic regions bound by PPARγ.
-
Quantitative Effects of Thiazolidinediones on Metabolic Parameters
Clinical studies have provided extensive quantitative data on the effects of thiazolidinediones on key metabolic markers. The following table summarizes representative data from studies on Pioglitazone and Rosiglitazone.
| Parameter | Pioglitazone | Rosiglitazone | Reference(s) |
| Hemoglobin A1c (HbA1c) | Decrease of ~1% | Decrease of ~1% | [9] |
| Triglycerides (TG) | Decrease of ~51.5 mg/dL | No significant change | [9] |
| HDL Cholesterol (HDL-C) | Increase of ~3.3 mg/dL | Increase of ~1.5 mg/dL | [9] |
| LDL Cholesterol (LDL-C) | No significant change | Increase of ~5.8 mg/dL | [9] |
| Total Cholesterol | No significant change | Increase of ~8.0 mg/dL | [9] |
Note: These values represent mean changes and can vary depending on the patient population, dosage, and duration of treatment.
Beyond the Nucleus: PPARγ-Independent Mechanisms of Action
While PPARγ agonism is the cornerstone of thiazolidinedione action, a growing body of evidence indicates that these compounds can also exert significant cellular effects through pathways independent of this nuclear receptor.[7][11] These "off-target" effects are particularly relevant to the anti-cancer properties and some of the side effects observed with certain TZDs.[7][11]
Anti-Cancer Effects: Induction of Apoptosis and Cell Cycle Arrest
Several studies have demonstrated that certain thiazolidinediones, notably Troglitazone and Ciglitazone, can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[7][10][11] These effects often occur at concentrations higher than those required for PPARγ activation and are observed in cancer cells with low or absent PPARγ expression.[7] Key PPARγ-independent anti-cancer mechanisms include:
-
Inhibition of Anti-Apoptotic Proteins: Troglitazone and Ciglitazone have been shown to directly interact with and inhibit the function of anti-apoptotic proteins of the Bcl-2 family (Bcl-2 and Bcl-xL).[7][8] This disrupts the balance of pro- and anti-apoptotic signals, leading to the activation of caspases and the execution of the apoptotic program.
-
Modulation of Cell Cycle Regulators: Thiazolidinediones can promote the degradation of key cell cycle proteins, such as cyclin D1, leading to arrest of the cell cycle, thereby inhibiting cancer cell proliferation.[8]
-
Induction of Oxidative Stress: Some TZDs can induce the production of reactive oxygen species (ROS) in cancer cells, which can trigger apoptotic pathways.
Mitochondrial Effects
The mitochondria have emerged as a significant target for thiazolidinediones, independent of PPARγ signaling.[12][13][14] These mitochondrial actions may contribute to both the therapeutic and adverse effects of these drugs.
-
Inhibition of Mitochondrial Respiratory Chain: Pioglitazone and Rosiglitazone have been shown to acutely inhibit the activity of Complex I and Complex III of the mitochondrial electron transport chain.[13] This can lead to a reduction in oxygen consumption and ATP production.
-
Modulation of Mitochondrial Biogenesis: Long-term exposure to Pioglitazone has been observed to increase mitochondrial DNA content and the expression of electron transport chain proteins, suggesting an induction of mitochondrial biogenesis.[12]
-
Alteration of Mitochondrial Redox State: Thiazolidinediones can cause a dose-dependent increase in mitochondrial oxidation, which may contribute to both cardioprotective and cardiotoxic effects depending on the context.[14][15]
Conclusion and Future Perspectives
The mechanism of action of thiazolidine-based compounds is a multifaceted narrative, dominated by the well-characterized PPARγ-dependent pathway that has revolutionized the treatment of insulin resistance. The intricate interplay of ligand binding, receptor activation, and the subsequent transactivation and transrepression of a vast array of genes underscores the profound impact of these compounds on cellular metabolism and inflammation. The experimental workflows detailed in this guide provide the essential tools for dissecting these mechanisms and for the discovery and characterization of novel modulators of this pathway.
However, the story does not end at the nucleus. The growing appreciation for PPARγ-independent effects, particularly on mitochondria and cancer cell signaling, opens new avenues for therapeutic development. The challenge and opportunity for the future lie in designing compounds that can selectively harness the beneficial metabolic effects mediated through PPARγ while minimizing off-target toxicities or, conversely, leveraging these off-target effects for new therapeutic indications such as oncology. A deeper understanding of the structure-activity relationships that govern these distinct pathways will be paramount in the development of the next generation of safer and more effective thiazolidine-based therapeutics.
References
-
PPARγ-Independent Antitumor Effects of Thiazolidinediones. PMC - NIH.[Link]
-
Beyond peroxisome proliferator-activated receptor γ signaling: the multi-facets of the antitumor effect of thiazolidinediones. Endocrine-Related Cancer.[Link]
-
2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. ResearchGate.[Link]
-
Thiazolidinediones - mechanisms of action. Australian Prescriber.[Link]
-
Impact of adjunctive thiazolidinedione therapy on blood lipid levels and glycemic control in patients with type 2 diabetes. PubMed.[Link]
-
Thiazolidinediones and Blood Lipids in Type 2 Diabetes. AHA/ASA Journals.[Link]
-
Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. INDIGO Biosciences.[Link]
-
PPARγ and Apoptosis in Cancer. PMC - NIH.[Link]
-
Thiazolidinediones as anti-cancer agents. PMC - NIH.[Link]
-
An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. MDPI.[Link]
-
How can I assess the activity of the nuclear receptor PPAR gamma? ResearchGate.[Link]
-
PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts. MDPI.[Link]
-
Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. PubMed.[Link]
-
Thiazolidinediones. StatPearls - NCBI Bookshelf.[Link]
-
Thiazolidinediones: the Forgotten Diabetes Medications. PMC - NIH.[Link]
-
Do thiazolidinediones still have a role in treatment of type 2 diabetes mellitus? Diabetes, Obesity and Metabolism.[Link]
-
The Action and Mode of Binding of Thiazolidinedione Ligands at Free Fatty Acid Receptor 1. Journal of Biological Chemistry.[Link]
-
Insulin Sensitizing Pharmacology of Thiazolidinediones Correlates with Mitochondrial Gene Expression rather than Activation of PPARγ. PMC - NIH.[Link]
-
Type 2 diabetes - Diagnosis and treatment. Mayo Clinic.[Link]
-
Metabolic and additional vascular effects of thiazolidinediones. PubMed.[Link]
-
Alteration in expression profiles of a series of diabetes-related genes in db/db mice following treatment with thiazolidinediones. PubMed.[Link]
-
Identification of a novel mitochondrial protein (“mitoNEET”) cross-linked specifically by a thiazolidinedione photoprobe. American Journal of Physiology-Endocrinology and Metabolism.[Link]
-
Different thiazolidinediones have only partially overlapping gene... ResearchGate.[Link]
-
The thiazolidinedione pioglitazone alters mitochondrial function in human neuron-like cells. PubMed.[Link]
-
Acute mitochondrial actions of glitazones on the liver: a crucial parameter for their antidiabetic properties. PubMed.[Link]
-
PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts. PMC - PubMed Central.[Link]
-
Pioglitazone Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway. PubMed Central.[Link]
-
Extending the investigation of 4-thiazolidinone derivatives as potential multi-target ligands of enzymes involved in diabetes me. DEA.[Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC - NIH.[Link]
-
Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. PubMed.[Link]
-
Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. ResearchGate.[Link]
-
Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Semantic Scholar.[Link]
-
Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI.[Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Thiazolidinediones: a review of their mechanisms of insulin sensitization, therapeutic potential, clinical efficacy, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rockland.com [rockland.com]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. Impact of adjunctive thiazolidinedione therapy on blood lipid levels and glycemic control in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The thiazolidinedione pioglitazone alters mitochondrial function in human neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute mitochondrial actions of glitazones on the liver: a crucial parameter for their antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencescholar.us [sciencescholar.us]
Review of thiazolidine-4-carboxylic acid in medicinal chemistry
An In-Depth Technical Guide to Thiazolidine-4-Carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazolidine-4-carboxylic acid (T4CA), a heterocyclic scaffold derived from the condensation of L-cysteine with an aldehyde, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and chemical properties confer a remarkable versatility, enabling its derivatives to exhibit a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of T4CA, delving into its synthesis, mechanisms of action, and diverse therapeutic applications. We will explore its critical role as a prodrug of L-cysteine, a potent antioxidant, and a promising scaffold for the development of novel anticancer, anti-inflammatory, and antiviral agents. Through a detailed examination of structure-activity relationships and experimental protocols, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this privileged scaffold in their therapeutic discovery endeavors.
The Thiazolidine-4-Carboxylic Acid Core: A Privileged Scaffold
Thiazolidine-4-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered significant attention in pharmaceutical research.[1] Its core structure is typically synthesized through the cyclocondensation of L-cysteine with an aldehyde or ketone.[1] This foundational molecule can be readily modified at the nitrogen atom of the thiazolidine ring, the carboxylic acid group, or the substituent at the C2 position, leading to a vast library of derivatives with distinct physicochemical and biological properties.[1] The inherent chirality of the parent L-cysteine molecule also allows for the synthesis of stereochemically defined derivatives, a critical aspect in modern drug design.
The significance of the T4CA scaffold is underscored by its presence in a variety of biologically active molecules, including the life-saving antibiotic penicillin.[2] Its derivatives have been investigated for a plethora of therapeutic applications, including as antidiabetic, antioxidant, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2][3][4]
Synthesis of Thiazolidine-4-Carboxylic Acid Derivatives
The most common and straightforward method for synthesizing 2-substituted T4CA derivatives is the nucleophilic cyclocondensation reaction between L-cysteine and a suitable aldehyde.[2][5] This reaction is typically carried out under mild conditions and often results in good to excellent yields.
Experimental Protocol: Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids
This protocol describes a general procedure for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, a class of T4CA derivatives with significant biological activities.[2][6]
Materials:
-
L-cysteine hydrochloride
-
Substituted aromatic aldehyde
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water in a round-bottom flask.[2]
-
Add sodium acetate (0.64 mmol) to the solution and stir until dissolved.[2]
-
In a separate beaker, dissolve the aromatic aldehyde (0.98 mmol) in 26 mL of ethanol.[2]
-
Add the ethanolic solution of the aldehyde to the aqueous solution of L-cysteine with vigorous stirring at room temperature.[2][6]
-
Continue stirring the reaction mixture for approximately 24 hours.[2][6] The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, collect the resulting precipitate by filtration.[6]
-
Wash the precipitate with diethyl ether to remove any unreacted aldehyde.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-aryl-thiazolidine-4-carboxylic acid.[6]
Characterization:
The synthesized compounds should be characterized by standard analytical techniques, including:
-
Physical Constants: Yield, melting point, and solubility.[2]
-
Spectroscopic Methods: FT-IR, ¹H-NMR, and Mass Spectrometry to confirm the chemical structure.[2]
Thiazolidine-4-Carboxylic Acid as a Prodrug of L-Cysteine
One of the most significant roles of T4CA in medicinal chemistry is its function as a prodrug of L-cysteine.[7][8] L-cysteine is a crucial amino acid involved in numerous physiological processes, including the synthesis of glutathione (GSH), a major intracellular antioxidant. However, the direct administration of L-cysteine is often hampered by its poor stability and bioavailability.
2-substituted T4CA derivatives can effectively deliver L-cysteine into cells.[7] In the physiological environment, the thiazolidine ring undergoes non-enzymatic ring opening, followed by hydrolysis, to release L-cysteine.[7] This intracellular delivery of L-cysteine subsequently boosts the synthesis of glutathione, thereby enhancing the cell's antioxidant capacity and protecting it from oxidative damage.[9] This mechanism is particularly beneficial in conditions associated with oxidative stress, such as acetaminophen-induced hepatotoxicity.[7][8]
Diverse Biological Activities and Therapeutic Potential
The T4CA scaffold is a versatile platform for the development of therapeutic agents with a wide range of biological activities.
Antioxidant Activity
Many T4CA derivatives exhibit potent antioxidant activity, primarily through their ability to scavenge free radicals.[5][10][11] The antioxidant potential is significantly influenced by the nature and position of substituents on the aromatic ring at the C2 position.[2][10] For instance, the presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, on the aromatic ring has been shown to enhance the radical scavenging activity.[5][11]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common in vitro method to evaluate the antioxidant activity of chemical compounds.[2]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[2]
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Ascorbic acid is commonly used as a positive control.[2]
-
The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[2]
| Compound | Substituent at C2 | Antioxidant Activity (EC50 in µM) |
| 1 | Phenyl | > 100 |
| 2 | 4-Chlorophenyl | > 100 |
| 3 | 4-Methoxyphenyl | 85.3 ± 1.2 |
| 4 | 2,4-Dihydroxyphenyl | 25.7 ± 0.8 |
| Ascorbic Acid | (Standard) | 15.2 ± 0.5 |
| Data is representative and compiled from various sources for illustrative purposes. |
Anticancer Activity
Thiazolidine-based compounds have shown significant promise as anticancer agents.[12][13] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.[6] For example, certain 2-arylthiazolidine-4-carboxylic acid amides have been identified as potent cytotoxic agents against prostate cancer cells.[12] While some studies in the past suggested T4CA's effectiveness against human cancers, these findings were not consistently confirmed in subsequent research.[14][15]
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-based thiazolidin-4-ones | HepG2 (Liver) | 4.97 | [3] |
| MCF-7 (Breast) | 5.33 | [3] | |
| HT-29 (Colon) | 3.29 | [3] | |
| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate Cancer Cells | Low micromolar | [12] |
| IC50 values are indicative of the concentration required to inhibit 50% of cancer cell growth. |
Anti-inflammatory and Neuroprotective Effects
Chronic inflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[16][17] T4CA derivatives have demonstrated significant anti-inflammatory and neuroprotective properties.[16][18] They can attenuate neuroinflammation by reducing the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways, such as the NF-κB pathway.[16][18] Their antioxidant activity also contributes to their neuroprotective effects by mitigating oxidative damage in neuronal cells.[18]
Antiviral Activity
The T4CA scaffold has also been explored for the development of antiviral agents.[6] Notably, derivatives of thiazolidine-4-carboxylic acid have been identified as potent inhibitors of the influenza virus neuraminidase, an essential enzyme for viral replication and propagation.[6][19][20] This makes them promising candidates for the development of new anti-influenza drugs.
Antidiabetic Activity
While this guide focuses on T4CA, it is important to mention the closely related thiazolidinediones (TZDs), such as pioglitazone and rosiglitazone, which are clinically used for the treatment of type 2 diabetes.[3][21] These compounds act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[21][22][23] Activation of PPARγ by TZDs improves insulin sensitivity in peripheral tissues.[21]
Structure-Activity Relationship (SAR) Insights
The biological activity of T4CA derivatives can be finely tuned by modifying their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
Note: An actual image of the T4CA core structure with R-groups would be embedded in a real-world application of this DOT script.
Conclusion and Future Perspectives
Thiazolidine-4-carboxylic acid represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its straightforward synthesis, coupled with the ease of chemical modification, has enabled the development of a vast array of derivatives with diverse and potent biological activities. The ability of T4CA to act as an effective prodrug for L-cysteine delivery underscores its significant therapeutic potential in combating conditions associated with oxidative stress. Furthermore, the demonstrated efficacy of its derivatives as antioxidant, anticancer, anti-inflammatory, and antiviral agents highlights the broad applicability of this scaffold in drug discovery.
Future research in this field will likely focus on the design and synthesis of novel T4CA derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic efficacy and minimizing potential side effects. The continued exploration of the T4CA scaffold holds immense promise for the development of next-generation therapies for a wide range of human diseases.
References
-
Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
-
Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596. [Link]
-
Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
-
Semantic Scholar. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]
-
Nova Science Publishers. (n.d.). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. [Link]
-
Gomha, S. M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6533. [Link]
-
Arif, M. N., et al. (2023). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Drug Design, Development and Therapy, 17, 2029-2046. [Link]
-
Oeriu, S. (1983). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Journal of the American Geriatrics Society, 31(1), 43-46. [Link]
-
National Center for Biotechnology Information. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]
-
Li, W., et al. (2010). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry, 53(15), 5609-5619. [Link]
-
Scholars Research Library. (n.d.). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4- carboxylic acids. [Link]
-
Lee, Y. C., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281-1290. [Link]
-
American Chemical Society. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry. [Link]
-
Khan, A., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Neurotoxicity Research, 40(4), 1165-1181. [Link]
-
Kamal, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Medicinal Chemistry, 13(15), 1405-1435. [Link]
-
Meister, A., et al. (1986). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. The Journal of Pharmacology and Experimental Therapeutics, 237(2), 673-678. [Link]
-
Australian Prescriber. (2004). Thiazolidinediones – mechanisms of action. [Link]
-
Taylor & Francis Online. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. [Link]
-
Hahn, F. E. (1980). Thiazolidine-4-carboxylic acid, a selective drug against human cancers. Naturwissenschaften, 67(6), 307. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of L-Thiazolidine-4-carboxylic Acid in Pharmaceutical Manufacturing. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. [Link]
-
Nagasawa, H. T., et al. (1982). Prodrugs of L-cysteine as liver-protective agents. 2(RS)-Methylthiazolidine-4(R)-carboxylic acid, a latent cysteine. Journal of Medicinal Chemistry, 25(5), 489-491. [Link]
-
ResearchGate. (2023). Mechanism of action of 2,4‐thiazolidinediones. [Link]
-
Bognar, R., et al. (1982). [Effects of L-thiazolidine-4-carboxylic acid (thiaproline) on cancer cells in culture]. Annales Pharmaceutiques Francaises, 40(4), 385-389. [Link]
-
MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists. [Link]
-
ResearchGate. (2019). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. [Link]
-
Liu, Y., et al. (2019). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1344-1351. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pjps.pk [pjps.pk]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies | MDPI [mdpi.com]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiazolidine-4-carboxylic acid, a selective drug against human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. jelsciences.com [jelsciences.com]
- 19. researchgate.net [researchgate.net]
- 20. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nps.org.au [nps.org.au]
- 22. researchgate.net [researchgate.net]
- 23. encyclopedia.pub [encyclopedia.pub]
The Therapeutic Landscape of Thiazolidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazolidine scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent pharmacological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the therapeutic applications of thiazolidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core chemical features, structure-activity relationships, and mechanisms of action that underpin their efficacy across a spectrum of diseases, including metabolic disorders, cancer, and infectious diseases. This document will further present detailed experimental protocols and visual pathways to equip researchers with the practical knowledge required to advance the discovery and development of novel thiazolidine-based therapeutics.
The Thiazolidine Core: A Privileged Scaffold in Medicinal Chemistry
The versatility of the thiazolidine ring allows for substitutions at various positions, primarily at the C2, C3, and C5 positions of the thiazolidin-4-one derivative, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This inherent adaptability has made it a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets.[4][5] One of the most prominent classes of thiazolidine derivatives is the thiazolidinediones (TZDs), which feature two carbonyl groups at positions 2 and 4 of the ring.[6]
The synthesis of thiazolidine derivatives is often straightforward, with multicomponent reactions being a common and efficient approach. For instance, a one-pot synthesis of 1,3-thiazolidin-4-one derivatives can be achieved by reacting an aromatic amine, an aromatic aldehyde, and thioglycolic acid. This accessibility to a diverse chemical space has fueled extensive research into their therapeutic potential.
Antidiabetic Applications: The Legacy of Thiazolidinediones and PPARγ Agonism
Thiazolidinediones (TZDs), such as pioglitazone and rosiglitazone, are well-established oral antidiabetic agents used in the management of type 2 diabetes mellitus.[5][7] Their primary mechanism of action involves acting as potent and selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue and the liver.[7][8]
Mechanism of Action: PPARγ-Mediated Insulin Sensitization
Activation of PPARγ by TZDs leads to a cascade of events that ultimately enhance insulin sensitivity.[8][9] Upon binding, the TZD-PPARγ complex forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[10] This results in:
-
Enhanced Glucose Uptake: Increased expression of glucose transporters (e.g., GLUT4) in muscle and adipose tissue.[8]
-
Improved Lipid Metabolism: Regulation of genes involved in fatty acid uptake, storage, and adipogenesis.[8][11]
-
Altered Adipokine Secretion: Favorable changes in the secretion of hormones from fat cells, such as increased adiponectin.[6]
Structure-Activity Relationship (SAR) for PPARγ Agonism
The general structure of TZD-based PPARγ agonists consists of three key components: an acidic head group (the thiazolidinedione ring), a central linker, and a lipophilic tail.[7] The thiazolidinedione ring is crucial for binding to the PPARγ ligand-binding pocket through hydrogen bonds.[7] Modifications to the linker and tail regions can significantly impact potency and selectivity.
| Structural Component | Role in PPARγ Agonism | Example Modification Impact |
| Thiazolidinedione Head | Forms hydrogen bonds with the receptor; essential for activity. | Substitution on the nitrogen atom can alter binding affinity. |
| Central Linker | Provides optimal spatial orientation for binding. | Varying the length and rigidity can influence potency. |
| Lipophilic Tail | Interacts with hydrophobic pockets of the receptor. | Aromatic or alicyclic groups often enhance activity. |
Anticancer Potential: A Multifaceted Approach
Beyond their metabolic effects, thiazolidine derivatives have emerged as promising anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[9][12] Their anticancer activity is often multifaceted, involving both PPARγ-dependent and -independent mechanisms.[10]
Key Anticancer Mechanisms
-
Induction of Apoptosis: Thiazolidinediones can trigger programmed cell death in cancer cells.[10] This can occur through the modulation of pro-apoptotic (e.g., Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[10]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at different phases of the cell cycle.[10][13]
-
Differentiation: Some derivatives can induce cancer cells to differentiate into more mature, less proliferative cell types.[14]
-
Inhibition of Angiogenesis: Thiazolidine derivatives can interfere with the formation of new blood vessels that supply tumors with nutrients.
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer progression, such as glutaminase and carbonic anhydrases.[15][16]
Antimicrobial and Anti-inflammatory Applications
The therapeutic utility of thiazolidine derivatives extends to infectious and inflammatory diseases.
Antimicrobial Activity
Thiazolidine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[9][17] Their mechanisms of action can involve interfering with bacterial metabolic pathways or disrupting cell wall formation.[9] Notably, the core structure of penicillin, a landmark antibiotic, features a thiazolidine ring fused to a β-lactam ring.[18] Furthermore, rhodanine, a related thiazolidine derivative, and its analogues have shown significant potential as antimicrobial and antiviral agents.[19][20]
Structure-activity relationship studies have revealed that the presence of electron-withdrawing groups on the thiazolidine scaffold can enhance antimicrobial potency.[2]
Anti-inflammatory Properties
Several thiazolidinone derivatives have exhibited significant anti-inflammatory effects.[21][22] Their mechanism of action is often linked to the inhibition of key inflammatory mediators. Some derivatives have shown potent cyclooxygenase-2 (COX-2) inhibitory activity, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[23]
Experimental Protocols
General Synthesis of 2,3-Disubstituted-1,3-thiazolidin-4-ones
This protocol outlines a common method for synthesizing thiazolidin-4-one derivatives.
Materials:
-
Appropriate aromatic amine
-
Appropriate aromatic aldehyde
-
Thioglycolic acid
-
Dry benzene or toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Standard glassware for reaction and work-up
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Schiff Base Formation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a Dean-Stark trap, dissolve the aromatic amine (1 eq.) and the aromatic aldehyde (1 eq.) in dry toluene.
-
Reaction Initiation: Reflux the mixture for 2-4 hours, collecting the water formed in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Thiazolidinone Ring Formation: After the formation of the Schiff base is complete (as indicated by TLC), add thioglycolic acid (1.2 eq.) to the reaction mixture.
-
Cyclization: Continue to reflux the mixture for an additional 6-8 hours, again collecting the water formed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Future Perspectives and Challenges
While thiazolidine derivatives have demonstrated immense therapeutic potential, challenges remain. For instance, some of the early TZDs for diabetes were associated with adverse effects, necessitating the development of safer and more selective modulators.[8] For anticancer applications, improving tumor-specific targeting and overcoming drug resistance are key areas of ongoing research.
The future of thiazolidine-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and safety profiles. The exploration of hybrid molecules, where the thiazolidine core is combined with other pharmacophores, is a promising strategy to develop multifunctional drugs.[7] Continued investigation into their diverse mechanisms of action will undoubtedly unveil new therapeutic opportunities for this remarkable class of compounds.
References
- Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052.
- Thangavel, N., Al Bratty, M., & Devesa, I. (2017). Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. Journal of Diabetes Research, 2017, 8153865.
- Paneth, A., Wujec, M., & Ginalska, G. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Molecules, 28(1), 3.
- [Source 4 not provided]
- Singh, J., et al. (n.d.). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives.
- [Source 6 not provided]
- [Source 7 not provided]
- Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052.
- Saad, S. S., El-Sakka, S. S. A., & Soliman, M. H. A. (2024). Thiazolidines: Synthesis and Anticancer Activity. Frontiers in Scientific Research and Technology, 10, 66-78.
- [Source 10 not provided]
- [Source 11 not provided]
- Wujec, M., & Paneth, A. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6497.
- Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions.
- [Source 14 not provided]
- [Source 15 not provided]
- Kumar, H., Deep, A., & Marwaha, R. K. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(18), 1474-1516.
- Wikipedia. (n.d.). Penicillin.
- [Source 18 not provided]
- [Source 19 not provided]
- [Source 20 not provided]
- [Source 21 not provided]
- [Source 22 not provided]
- [Source 23 not provided]
- [Source 24 not provided]
- [Source 25 not provided]
- [Source 26 not provided]
- [Source 27 not provided]
- [Source 28 not provided]
- [Source 29 not provided]
- [Source 30 not provided]
- [Source 31 not provided]
- [Source 32 not provided]
- [Source 33 not provided]
- [Source 34 not provided]
- [Source 35 not provided]
- [Source 36 not provided]
- [Source 37 not provided]
Sources
- 1. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 10. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidiabetic Effect of Dihydrobetulonic Acid Derivatives as Pparα/γ Agonists | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Penicillin - Wikipedia [en.wikipedia.org]
- 19. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. benthamscience.com [benthamscience.com]
- 23. benthamdirect.com [benthamdirect.com]
Spectroscopic data (NMR, IR, Mass Spec) for Ethyl (R)-thiazolidine-4-carboxylate
A Comprehensive Spectroscopic Guide to Ethyl (R)-thiazolidine-4-carboxylate
Prepared by: A Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound (CAS: 60664-15-5), a crucial chiral building block in modern medicinal chemistry, notably as an intermediate in the synthesis of the immunostimulant Pidotimod.[1] We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This document is structured not as a rigid report but as a practical guide, emphasizing the causal logic behind spectral features and the experimental protocols required to obtain them. By grounding our analysis in fundamental principles and data from closely related structures, we aim to provide a self-validating framework for researchers working with this and similar heterocyclic systems.
Molecular Structure and Overview
This compound is a heterocyclic compound featuring a five-membered thiazolidine ring. This ring is derived from the amino acid L-cysteine, imparting the (R)-stereochemistry at the C4 position. The molecule's structure is foundational to its reactivity and, consequently, its spectroscopic signature.
-
Molecular Formula: C₆H₁₁NO₂S[2]
-
Molecular Weight: 161.22 g/mol [2]
-
Monoisotopic Mass: 161.05105 Da[2]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for structural elucidation, providing information on the chemical environment, connectivity, and stereochemistry of protons. The spectrum of this compound is distinct, with well-resolved signals for the thiazolidine ring and the ethyl ester moiety.
Expected ¹H NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H₂ (ring CH₂) | ~4.35 | Singlet (s) | 2H | - |
| H₄ (ring CH) | ~4.25 | Doublet of Doublets (dd) | 1H | J = 7.5, 4.5 |
| -OCH₂ CH₃ (ethyl) | ~4.20 | Quartet (q) | 2H | J = 7.1 |
| H₅ₐ (ring CH₂) | ~3.35 | Doublet of Doublets (dd) | 1H | J = 10.5, 7.5 |
| H₅ᵦ (ring CH₂) | ~3.15 | Doublet of Doublets (dd) | 1H | J = 10.5, 4.5 |
| -NH- | ~2.50 | Broad Singlet (br s) | 1H | - |
| -OCH₂CH₃ (ethyl) | ~1.28 | Triplet (t) | 3H | J = 7.1 |
Interpretation and Rationale
-
Ethyl Ester Group: The quartet at ~4.20 ppm and the triplet at ~1.28 ppm are characteristic of an ethyl group attached to an electronegative oxygen atom. The quartet arises from the methylene (-OCH₂-) protons being split by the three adjacent methyl protons, and the triplet arises from the methyl (-CH₃) protons being split by the two adjacent methylene protons, both with a coupling constant of ~7.1 Hz.
-
Thiazolidine Ring Protons:
-
H₂: The two protons at the C2 position are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet at ~4.35 ppm. Its downfield position is due to being flanked by two heteroatoms, nitrogen and sulfur.
-
H₄: This methine proton is coupled to the two diastereotopic protons at C5, resulting in a doublet of doublets. Its chemical shift is influenced by the adjacent nitrogen and the electron-withdrawing carbethoxy group.
-
H₅: The protons at C5 are diastereotopic due to the chiral center at C4. They are not chemically equivalent and thus have different chemical shifts. They couple with each other (geminal coupling, J ≈ 10.5 Hz) and with the H4 proton (vicinal coupling), resulting in two distinct doublet of doublets signals.
-
NH Proton: The amine proton typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.
-
Standard Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming: Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.
-
Acquisition: Acquire the spectrum using standard parameters: a 90° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Expected ¹³C NMR Spectral Data
Based on typical chemical shift values for similar functional groups and thiazolidine derivatives, the following assignments are predicted.[5][6]
| Assignment | Chemical Shift (δ, ppm) |
| C =O (Ester Carbonyl) | ~171.5 |
| C 4 (Ring CH) | ~63.0 |
| -OCH₂ CH₃ (Ethyl) | ~61.5 |
| C 2 (Ring CH₂) | ~48.0 |
| C 5 (Ring CH₂) | ~34.0 |
| -OCH₂CH₃ (Ethyl) | ~14.2 |
Interpretation and Rationale
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing furthest downfield at ~171.5 ppm, a characteristic region for this functional group.
-
Ring Carbons (C2, C4, C5): The chemical shifts of the ring carbons are dictated by their bonding to heteroatoms. C4 is significantly downfield (~63.0 ppm) due to its attachment to both nitrogen and the ester group. C2 is also deshielded (~48.0 ppm) by the adjacent nitrogen and sulfur. C5, attached only to sulfur and carbon, is the most upfield of the ring carbons (~34.0 ppm).
-
Ethyl Carbons: The methylene carbon (-OCH₂) appears around 61.5 ppm due to the direct attachment to oxygen, while the terminal methyl carbon (-CH₃) is found in the typical aliphatic region around 14.2 ppm.
Standard Experimental Protocol: ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve ~20-50 mg of the compound in ~0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). This common technique decouples protons from the carbons, resulting in a spectrum of sharp singlets for each carbon, which simplifies interpretation and improves signal-to-noise.
-
Parameters: A larger spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically necessary.
-
Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phase, and baseline correction).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key IR Absorption Bands
| Wave Number (cm⁻¹) | Vibration Type | Intensity |
| ~3330 | N-H Stretch | Medium |
| 2980 - 2870 | C-H Stretch (sp³ hybridized) | Medium-Strong |
| ~1740 | C=O Stretch (Ester) | Strong, Sharp |
| ~1220 | C-O Stretch (Ester) | Strong |
| ~1100 | C-N Stretch | Medium |
Interpretation and Rationale
The IR spectrum is dominated by a few key features that confirm the molecule's identity.
-
C=O Stretch: The most diagnostic peak in the spectrum is the intense, sharp absorption around 1740 cm⁻¹. This is the classic stretching frequency for a saturated ester carbonyl group.[7] Its high intensity is due to the large change in dipole moment during the vibration.
-
N-H and C-H Stretches: A medium-intensity peak around 3330 cm⁻¹ corresponds to the N-H stretch of the secondary amine in the ring. The absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations from the sp³-hybridized carbons of the ring and the ethyl group.
-
Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including the strong C-O and C-N stretching bands, which are characteristic of the molecule as a whole.
Rationale of Fragmentation
In EI-MS, the molecular ion is often unstable and undergoes fragmentation. The C-O bond of the ester is a common cleavage point. The loss of the ethoxy radical (•OC₂H₅, 45 Da) is a favorable pathway, leading to a stable acylium ion at m/z 116. A more significant fragmentation is the cleavage of the C-C bond between the ring and the carbonyl group, resulting in the loss of the entire carbethoxy radical (•COOC₂H₅, 73 Da) and yielding the thiazolidine cation at m/z 88.
Standard Experimental Protocol: MS
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through a coupled gas or liquid chromatograph (GC-MS or LC-MS).
-
Ionization: For a volatile compound like this, Electron Ionization (EI) is a standard method. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation. Alternatively, soft ionization techniques like Electrospray Ionization (ESI) can be used, which would primarily show the protonated molecule [M+H]⁺ at m/z = 162. [8]3. Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.
Conclusion
The spectroscopic characterization of this compound is straightforward, with each technique providing complementary and confirmatory data. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of key functional groups, especially the prominent ester carbonyl. Mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important chemical building block.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Online] Available at: [Link]
-
Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), pp.575-579. [Online] Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry, 12(4), pp. 5188-5203. [Online] Available at: [Link]
-
Yousif, E., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Ne. ZU Scholars. [Online] Available at: [Link]
-
LibreTexts Chemistry. Table of Characteristic IR Absorptions. [Online] Available at: [Link]
-
PubChemLite. Ethyl l-thiazolidine-4-carboxylate hydrochloride. [Online] Available at: [Link]
Sources
- 1. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]
- 2. This compound | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. THIAZOLIDINE(504-78-9) 1H NMR spectrum [chemicalbook.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. PubChemLite - Ethyl l-thiazolidine-4-carboxylate hydrochloride (C6H11NO2S) [pubchemlite.lcsb.uni.lu]
The Role of Thiazolidine-4-Carboxylic Acid as a Cysteine Prodrug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of thiazolidine-4-carboxylic acid (TCA) and its derivatives as prodrugs of L-cysteine. As a Senior Application Scientist, the following sections synthesize the core scientific principles, field-proven insights, and detailed methodologies to empower researchers in leveraging this versatile chemical scaffold for therapeutic innovation. We will delve into the mechanistic underpinnings, pharmacological applications, and the experimental workflows necessary to validate these compounds, ensuring a narrative grounded in scientific integrity and practical utility.
Introduction: The Strategic Delivery of Cysteine
L-cysteine, a semi-essential sulfur-containing amino acid, is a cornerstone of cellular defense and function. Its primary role lies in being the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. Direct administration of L-cysteine, however, is hampered by its rapid oxidation and potential for toxicity. This challenge necessitates a more sophisticated delivery mechanism—the prodrug approach.
Thiazolidine-4-carboxylic acid (TCA) emerges as an elegant solution. It is a cyclic sulfur amino acid, typically formed from the condensation of L-cysteine and an aldehyde or ketone.[1][2] This structural modification masks the reactive sulfhydryl group of cysteine, creating a stable, transportable molecule that can readily cross cell membranes. Once inside the cell, the thiazolidine ring undergoes hydrolysis to release L-cysteine, effectively replenishing intracellular stores for GSH synthesis and other vital functions. This strategy of using TCA and its derivatives as cysteine prodrugs has shown significant promise in mitigating conditions rooted in oxidative stress, such as drug-induced hepatotoxicity, neurodegenerative diseases, and certain viral infections.[3][4]
Mechanism of Action: Unlocking Cysteine Intracellularly
The efficacy of thiazolidine-4-carboxylic acids as cysteine prodrugs is contingent on the controlled cleavage of the thiazolidine ring within the cellular environment. This process is primarily a non-enzymatic, reversible ring-opening, governed by physiological pH and temperature.[3]
The formation of a 2-substituted TCA is achieved through the condensation reaction between the amino and thiol groups of L-cysteine and a carbonyl compound (e.g., an aldehyde). This reaction creates a stable five-membered ring.[1][5]
Figure 1: General scheme of TCA prodrug formation and intracellular cysteine release.
Once administered and absorbed, the TCA derivative circulates and is taken up by cells. The intracellular environment, with a physiological pH of ~7.4, facilitates the hydrolysis of the thiazolidine ring, leading to the release of L-cysteine and the original carbonyl compound. Studies have shown that 2-substituted thiazolidine-4(R)-carboxylic acids can dissociate to L-cysteine non-enzymatically.[3] This sustained intracellular release of cysteine is the cornerstone of their therapeutic effect, directly fueling the glutathione synthesis pathway.
Pharmacological Applications and Significance
The ability to safely and efficiently elevate intracellular cysteine levels gives TCA-based prodrugs a broad spectrum of potential therapeutic applications.
Hepatoprotection and Detoxification
One of the most well-documented applications of cysteine prodrugs is in the protection against drug-induced liver injury, particularly from acetaminophen overdose.[3][6] Acetaminophen toxicity is mediated by the depletion of hepatic glutathione stores. By delivering cysteine, TCA derivatives enable the rapid replenishment of GSH, which is crucial for neutralizing the toxic metabolite of acetaminophen (N-acetyl-p-benzoquinone imine, NAPQI). Several 2-alkyl-substituted thiazolidine-4(R)-carboxylic acids have demonstrated potent protective effects against acetaminophen-induced hepatotoxicity in animal models.[3]
Antioxidant and Anti-inflammatory Effects
The antioxidant properties of TCA derivatives are intrinsically linked to their role as cysteine precursors.[7] By boosting GSH levels, these compounds enhance the cell's capacity to scavenge reactive oxygen species (ROS) and mitigate oxidative stress, a key pathological factor in numerous diseases.[1] This reduction in oxidative stress can, in turn, downregulate inflammatory pathways. For instance, certain TCA derivatives have been shown to reduce levels of pro-inflammatory markers like TNF-α and NF-κB in models of ethanol-induced neuroinflammation.[4]
Neuroprotection
Neurodegenerative diseases are often characterized by heightened oxidative stress and neuroinflammation. The ability of TCA derivatives to cross the blood-brain barrier and deliver cysteine to neuronal cells makes them attractive candidates for neuroprotective therapies. Studies have shown that these compounds can attenuate memory impairment and reduce inflammatory markers in the brain, suggesting their potential in managing conditions like Alzheimer's and Parkinson's disease.[4]
Antiviral and Antimicrobial Activity
Emerging research has identified TCA derivatives as having direct antiviral and antimicrobial properties.[8] For example, some derivatives have been shown to be potent inhibitors of the influenza virus neuraminidase, an enzyme essential for viral replication.[1][9] Their broad biological activity also includes antifungal and antibacterial effects, making them a versatile scaffold for developing new anti-infective agents.[5]
Experimental Protocols and Methodologies
To ensure scientific rigor, the synthesis and evaluation of TCA prodrugs must follow validated protocols. The following sections provide detailed, self-validating methodologies for key experimental workflows.
Protocol 1: Synthesis of a 2-Substituted Thiazolidine-4-Carboxylic Acid
This protocol describes a general method for the synthesis of a TCA derivative via the condensation of L-cysteine with an aromatic aldehyde, a common approach found in the literature.[1][7]
Objective: To synthesize 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid.
Materials:
-
L-Cysteine
-
2-hydroxybenzaldehyde
-
Ethanol
-
Distilled water
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve L-cysteine (e.g., 26 mmol) and 2-hydroxybenzaldehyde (e.g., 26 mmol) in a 1:1 mixture of ethanol and water (e.g., 60 mL).[1]
-
Reaction: Stir the mixture vigorously at room temperature (25-30°C) for 24 hours.[1]
-
Monitoring: Monitor the progress of the reaction using TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new spot indicate product formation.
-
Precipitation and Filtration: Upon completion of the reaction (as determined by TLC), a precipitate will have formed. Collect the solid product by vacuum filtration.[1]
-
Washing: Wash the collected precipitate with diethyl ether to remove any unreacted aldehyde.[1]
-
Purification: Recrystallize the solid product from a hot ethanol/water mixture to obtain purified white crystals of the target compound.[1]
-
Characterization (Self-Validation):
-
Determine the melting point of the purified product.
-
Confirm the structure using spectroscopic methods:
-
¹H-NMR and ¹³C-NMR: To verify the chemical structure and purity.
-
FT-IR: To identify characteristic functional groups (e.g., N-H, C=O, O-H).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[7]
-
-
Protocol 2: In Vitro Assessment of Antioxidant Activity (DPPH Assay)
This protocol is a widely used method to evaluate the free radical scavenging ability of synthesized compounds.[7]
Objective: To determine the DPPH radical scavenging activity of a synthesized TCA derivative.
Materials:
-
Synthesized TCA derivative
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
UV-Vis microplate reader
Step-by-Step Methodology:
-
Stock Solutions: Prepare a stock solution of the TCA derivative in methanol. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a stock solution of ascorbic acid in methanol.
-
Serial Dilutions: Prepare a series of dilutions of the TCA derivative and ascorbic acid in methanol in a 96-well plate.
-
Reaction Mixture: To each well containing the test compound or standard, add the DPPH solution. The final volume in each well should be constant (e.g., 200 µL). Include a control well containing only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. The scavenging of the DPPH radical is indicated by a decrease in absorbance.[7]
-
Calculation (Self-Validation): Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower EC₅₀ value indicates higher antioxidant activity.
Figure 2: Experimental workflow for the synthesis, validation, and bioactivity testing of TCA derivatives.
Data Presentation: Quantitative Insights
Structured data is essential for comparing the efficacy of different TCA derivatives.
Table 1: Protective Effect of 2-Substituted Thiazolidine-4(R)-Carboxylic Acids Against Acetaminophen Hepatotoxicity in Mice
| Compound | Substituent at C-2 | Protective Effect | Reference |
| 1b | -CH₃ (Methyl) | Nearly equipotent | [3] |
| 1d | -CH₂CH₂CH₃ (n-Propyl) | Nearly equipotent | [3] |
| 1e | -(CH₂)₄CH₃ (n-Pentyl) | Nearly equipotent | [3] |
| 1c | -CH₂CH₃ (Ethyl) | Less protective | [3] |
| 1f | -C₆H₅ (Phenyl) | Less protective | [3] |
| 1g | 4-Pyridyl | Less protective | [3] |
| 2b | -CH₃ (Methyl) [4(S)-enantiomer] | Ineffective | [3] |
Note: Protective effect was based on the number of surviving animals at 48 hours after an LD₉₀ dose of acetaminophen.
Conclusion and Future Perspectives
Thiazolidine-4-carboxylic acid and its derivatives represent a highly promising and versatile class of cysteine prodrugs. Their simple and efficient synthesis, coupled with a predictable mechanism of intracellular cysteine release, makes them valuable tools in drug development. The demonstrated efficacy in hepatoprotection, neuroprotection, and as antioxidant and antiviral agents underscores their therapeutic potential.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives by modifying the substituent at the 2-position of the thiazolidine ring. This can influence stability, cell permeability, and the rate of cysteine release. Furthermore, exploring novel applications, such as in anti-aging medicine and as adjuvants in cancer therapy to mitigate oxidative stress from chemotherapy, could open new avenues for these remarkable compounds.[2] The continued investigation into TCA derivatives holds the key to developing safer and more effective treatments for a wide range of debilitating diseases.
References
- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
- Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed.
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life Acad. Sinica.
- Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. Benchchem.
- Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
- Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geri
- New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study.
- Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. MDPI.
- Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. PMC - NIH.
- 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.
- Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Taylor & Francis Online.
- 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pjps.pk [pjps.pk]
- 8. mdpi.com [mdpi.com]
- 9. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl (R)-thiazolidine-4-carboxylate from L-cysteine
Introduction: The Significance of Thiazolidine Scaffolds
Thiazolidine derivatives are a cornerstone in medicinal chemistry and drug development, serving as crucial intermediates and pharmacologically active agents. Their structural resemblance to amino acids like proline and their presence in vital antibiotics such as penicillin underscore their biological importance.[1] Ethyl (R)-thiazolidine-4-carboxylate, derived from the naturally occurring amino acid L-cysteine, is a valuable chiral building block for the synthesis of a wide array of therapeutic compounds. This application note provides a comprehensive guide for researchers on the efficient synthesis, characterization, and safe handling of this compound.
Reaction Mechanism: A Tale of Condensation and Cyclization
The synthesis of the thiazolidine ring from L-cysteine and an aldehyde, in this case, formaldehyde, is a classic example of a nucleophilic condensation and intramolecular cyclization reaction. The generally accepted mechanism proceeds through the formation of a Schiff base intermediate.[2][3]
The reaction is initiated by the nucleophilic attack of the amino group of L-cysteine on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a reactive imine (Schiff base). Subsequently, the thiol group of the cysteine moiety acts as an intramolecular nucleophile, attacking the imine carbon to form the stable five-membered thiazolidine ring.[4][5] The stereochemistry at the C4 position is retained from the parent L-cysteine.[2] The esterification of the carboxylic acid can be performed as a subsequent step or, in some methodologies, concurrently.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details a one-pot synthesis of this compound from L-cysteine hydrochloride, formaldehyde, and ethanol.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| L-cysteine hydrochloride | C₃H₈ClNO₂S | 157.62 | 25.0 g | 0.159 mol |
| Formaldehyde (37-40% aq. soln.) | CH₂O | 30.03 | 14.0 mL | ~0.187 mol |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 250 mL | - |
| Pyridine | C₅H₅N | 79.10 | 13.0 mL | 0.161 mol |
| Deionized Water | H₂O | 18.02 | 20 mL | - |
Procedure
-
Reaction Setup: In a 500 mL single-necked round-bottom flask equipped with a magnetic stirrer, dissolve 25.0 g of L-cysteine hydrochloride in 20 mL of deionized water. Stir at room temperature until the solution becomes clear.
-
Addition of Formaldehyde: To the stirred solution, add 14.0 mL of a 37-40% aqueous formaldehyde solution.
-
Reaction: Allow the reaction to stir at room temperature for 8 hours.
-
Neutralization and Precipitation: Add 13.0 mL of pyridine to the reaction mixture to neutralize the hydrochloride and precipitate the product. A white solid should form.
-
Esterification: Add 250 mL of absolute ethanol to the flask. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours to facilitate the esterification of the carboxylic acid.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 30 mL).
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as white crystals.
-
-
Drying: Dry the purified product in a vacuum oven at 40°C overnight.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the thiazolidine ring, the methine proton at C4, and the ethyl ester group.
-
FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H bond, the C=O of the ester, and C-N stretching.[6]
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₆H₁₁NO₂S, M.W. 161.22) should be observed.[7]
Safety and Handling Precautions
Formaldehyde is a hazardous chemical and must be handled with appropriate safety measures.
-
Engineering Controls: All work with formaldehyde solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[8][9][10]
-
Personal Protective Equipment (PPE):
-
Spill and Waste Management:
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[9][12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek medical attention.[9][12]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[12]
-
L-cysteine hydrochloride and pyridine should also be handled with standard laboratory safety practices, including the use of appropriate PPE.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from L-cysteine. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety guidelines, researchers can confidently produce this valuable chiral intermediate for applications in drug discovery and development.
References
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 1998. [Link]
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 1998. [Link]
-
Reaction scheme for the formation of thiazolidines as proposed in parts in the literature. ResearchGate, N/A. [Link]
-
Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. Journal of the American Chemical Society, 1967. [Link]
-
Thiazolidine Chemistry. 11. The Preparation of 2- Substituted. ElectronicsAndBooks, N/A. [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 2020. [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 2022. [Link]
-
N-Terminal cysteine residues react with formaldehyde and acetaldehyde... ResearchGate, N/A. [Link]
-
Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Egyptian Journal of Chemistry, 2025. [Link]
-
The reaction between cysteine and formaldehyde (HCHO). HCHO reacts with... ResearchGate, N/A. [Link]
-
Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. J-Stage, 2016. [Link]
-
Formaldehyde - technical fact sheet. SafeWork NSW, N/A. [Link]
-
FORMALDEHYDE SAFETY GUIDELINES. Concordia University, N/A. [Link]
-
Formaldehyde: Hazards and Precautions. UC Berkeley, N/A. [Link]
- A kind of method for preparing thiazole-4-carboxylic acid.
-
Formaldehyde's Reaction with Cysteine. Scribd, N/A. [Link]
-
How formaldehyde reacts with amino acids. ResearchGate, 2019. [Link]
-
Safe Use of Formaldehyde - Safe Operating Procedure. Occidental College, N/A. [Link]
-
Safety Data Sheet: Formaldehyde solution. Carl ROTH, N/A. [Link]
-
4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure, N/A. [Link]
-
ethyl thiazolidine-4-carboxylate. Chemsrc, N/A. [Link]
-
This compound. PubChem, N/A. [Link]
-
A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. IJNRD, 2023. [Link]
-
ChemInform Abstract: Synthesis and NMR Studies of Thiazolidine‐4‐carboxylic Acid Derivatives Containing a Nitro Ester Function. Sci-Hub, N/A. [Link]
-
3-(4-fluorobenzyl)-4-hydroxy-2-thioxo-thiazolidine-4-carboxylic acid ethyl ester. N/A, N/A. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. pjps.pk [pjps.pk]
- 7. This compound | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Formaldehyde - technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 9. concordia.ca [concordia.ca]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. academics.eckerd.edu [academics.eckerd.edu]
- 12. carlroth.com [carlroth.com]
Protocol for Cyclocondensation Reaction to Form Thiazolidine Rings: A Guide to Synthesis, Mechanism, and Application
An Application Note for Researchers and Drug Development Professionals
The thiazolidine ring is a paramount heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds, including antibiotics like penicillin and antidiabetic agents known as glitazones.[1][2][3] Its five-membered structure, containing a sulfur and a nitrogen atom, provides a versatile framework that can be readily functionalized at multiple positions, enabling the fine-tuning of biological activity.[1][4] This guide offers an in-depth exploration of the cyclocondensation reactions used to synthesize this privileged scaffold, focusing on the underlying mechanisms, detailed experimental protocols, and critical parameters for optimization.
I. The Mechanistic Underpinnings of Thiazolidine Ring Formation
The synthesis of the thiazolidine ring is primarily achieved through a cyclocondensation reaction. This process fundamentally involves the formation of two key bonds to create the heterocyclic system. The most prevalent strategies involve either a two-component reaction between a bifunctional aminothiol and a carbonyl compound or a multi-component reaction involving an amine, a carbonyl, and a mercapto-acid.
The cornerstone of this reaction is the initial formation of a Schiff base (or imine) intermediate from the condensation of an amine and a carbonyl compound (an aldehyde or ketone). This is followed by an intramolecular nucleophilic attack by the thiol group onto the iminium carbon, leading to ring closure. The final thiazolidine product is formed after proton transfer.[1][5][6] The reaction is often reversible and can be influenced by pH; acidic conditions can catalyze imine formation but may also protonate the thiol, reducing its nucleophilicity.[7]
Caption: General mechanism of thiazolidine ring formation.
II. Core Synthetic Protocols
The versatility of the thiazolidine scaffold stems from the variety of synthetic routes available for its construction. Below are three robust and widely adopted protocols.
This protocol is a cornerstone for creating chiral thiazolidine derivatives, leveraging the readily available amino acid L-cysteine. The resulting 2-substituted thiazolidine-4-carboxylic acids are valuable as prodrugs of L-cysteine and as intermediates for more complex molecules.[2][8][9] The reaction involves the direct condensation of L-cysteine with an aldehyde.
Causality Behind Experimental Choices:
-
L-Cysteine Hydrochloride: Used as the source of both the amine and thiol functionalities. The hydrochloride form is stable and soluble.
-
Sodium Acetate: A mild base is required to neutralize the hydrochloride salt and deprotonate the carboxylic acid, freeing the amine group to react with the aldehyde.
-
Aldehyde: Determines the substituent at the C-2 position of the final product. A wide range of aromatic and aliphatic aldehydes can be used.[2][8]
-
Ethanol/Water Solvent System: Provides good solubility for both the polar L-cysteine salt and the often less polar aldehyde.[10]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve L-cysteine hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in a 1:1 mixture of distilled water and ethanol. Stir until a clear solution is obtained.
-
Addition of Aldehyde: Add the desired aldehyde (1.05 eq), dissolved in a minimal amount of ethanol, to the stirring solution at room temperature.
-
Reaction: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times typically range from 12 to 24 hours.[10] A precipitate often forms as the product is generated.
-
Work-up: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with water and diethyl ether to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final 2-substituted thiazolidine-4-carboxylic acid.[10]
This highly efficient approach combines an amine, an aldehyde, and thioglycolic acid in a single step to generate 2,3-disubstituted thiazolidin-4-ones.[1][11] This method is favored for its high atom economy and the ability to rapidly generate diverse libraries of compounds for drug discovery screening. Various catalysts, including ionic liquids or reusable magnetic nanoparticles, can be employed to enhance reaction rates and facilitate greener synthesis.[1][12]
Causality Behind Experimental Choices:
-
Reactants: The amine and aldehyde first react to form an in-situ imine intermediate. Thioglycolic acid then acts as the bifunctional reagent, providing the thiol for cyclization and the carboxylic acid to form the lactam (amide) portion of the ring.[1]
-
Catalyst: While some reactions proceed thermally, catalysts are often used to improve yields and shorten reaction times. Acid catalysts can promote imine formation, while some modern protocols utilize novel catalysts for improved efficiency and reusability.[1]
-
Solvent-Free Conditions: Many of these reactions can be run under solvent-free heating conditions, which is environmentally advantageous and can drive the reaction forward by removing the water byproduct.[1]
Step-by-Step Methodology:
-
Reactant Mixing: In a suitable reaction vessel, combine the primary amine (1.0 eq), the aldehyde (1.0 eq), and thioglycolic acid (1.1 eq).
-
Catalyst Addition (Optional): If a catalyst is used (e.g., 10 mol% of a selected catalyst), add it to the mixture.
-
Reaction: Heat the mixture, typically between 50-90 °C, with stirring.[1] Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the work-up procedure depends on the reaction conditions. If performed solvent-free, the crude product may be directly purified. This often involves recrystallization from a solvent like ethanol or purification via column chromatography to isolate the desired thiazolidin-4-one.
The thiazolidine-2,4-dione (TZD) core is of immense pharmaceutical importance, famously found in the "glitazone" class of antidiabetic drugs.[4][13] The most common synthesis involves the reaction of thiourea with an α-haloacetic acid, followed by hydrolysis.
Causality Behind Experimental Choices:
-
Thiourea and Chloroacetic Acid: Thiourea acts as the N-C-S building block. The sulfur atom performs an S_N2 attack on the α-carbon of chloroacetic acid. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon.[4]
-
Microwave Irradiation: Modern protocols often employ microwave heating, which dramatically reduces reaction times from many hours to several minutes and can improve yields.[14]
-
Aqueous Solvent: Water is an effective and environmentally benign solvent for this reaction.[14]
Step-by-Step Methodology (Microwave-Assisted):
-
Preparation: In a microwave pressure vial, add thiourea (1.0 eq) and chloroacetic acid (1.02 eq) to a small volume of water.[14]
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 110 °C) for a short duration (e.g., 10-15 minutes).[14]
-
Work-up: After cooling the reaction vessel to room temperature, a precipitate of the intermediate (2-iminothiazolidin-4-one) typically forms. This intermediate is then hydrolyzed by heating in an acidic solution (e.g., dilute HCl) to yield the final thiazolidine-2,4-dione.
-
Purification: The final product is collected by filtration and can be purified by recrystallization from water or an alcohol.[14]
III. Summary of Reaction Parameters and General Workflow
To aid in experimental design, the following table summarizes typical conditions for the described protocols.
| Parameter | Protocol 1: 2-Aryl-TCA | Protocol 2: Thiazolidin-4-one (3-Component) | Protocol 3: Thiazolidine-2,4-dione |
| Key Reactants | L-Cysteine, Aldehyde | Amine, Aldehyde, Thioglycolic Acid | Thiourea, Chloroacetic Acid |
| Stoichiometry | ~1:1.05 | ~1:1:1.1 | ~1:1.02 |
| Typical Catalyst | None (Base-mediated) | Ionic Liquids, FeNi₃-IL MNPs, APS | None (Hydrolysis requires acid) |
| Solvent | Ethanol/Water | Toluene, or Solvent-free | Water |
| Temperature (°C) | Room Temperature (20-25) | 50 - 90 °C | 110 °C (Microwave) |
| Time | 12 - 24 hours | 1 - 8 hours | 10 - 25 minutes (Microwave) |
| Typical Yield | 80 - 95% | 75 - 95% | ~90% |
Data compiled from sources[1][2][10][14].
A generalized workflow for these synthetic procedures is outlined below, emphasizing the key stages from preparation to final product characterization.
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Thiazolidinedione Compound Library | MDPI [mdpi.com]
Application Notes & Protocols: Ethyl (R)-thiazolidine-4-carboxylate as a Versatile Chiral Building Block in Asymmetric Synthesis
Abstract
Ethyl (R)-thiazolidine-4-carboxylate, a cyclic amino acid ester derived from L-cysteine, represents a cornerstone chiral building block in modern organic synthesis. Its rigid heterocyclic structure, endowed with three distinct functional handles—a secondary amine, an ethyl ester, and a C4 stereocenter of defined (R)-configuration—renders it an exceptionally versatile synthon. This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of its synthetic utility. We will delve into the causality behind key transformations, provide detailed, field-proven protocols for its modification, and illustrate its application in constructing complex, biologically active molecules.
Introduction: The Strategic Value of a Cysteine-Derived Synthon
In the landscape of asymmetric synthesis, the "chiral pool" approach—utilizing readily available, enantiomerically pure natural products as starting materials—is a powerful strategy for introducing stereochemical complexity. This compound, synthesized from the natural amino acid L-cysteine, is a prime example of such a synthon.[1] The thiazolidine ring system is a prevalent scaffold in numerous pharmacologically active compounds, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties.[2][3]
The strategic value of this building block lies in its predictable reactivity and the orthogonal nature of its functional groups. The secondary amine at the N3 position is a potent nucleophile, readily undergoing acylation, alkylation, and arylation. The ester at C4 can be hydrolyzed, reduced to a primary alcohol, or converted into an amide. The inherent chirality at C4, originating from L-cysteine, provides a fixed stereochemical anchor, guiding the stereochemical outcome of subsequent reactions and enabling the synthesis of enantiomerically pure target molecules. This document serves as a practical guide to harnessing these features.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the reagent. The compound is typically supplied as its hydrochloride salt, which is a stable, crystalline solid.[4][5]
| Property | Value | Source |
| Chemical Name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate | PubChem[6] |
| Synonyms | L-Thioproline ethyl ester, (R)-ETC | PubChem[6] |
| CAS Number | 60664-15-5 (free base) | PubChem[6] |
| Molecular Formula | C₆H₁₁NO₂S | PubChem[6] |
| Molecular Weight | 161.22 g/mol | PubChem[6] |
| Appearance | White to off-white solid/powder | ChemicalBook[5] |
| Storage | Store in a dry, inert atmosphere at room temperature.[4][5] | ETW International[4] |
Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or fume hood. For the hydrochloride salt, neutralization with a mild base is required to generate the free amine for reactions.
Core Synthetic Transformations and Protocols
The synthetic utility of this compound stems from the selective manipulation of its functional groups.
Diagram: Core Synthetic Pathways
The following diagram illustrates the primary reaction pathways available from the parent building block.
Caption: Key transformations of this compound.
N-Acylation: Introducing Molecular Diversity
Causality & Rationale: The secondary amine is the most nucleophilic site, making N-acylation a primary and highly efficient transformation. This reaction is fundamental for several reasons:
-
Protection: It protects the nitrogen during subsequent reactions at the ester group.
-
Scaffold Elaboration: It allows for the introduction of diverse acyl groups, which is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile, such as its binding affinity or lipophilicity.[7]
-
Peptidomimetics: Acylation with amino acids or peptide fragments is a direct route to creating novel peptidomimetics.
This protocol describes a standard procedure for protecting the amine as an acetamide.
-
Preparation: To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add triethylamine (TEA, 2.2 eq) at 0 °C under a nitrogen atmosphere. Stir for 15 minutes to generate the free base in situ.
-
Acylation: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) to the solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acetylated product.
Ester Reduction: Accessing Chiral Alcohols
Causality & Rationale: The reduction of the ester group to a primary alcohol unlocks a different set of synthetic possibilities. The resulting chiral 1,2-amino alcohol is a privileged structural motif in asymmetric synthesis and catalysis. This transformation is key for:
-
Further Oxidation: The primary alcohol can be oxidized to a chiral aldehyde, a valuable intermediate for C-C bond-forming reactions.
-
Ligand Synthesis: Chiral amino alcohols are common precursors for synthesizing ligands used in asymmetric catalysis.
-
Bioisosteric Replacement: Replacing a carboxylic acid/ester with an alcohol or its derivatives (e.g., ethers) can significantly alter a molecule's properties, such as its ability to act as a hydrogen bond donor.
Safety Note: LiAlH₄ is a highly reactive reagent that reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under a strictly anhydrous, inert atmosphere (N₂ or Ar).
-
Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M) and cool to 0 °C.
-
Addition: Dissolve this compound (1.0 eq, free base) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours or until TLC indicates the complete consumption of the starting material.
-
Quenching (Fieser work-up): Cool the reaction back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and generating a granular precipitate of aluminum salts.
-
Isolation: Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude (R)-(thiazolidin-4-yl)methanol, which can be purified further if necessary.
Application Case Study: Synthesis of 2-Aryl-Thiazolidine Scaffolds
While this compound is a valuable starting material, the entire thiazolidine-4-carboxylic acid scaffold is often constructed during a synthesis to introduce functionality at the C2 position. This is achieved through the condensation of L-cysteine with an aldehyde or ketone.[8][9][10] This approach is widely used to generate libraries of compounds for screening biological activity.[2][11]
Diagram: General Synthesis of 2-Substituted Thiazolidines
Caption: Synthesis of C2-substituted thiazolidine-4-carboxylates.
This protocol is adapted from literature procedures describing the condensation of L-cysteine with aromatic aldehydes.[2][12]
-
Preparation of Cysteine Solution: Dissolve L-cysteine hydrochloride (1.0 eq) and a mild base like sodium acetate or sodium bicarbonate (1.0-1.1 eq) in a mixture of water and ethanol.
-
Condensation: To this solution, add the desired aromatic aldehyde (1.0 eq) and stir the reaction mixture vigorously at room temperature for 6-24 hours.
-
Precipitation: The product often precipitates directly from the reaction mixture. The precipitation can be enhanced by cooling the flask in an ice bath.
-
Isolation: Collect the solid product by suction filtration and wash it several times with cold ethanol or diethyl ether to remove unreacted aldehyde.
-
Esterification: The resulting 2-aryl-thiazolidine-4-carboxylic acid can be esterified using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid) to yield the corresponding ethyl ester.
This modular approach allows for the creation of a wide array of analogs for structure-activity relationship (SAR) studies, making the thiazolidine scaffold a powerful tool in drug discovery.[11]
Conclusion
This compound is more than a simple chiral molecule; it is a strategic platform for the efficient construction of complex, value-added chemical entities. By understanding the inherent reactivity of its amine and ester functionalities, chemists can execute a range of high-yield transformations to access chiral alcohols, amides, and N-functionalized derivatives. Furthermore, the underlying synthetic route from L-cysteine and aldehydes provides a modular and robust method for generating diverse libraries of thiazolidine-based compounds. The protocols and insights provided herein are intended to empower researchers to fully exploit the synthetic potential of this invaluable chiral building block.
References
- Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING - ETW International.
- Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. (Source: Semantic Scholar)
- Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. (Source: Pakistan Journal of Pharmaceutical Sciences)
- This compound.
- Synthesis of thiazolidine-4-carboxylic acid derivatives.
- Kadhim, M. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Source: N/A*
- Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. (2022). ACS Omega.
- Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. (Source: Benchchem)
- Ethyl L-thiazolidine-4-carboxylate hydrochloride. (Source: ChemicalBook)
- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020). Pakistan Journal of Pharmaceutical Sciences. (Source: PubMed)
- ChemInform Abstract: Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives.
- Naz, S., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment.
- New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2016).
Note: Some sources are general chemical databases or supplier pages used for physicochemical properties, while others are peer-reviewed articles detailing synthetic methods.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pjps.pk [pjps.pk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 5. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]
- 6. This compound | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: The Strategic Use of Ethyl (R)-thiazolidine-4-carboxylate in Advanced Peptide Synthesis
Abstract: The synthesis of long-chain polypeptides and proteins remains a formidable challenge, necessitating strategies that bridge the gap between solid-phase peptide synthesis (SPPS) and the assembly of large domains. Native Chemical Ligation (NCL) has emerged as the cornerstone of such efforts, yet its reliance on the unique reactivity of an N-terminal cysteine residue imposes significant strategic constraints. This guide details the application of Ethyl (R)-thiazolidine-4-carboxylate, a key precursor to (R)-thiazolidine-4-carboxylic acid (Thz), which serves as a robust and versatile protected surrogate for N-terminal cysteine. We provide an in-depth exploration of the underlying chemistry, detailed protocols for its incorporation and deprotection, and expert insights into its role in enabling complex, multi-segment "one-pot" ligation strategies.
Core Principles: Thiazolidine as a Cysteine Progenitor
(R)-thiazolidine-4-carboxylic acid is a cyclic amino acid derivative formed through the condensation of L-cysteine and formaldehyde.[1] This transformation effectively masks the reactive 1,2-aminothiol functionality of cysteine within a stable five-membered ring structure. The (R)-stereochemistry is inherited directly from the natural L-cysteine precursor, ensuring the correct chirality upon deprotection.
The primary utility of Thz in peptide synthesis is to serve as a latent N-terminal cysteine. A peptide synthesized with an N-terminal Thz residue is stable under standard Fmoc-SPPS conditions, including repetitive base-mediated Fmoc deprotection and final acidolytic cleavage from the resin.[2] The native cysteine can then be regenerated at the desired moment, typically immediately before or during the NCL reaction. This approach provides a critical layer of orthogonal control, essential for the sequential assembly of multiple peptide fragments.
Figure 1: Reversible formation of Thiazolidine-4-carboxylic acid (Thz).
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
For use in standard Fmoc-based SPPS, the commercially available (R)-thiazolidine-4-carboxylic acid must first be N-terminally protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The resulting building block, Fmoc-(R)-Thz-OH , is then incorporated at the N-terminus of the desired peptide segment using standard coupling methodologies.
The causality for its stability is rooted in the thiazolidine ring's resistance to the piperidine solutions used for Fmoc removal and the strong acids (e.g., trifluoroacetic acid) used for cleavage and global deprotection. This ensures the protected cysteine analogue remains intact throughout the synthesis of the peptide fragment.
Protocol 1: Automated Fmoc-SPPS Coupling of Fmoc-(R)-Thz-OH
This protocol assumes a standard automated peptide synthesizer and Fmoc-based chemistry.
Objective: To couple Fmoc-(R)-Thz-OH as the N-terminal residue onto a growing peptide chain attached to a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-(R)-Thz-OH (4.0 eq. relative to resin loading)
-
Coupling Activator: HBTU (3.9 eq.) or HATU (3.9 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Perform a standard deprotection of the N-terminal Fmoc group on the resin-bound peptide using 20% piperidine in DMF (e.g., 1 x 1 min, followed by 1 x 10 min).
-
Washing: Thoroughly wash the resin with DMF (6 times) and DCM (3 times) to remove all traces of piperidine.
-
Coupling Activation: In a separate vessel, pre-activate the Fmoc-(R)-Thz-OH. Dissolve Fmoc-(R)-Thz-OH and HBTU/HATU in DMF. Add DIPEA and allow the mixture to activate for 2-3 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.
-
Quality Control: Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling may be required.
-
Washing: Wash the resin thoroughly with DMF (6 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle or final cleavage.
The Keystone Application: Thiazolidine in Native Chemical Ligation
NCL is a powerful technique for joining two unprotected peptide segments. It involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The use of a Thz-protected peptide is a cornerstone of modern NCL strategies, particularly for multi-segment ligations.[3][4]
The workflow involves synthesizing the N-terminal peptide fragment with Thz at its N-terminus and the C-terminal fragment as a thioester. The Thz group is then deprotected to reveal the free cysteine, which immediately participates in the NCL reaction.
Figure 2: Workflow for NCL using a Thz-protected peptide fragment.
Protocols for Thiazolidine Deprotection
The deprotection of the thiazolidine ring is an equilibrium-driven process. The ring can be hydrolyzed to generate cysteine and formaldehyde. To drive the reaction to completion, an aldehyde scavenger is added to the solution to sequester the released formaldehyde, thereby preventing the re-formation of the thiazolidine ring. The choice of scavenger is critical for efficiency and compatibility with other functionalities, especially the peptide thioester.
Protocol 2A: Classic Deprotection with Methoxyamine Hydrochloride
This method is robust and widely used but can be slower and may require scavenger concentrations that are incompatible with sensitive thioesters in one-pot setups.
Objective: To convert an N-terminal Thz residue to cysteine on a purified peptide.
Materials:
-
Lyophilized Thz-peptide
-
Deprotection Buffer: 200 mM Methoxyamine Hydrochloride (MeONH₂·HCl) in 6 M Guanidine Hydrochloride (Gdn·HCl), 100 mM Sodium Phosphate, pH adjusted to 4.0.
-
Purification System: RP-HPLC (C18 column)
Methodology:
-
Peptide Dissolution: Dissolve the purified, lyophilized Thz-peptide in the Deprotection Buffer to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture at 37 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots at time points (e.g., 1h, 2h, 4h, 8h) and analyzing them by LC-MS. Look for the mass shift corresponding to the conversion of Thz to Cys (a decrease of 12 Da, from CH₂).
-
Completion: The reaction is typically complete within 4-16 hours.
-
Post-Reaction: Once complete, the peptide solution can be directly used in an NCL reaction by adjusting the pH to ~7.0-7.5 and adding the thioester partner. Alternatively, the deprotected peptide can be repurified by RP-HPLC if needed.
Protocol 2B: Advanced One-Pot Deprotection with AMDBH
The scavenger 2-amino-5-methoxy-N',N'-dimethylbenzohydrazide (AMDBH) offers a significant advantage: it is highly effective at acidic pH (for deprotection) but shows negligible reactivity towards peptide thioesters at the neutral pH required for ligation.[5] This property is the key to enabling repetitive, one-pot ligation strategies where deprotection and ligation steps are performed sequentially in the same vessel simply by modulating the pH.
Objective: To perform a one-pot deprotection and ligation sequence.
Materials:
-
Lyophilized Thz-peptide (Fragment 1)
-
Lyophilized peptide-thioester (Fragment 2)
-
AMDBH
-
Ligation Buffer Base: 6 M Gdn·HCl, 200 mM Sodium Phosphate
-
Thiol Additive: 4-mercaptophenylacetic acid (MPAA)
-
Reducing Agent: TCEP·HCl
-
pH adjustment solutions: 1 M HCl, 1 M NaOH
Methodology:
-
Initial Setup: Dissolve the Thz-peptide and AMDBH (e.g., 50 mM) in the Ligation Buffer Base. Adjust the pH to 4.0 .
-
Deprotection Step: Incubate the mixture at 37 °C for 1-2 hours until LC-MS confirms complete conversion of Thz to Cys on Fragment 1.
-
Ligation Step:
-
Add the peptide-thioester (Fragment 2), MPAA (e.g., 30 mM), and TCEP (e.g., 20 mM) directly to the reaction vessel.
-
Adjust the pH of the mixture to 7.5 using 1 M NaOH.
-
-
Monitoring: Monitor the ligation reaction by LC-MS. The reaction is typically complete in 2-6 hours.
-
Quenching and Purification: Once the final ligated product is formed, quench the reaction by acidifying with acetic acid or formic acid and purify the full-length peptide by RP-HPLC.
Data Summary: Comparison of Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages/Incompatibilities |
| Methoxyamine (MeONH₂) | 200 mM, pH 3-4, 37°C, 4-16h | Well-established, inexpensive. | Slower kinetics; can degrade some thioesters, making one-pot strategies challenging.[2] |
| AMDBH | 50 mM, pH 4.0, 37°C, 1-2h | Fast deprotection; excellent thioester compatibility at neutral pH; ideal for repetitive one-pot ligations.[5] | Higher cost; requires careful pH control. |
| O-BHA | 100 mM, pH 4.0, 37°C, <30 min | Very fast kinetics; scavenger is extractable with organic solvents, allowing for its removal before ligation.[6] | Extraction step adds complexity compared to pH-switch methods. |
| Palladium Complexes | [PdCl(allyl)]₂, pH 7.0, RT | Orthogonal to acid/base labile groups; can be used in live cells.[7] | Potential for catalyst poisoning by thiols; requires specialized reagents; potential for cytotoxicity.[7] |
Field-Proven Insights & Troubleshooting
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Thz Deprotection | 1. Insufficient reaction time or temperature. 2. Incorrect pH of the deprotection buffer. 3. Degradation of the aldehyde scavenger. | 1. Extend the incubation time and monitor by LC-MS. 2. Verify the pH is accurately between 3.5 and 4.0. 3. Use freshly prepared scavenger solutions. |
| Thioester Degradation during One-Pot Reaction | 1. Scavenger (e.g., MeONH₂) is reacting with the thioester at neutral pH. 2. Prolonged reaction time at high pH. | 1. Switch to a thioester-compatible scavenger like AMDBH.[5] 2. Optimize ligation conditions to reduce reaction time; ensure pH does not exceed 7.5. |
| Low Ligation Yield | 1. Incomplete Thz deprotection. 2. Oxidation of the newly formed N-terminal cysteine. 3. Poor solubility of peptide fragments. | 1. Confirm complete deprotection by LC-MS before initiating ligation. 2. Ensure a reducing agent like TCEP is present in the ligation buffer. 3. Perform the reaction in a strong denaturant like 6 M Gdn·HCl. |
| Side Product Formation (+12 Da) | Re-formation of the thiazolidine ring due to insufficient scavenging of released formaldehyde. | Increase the concentration of the aldehyde scavenger. Ensure homogenous mixing. |
Conclusion
This compound, as the direct precursor to the Fmoc-Thz-OH building block, is more than a simple protecting group; it is a strategic enabler for the chemical synthesis of complex proteins. Its stability to standard SPPS conditions combined with the array of reliable deprotection methods—particularly those compatible with one-pot protocols—provides peptide chemists with an essential tool for designing elegant and efficient routes to challenging targets. By understanding the causality behind its incorporation, deprotection, and ligation, researchers can fully leverage the power of thiazolidine chemistry to advance the frontiers of drug development and protein science.
References
-
Chen, Z., et al. (2023). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science. Available at: [Link]
-
Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available at: [Link]
-
Sato, K., et al. (2017). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. ResearchGate. Available at: [Link]
-
Fukuzawa, Y., et al. (2024). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society. Available at: [Link]
-
Cieplik, J., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI. Available at: [Link]
-
Fukuzawa, Y., et al. (2024). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. ChemRxiv. Available at: [Link]
-
Millgate, T. (2024). Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists. Millgate. Available at: [Link]
-
Zhang, Z., & Tam, J. P. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry, 233(1), 1-1. Available at: [Link]
-
Karas, J. A., et al. (2020). A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant Enterococci. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Sato, K., et al. (2017). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications, 53(85), 11699-11702. Available at: [Link]
-
Soral, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6593. Available at: [Link]
-
Li, Y., et al. (2024). Thiazolidine Deprotection Using an Organic Solvent Extractable Aldehyde Scavenger for One-Pot Four-Segment Ligation. Organic Letters. Available at: [Link]
-
Soral, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]
-
Meienhofer, J., et al. (1963). Synthesis of Structures Related to Bacitracin A. Journal of the American Chemical Society, 85(1), 15-18. Available at: [Link]
-
Sayama, T., et al. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Angewandte Chemie International Edition, 61(39), e202206240. Available at: [Link]
-
Karas, J. A., et al. (2019). Synthetic Studies with Bacitracin A and Preparation of Analogues Containing Alternative Zinc Binding Groups. Chemistry – A European Journal, 25(2), 543-549. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Ollivier, N., et al. (2016). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. ResearchGate. Available at: [Link]
-
Ogle, M. E., & Nagy, B. (1986). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Medical Hypotheses, 20(3), 295-300. Available at: [Link]
Sources
- 1. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pidotimod from Ethyl (R)-thiazolidine-4-carboxylate: An Application Protocol
Abstract
Pidotimod, chemically known as (4R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid, is a synthetic dipeptide-like molecule recognized for its significant immunomodulatory properties.[1][] It is widely used clinically to prevent recurrent respiratory tract infections, particularly in pediatric populations.[3][4] This application note provides a comprehensive, step-by-step protocol for the synthesis of Pidotimod. The described pathway involves the amide coupling of L-pyroglutamic acid with Ethyl (R)-thiazolidine-4-carboxylate, followed by ester hydrolysis to yield the final active pharmaceutical ingredient. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, and methods for quality control.
Introduction to Pidotimod
Pidotimod is an immune enhancer that stimulates both the innate and adaptive immune systems.[][5] Its mechanism of action involves promoting the activity of macrophages and neutrophils, activating natural killer cells, and stimulating the maturation and function of T-lymphocytes.[5] The synthesis of Pidotimod is a key process in its pharmaceutical production. A common and efficient synthetic route employs a two-step process starting with readily available chiral precursors: the condensation (amide coupling) of L-pyroglutamic acid and an ester of (R)-thiazolidine-4-carboxylic acid, followed by a hydrolysis step.[6][7] This method is advantageous as it builds the dipeptide-like structure in a controlled manner, preserving the required stereochemistry which is crucial for its biological activity.
Chemical Principle and Reaction Scheme
The synthesis of Pidotimod from this compound proceeds in two primary stages:
-
Amide Coupling: L-pyroglutamic acid is coupled with this compound. To facilitate this reaction, the carboxylic acid group of L-pyroglutamic acid must be "activated" to make it more electrophilic. This is typically achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[6][8] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the secondary amine of the thiazolidine ring to form the amide bond.[9]
-
Ester Hydrolysis: The resulting ethyl ester intermediate, (4R)-3-[[(2S)-5-oxo-2-pyrrolidinyl]carbonyl]-4-thiazolidine carboxylate, is then subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide), to cleave the ethyl ester and yield the final carboxylic acid product, Pidotimod.[6]
The overall reaction is depicted below:
Caption: Overall reaction scheme for Pidotimod synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |
| This compound HCl | 86028-94-6 | 197.69 | ≥98% | Sigma-Aldrich |
| L-Pyroglutamic acid | 98-79-3 | 129.11 | ≥99% | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | 693-13-0 | 126.20 | ≥99% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ≥99.8% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% | Merck |
| Hydrochloric Acid (HCl), 37% | 7647-01-0 | 36.46 | ACS Grade | VWR Chemicals |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | HPLC Grade | Fisher Scientific |
| Deionized Water | 7732-18-5 | 18.02 | >18 MΩ·cm | In-house system |
| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5% | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flasks (500 mL, 1 L)
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Reflux condenser
-
Rotary evaporator
-
pH meter or pH indicator strips
-
Buchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Melting point apparatus
Detailed Synthesis Protocol
The following workflow diagram outlines the major stages of the synthesis process.
Caption: Step-by-step workflow for Pidotimod synthesis.
Step 1: Amide Coupling to Synthesize Pidotimod Ethyl Ester
Causality Note: The hydrochloride salt of the starting material must be neutralized to the free amine to enable its nucleophilic attack on the activated carboxylic acid. The reaction is run at a low temperature initially to control the rate of reaction with the highly reactive DIC and minimize side reactions.
-
Preparation of Free Amine: In a 1 L three-neck flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, suspend this compound hydrochloride (e.g., 40 g, 0.202 mol) in 400 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add triethylamine (TEA) (e.g., 22.5 g, 0.222 mol, ~1.1 eq) dropwise over 20 minutes, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at 0-5 °C to form the free amine in situ.
-
Coupling Reaction: To the same flask, add L-pyroglutamic acid (e.g., 28.8 g, 0.223 mol, ~1.1 eq) and 4-dimethylaminopyridine (DMAP) (e.g., 1.2 g, 0.01 mol, ~5 mol%).[10]
-
Continue stirring at 0-5 °C. In a separate dropping funnel, prepare a solution of N,N'-diisopropylcarbodiimide (DIC) (e.g., 30.6 g, 0.242 mol, ~1.2 eq) in 100 mL of anhydrous DCM.[6]
-
Add the DIC solution dropwise to the reaction mixture over approximately 1 hour, maintaining the temperature below 5 °C. A white precipitate of diisopropylurea (DIU) will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 6-8 hours, or until reaction completion is confirmed by TLC or HPLC.
Step 2: Work-up and Isolation of Pidotimod Ethyl Ester
Causality Note: Filtration removes the insoluble urea byproduct. Subsequent washes with acid and base remove unreacted starting materials and catalysts, purifying the desired ester intermediate which is soluble in the organic phase.
-
Filter the reaction mixture through a Buchner funnel to remove the precipitated diisopropylurea. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 150 mL) to remove residual TEA and DMAP.
-
Saturated sodium bicarbonate solution (2 x 150 mL) to remove unreacted L-pyroglutamic acid.
-
Brine (1 x 150 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, (4R)-3-[[(2S)-5-oxo-2-pyrrolidinyl]carbonyl]-4-thiazolidine carboxylate, is obtained as a viscous oil or semi-solid and can be used directly in the next step without further purification.
Step 3: Saponification (Hydrolysis) of the Ester
Causality Note: Saponification is a base-catalyzed hydrolysis of the ethyl ester to form the carboxylate salt (sodium pidotimod). The use of an aqueous-alcoholic solvent system ensures the solubility of both the ester and the sodium hydroxide.
-
Dissolve the crude ethyl ester from the previous step in a mixture of ethanol (200 mL) and deionized water (200 mL) in a 1 L round-bottom flask.
-
Cool the solution to 10-15 °C.
-
Prepare a solution of sodium hydroxide (e.g., 9.7 g, 0.242 mol, ~1.2 eq) in 50 mL of deionized water.
-
Add the NaOH solution dropwise to the ester solution, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC until the starting ester is consumed.
Step 4: Acidification, Crystallization, and Purification
Causality Note: Acidification protonates the carboxylate salt, causing the free acid (Pidotimod) to precipitate out of the aqueous solution due to its lower solubility. Recrystallization from hot water is an effective method for purification, as Pidotimod is significantly more soluble in hot water than in cold water.
-
After hydrolysis is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully acidify the mixture to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid (~37%). A white precipitate of Pidotimod will form.
-
Stir the cold suspension for an additional 1-2 hours to ensure complete crystallization.
-
Collect the solid product by vacuum filtration, washing the cake with cold deionized water (2 x 50 mL).
-
Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot deionized water (~80-90 °C) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of ice-cold water, and dry under vacuum at 40-50 °C to a constant weight.
Characterization and Quality Control
The identity and purity of the synthesized Pidotimod should be confirmed using standard analytical techniques.
| Test | Specification | Typical Result |
| Appearance | White or off-white crystalline powder | Conforms |
| Melting Point | 192 - 194 °C[11] | 193 °C |
| HPLC Purity | ≥99.0% | 99.5% (Conditions: C18 column, mobile phase of ammonium acetate buffer and Methanol/Acetonitrile mixture, detection at 215 nm).[12][13] |
| ¹H NMR (D₂O) | Consistent with the structure of Pidotimod | Signals corresponding to the pyroglutamyl and thiazolidine protons. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 243.0 | Observed m/z = 243.04 (Calculated for C₉H₁₁N₂O₄S⁻: 243.04).[14] |
| Specific Rotation | [α]²⁵_D = -150° (c=2, 5N HCl)[11] | -149.5° |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling reagents.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
DIC and DCM: N,N'-Diisopropylcarbodiimide is a potent sensitizer and corrosive. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care, and have appropriate spill kits available.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic solvents and aqueous waste should be segregated.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in coupling step | Incomplete reaction; moisture in the reaction; inefficient activation. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. Confirm the quality of the DIC coupling agent. Increase reaction time if necessary. |
| Incomplete hydrolysis | Insufficient NaOH; insufficient reaction time or temperature. | Use a slight excess of NaOH (~1.2 eq). Monitor the reaction by HPLC and extend the reaction time if needed. Gentle warming (to ~30 °C) can be applied if the reaction is sluggish. |
| Product fails to crystallize | Solution is too dilute; impurities are present inhibiting crystallization. | Concentrate the solution by removing some solvent under reduced pressure. Try scratching the inside of the flask with a glass rod to induce nucleation. If impurities are suspected, re-purify the crude material. |
| Purity issues (extra peaks in HPLC) | Side reactions; incomplete removal of byproducts or starting materials during work-up. | Ensure the work-up washes are performed thoroughly. Check for potential side reactions like racemization. The recrystallization step is critical and may need to be repeated for higher purity.[] |
References
-
Semantic Scholar. Synthesis of Pidotimod. Available from: [Link]
- Google Patents.CN108530516B - Synthesis and purification process of pidotimod with high chiral purity.
-
ResearchGate. Isolation and Characterization of Novel Degradation Product of Pidotimod. Available from: [Link]
- Google Patents.CN102167727B - Synthesis method of pidotimod.
- Google Patents.CN106632594A - Pidotimod synthesis method.
-
ResearchGate. Synthesis of the new immunostimulating agent pidotimod (3‐L‐pyroglutamyl‐L‐thiazolidine‐4‐carboxylic acid) labelled with 14C‐ and 35S‐isotopes. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Pidotimod? Available from: [Link]
-
Calaméo. Synthesis Of Literature: The Immune Enhancers Pidotimod Synthesis. Available from: [Link]
- Google Patents.CN102167727A - Synthesis method of pidotimod.
-
PubMed. Synthesis and preliminary pharmacological evaluation of pidotimod, its enantiomer, diastereomers and carboxamido derivatives. Available from: [Link]
-
NIH National Library of Medicine. Pidotimod: the past and the present. Available from: [Link]
-
NIH National Library of Medicine. Pidotimod: In-depth review of current evidence. Available from: [Link]
-
ResearchGate. Quantitative Determination of Pidotimod in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application to a Bioequivalence Study. Available from: [Link]
-
Semantic Scholar. Enantiomeric Resolution of Pidotimod and Its Isomers in Pidotimod Oral Solutions Using Chiral RP-HPLC with Quadrupole Dalton Analyzer Detection. Available from: [Link]
-
Chinese Journal of Clinical Pharmacology and Therapeutics. Determination of Pidotimod in Human Serum by HPLC-MS/MS. Available from: [Link]
-
PubMed. A new HPLC method for pidotimod plasma levels determination. Available from: [Link]
-
MDPI. Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
ChemRxiv. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available from: [Link]
Sources
- 1. Synthesis and preliminary pharmacological evaluation of pidotimod, its enantiomer, diastereomers and carboxamido derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pidotimod: the past and the present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pidotimod? [synapse.patsnap.com]
- 6. CN102167727B - Synthesis method of pidotimod - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. CN102167727A - Synthesis method of pidotimod - Google Patents [patents.google.com]
- 11. Calaméo - Synthesis Of Literature: The Immune Enhancers Pidotimod Synthesis [calameo.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Pidotimod in Human Serum by HPLC-MS/MS [manu41.magtech.com.cn]
Application Notes and Protocols for the Derivatization of Ethyl (R)-thiazolidine-4-carboxylate
Introduction: The Strategic Value of the Thiazolidine Scaffold
Ethyl (R)-thiazolidine-4-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Derived from the natural amino acid L-cysteine, this scaffold possesses a unique conformational rigidity and multiple points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries. The inherent stereochemistry, coupled with the reactivity of the secondary amine, the ester functional group, and the potential for substitution at the C2 position, provides a rich platform for generating novel molecular architectures.[1]
Derivatives of the thiazolidine-4-carboxylic acid core have demonstrated a wide spectrum of biological activities, including antiviral (specifically as influenza neuraminidase inhibitors), anticancer, and antioxidant properties.[2][3][4][5] The thiazolidine ring acts as a constrained analog of cysteine, and its derivatives can serve as prodrugs that release L-cysteine in vivo, thereby replenishing glutathione levels and protecting against oxidative stress.[5] This guide provides a detailed exploration of key derivatization strategies for this compound, offering experimentally validated protocols and explaining the chemical principles that underpin these transformations.
Core Synthetic Strategies: A Multi-pronged Approach to Diversification
The derivatization of this compound can be systematically approached by targeting its three primary reactive sites: the secondary amine (N3), the ethyl ester at C4, and the methylene group at C2. The following sections detail the protocols for these modifications, beginning with the foundational reactions at the nitrogen and carboxyl groups.
Caption: Primary derivatization routes for this compound.
Protocol I: N-Acylation of the Thiazolidine Ring
N-acylation is a fundamental and typically high-yielding modification that transforms the secondary amine into a tertiary amide. This transformation is crucial for several reasons: it can enhance metabolic stability, alter solubility, and introduce new pharmacophoric elements. The reaction proceeds via nucleophilic attack of the secondary amine on a highly electrophilic acylating agent, such as an acyl chloride or acid anhydride.
Causality: The choice of an acylating agent is dictated by reactivity and desired purity. Acyl chlorides are highly reactive but generate HCl as a byproduct, necessitating the use of a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an acid scavenger and prevent protonation of the starting amine. Acid anhydrides are also effective and produce a carboxylic acid byproduct, which can often be removed by a simple aqueous wash.
Detailed Experimental Protocol: N-Acetylation
This protocol describes the synthesis of N-acetyl-(R)-thiazolidine-4-carboxylic acid, a common derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-thiazolidine-4-carboxylic acid (1.0 eq) in a suitable solvent. While many protocols exist, a straightforward method involves using acetic anhydride directly.
-
Reagent Addition: Add acetic anhydride (approx. 2.5 eq) to the flask. The reaction can often be performed neat or with a co-solvent. For a structured approach, dissolve the starting material in glacial acetic acid.
-
Reaction Conditions: Heat the mixture to 90-100 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-cold water with vigorous stirring to precipitate the product and quench excess acetic anhydride.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.
-
Dry the product under vacuum to yield N-acetyl-(R)-thiazolidine-4-carboxylic acid as a white solid.
-
| Starting Material | Product | Acylating Agent | Yield (%) | M.P. (°C) | Reference |
| (R)-Thiazolidine-4-carboxylic acid | N-Acetyl-(R)-thiazolidine-4-carboxylic acid | Acetic Anhydride | ~78% | 149-150 | [6] |
| 2-Phenylthiazolidine-4-carboxylic acid | N-Acetyl-2-phenylthiazolidine-4-carboxylic acid | Acetic Anhydride | 78% | 149-150 | [6] |
Protocol II: Ester Hydrolysis (Saponification)
To enable derivatization at the carboxyl group, the ethyl ester must first be hydrolyzed to the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the preferred method as it is an irreversible process that proceeds to completion, unlike the equilibrium-limited acid-catalyzed hydrolysis.
Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from LiOH, NaOH, or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide anion as the leaving group. In the final, irreversible step, the newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide (or excess hydroxide) to form the carboxylate salt, driving the reaction to completion. An acidic workup is required to re-protonate the carboxylate and isolate the free carboxylic acid.
Detailed Experimental Protocol: Saponification with LiOH
This protocol provides a robust method for converting this compound to (R)-thiazolidine-4-carboxylic acid.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 ratio).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 to 2.0 eq) to the solution. Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC (a typical eluent system is ethyl acetate/hexane). The reaction is generally complete within 2-6 hours.
-
Work-up and Isolation:
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 using a strong acid (e.g., 1N HCl). The carboxylic acid will precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure carboxylic acid.[7][8]
-
Protocol III: Amide Bond Formation via Carboxylic Acid Activation
With the free carboxylic acid in hand, a vast array of amide derivatives can be synthesized. The direct reaction between a carboxylic acid and an amine to form an amide is kinetically unfavorable and requires high temperatures, which can be destructive to complex molecules. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. The most common and reliable method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).
Mechanism of Action (EDC/HOBt):
Caption: EDC/HOBt mediated amide coupling workflow.
-
Activation: The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate.
-
Stabilization: This unstable intermediate can be intercepted by HOBt to form an HOBt-ester. This new active ester is more stable than the O-acylisourea and is less prone to racemization at the alpha-carbon.[9][10]
-
Coupling: The amine nucleophile attacks the activated HOBt-ester, forming the desired amide bond and regenerating HOBt. The primary byproduct from EDC is a water-soluble urea, which can be easily removed during aqueous workup.[11]
Detailed Experimental Protocol: Amide Synthesis
This protocol describes a general procedure for coupling (R)-thiazolidine-4-carboxylic acid with a primary amine (e.g., benzylamine).
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add (R)-thiazolidine-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Solvent: Dissolve the mixture in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Reagent Addition:
-
Add EDC hydrochloride (EDC·HCl, 1.2 eq) portion-wise to the reaction mixture.
-
If the amine starting material is used as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (2.5 eq) dropwise to neutralize the salt and facilitate the reaction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1N HCl) to remove excess base and EDC-urea, followed by a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.[10][12]
-
| Carboxylic Acid | Amine | Coupling System | Product | Yield (%) | Reference |
| (R)-Thiazolidine-4-carboxylic acid | Phenylhydrazine | DCC, HOBt | (2S,4R)-3-acetyl-N',2-diphenylthiazolidine-4-carbohydrazide | 70% | |
| 2,5-dimethylthiazole-4-carboxylic acid | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, HOBt (cat.), DMAP | Amide product | 85% | [12] |
Part 4: Characterization of New Compounds
The structural integrity and purity of all newly synthesized derivatives must be rigorously confirmed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Key diagnostic signals include the disappearance of the N-H proton signal upon acylation, the disappearance of the ester's ethyl signals upon hydrolysis, and the appearance of new signals corresponding to the incorporated acyl or amine fragments.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The appearance of a strong amide carbonyl stretch (typically ~1640-1680 cm⁻¹) after N-acylation or amide coupling, and the appearance of a broad O-H stretch for the carboxylic acid after hydrolysis, are key diagnostic markers.[2][13]
-
Chromatography (TLC & HPLC): Thin-layer chromatography is used for reaction monitoring, while High-Performance Liquid Chromatography (HPLC) is employed to determine the final purity of the compounds.
Conclusion and Future Outlook
The protocols detailed in this guide provide a robust and versatile framework for the derivatization of this compound. By strategically modifying the N-H, ester, and C2 positions, researchers can rapidly generate libraries of novel compounds. The inherent biological relevance of the thiazolidine scaffold makes these derivatives prime candidates for screening in various drug discovery programs, particularly in the fields of virology and oncology. Future work may focus on developing more complex C2-substitutions or exploring biocatalytic methods for these transformations to align with green chemistry principles.
References
-
Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research, [Link].
-
Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences, [Link].
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 2020, pp.575-579. [Link].
-
Saponification-Typical procedures. Operachem, 2024. [Link].
-
Structural modifications on thiazolidin-4-one derivatives (C-2 & C-3 positions). ResearchGate, [Link].
-
SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. Trade Science Inc., [Link].
-
Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. Request PDF on ResearchGate, 2004. [Link].
-
Synthesis And Characterization Of Some New Five Membering Ring Compounds Such As Thiazolidinones and γ -Lactams. Journal of Thi-Qar University, 12(3), 2017. [Link].
-
Synthesis of 2‐Substituted Thiazolidine‐4‐carboxylic Acids. Sci-Hub, 2004. [Link].
-
Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function. Scilit, [Link].
-
Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. ResearchGate, 2016. [Link].
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, [Link].
-
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed, 2025. [Link].
-
Coupling Reagents. Aapptec Peptides, [Link].
-
Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega, 2022. [Link].
-
Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Publications, 2022. [Link].
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate, [Link].
-
General procedures for the purification of Carboxylic acids. LookChem, [Link].
-
EDC-HOBt Amide coupling workup help. Reddit, 2024. [Link].
-
Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. PubMed, [Link].
-
Transformation between 2-Threityl-thiazolidine-4-carboxylic Acid and Xylose-Cysteine Amadori Rearrangement Product Regulated by pH Adjustment during High-Temperature Instantaneous Dehydration. PubMed, 2020. [Link].
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar, 2020. [Link].
- Process for producing optically active (4r)-1,3-tiazolidine-4-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pjps.pk [pjps.pk]
- 3. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijfmr.com [ijfmr.com]
Application Note: A Robust HPLC-UV Method for the Quantification of Thiazolidine-4-Carboxylates
Abstract
Thiazolidine-4-carboxylates are a class of compounds significant in drug development and clinical diagnostics due to their diverse biological activities.[1] This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the reliable quantification of these compounds. The protocol emphasizes a robust reversed-phase separation, considerations for sample preparation from complex matrices, and the potential need for pre-column derivatization to enhance UV detection. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and reproducible analytical method.
Introduction: The Analytical Challenge
Thiazolidine-4-carboxylates, formed by the condensation of an aldehyde with L-cysteine, are pivotal structures in medicinal chemistry.[1] They form the core of penicillin antibiotics and exhibit a wide spectrum of biological activities.[1] Accurate quantification is crucial for pharmacokinetic studies, quality control in pharmaceutical formulations, and as biomarkers in biological samples.
The primary analytical challenge lies in the structural properties of many thiazolidine-4-carboxylates. Like their amino acid precursors, they often lack a strong native chromophore, making direct and sensitive UV detection difficult.[2][3] Furthermore, their polarity requires careful optimization of reversed-phase HPLC conditions to achieve adequate retention and separation from interfering matrix components. This note addresses these challenges by providing a foundational method that can be adapted for specific derivatives.
Principle of the Method
This method is based on reversed-phase HPLC, which separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of thiazolidine-4-carboxylates, which are carboxylic acids, is highly dependent on the mobile phase pH.[4] By adjusting the pH to be below the pKa of the carboxyl group, the analyte becomes protonated and less polar, leading to increased retention on the column.[4] For compounds with poor UV absorbance, a pre-column derivatization step is introduced to attach a UV-active moiety, significantly enhancing sensitivity.
Materials and Reagents
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (HPLC grade or Milli-Q)
-
Reagents: Formic acid (FA), Acetic acid, Trifluoroacetic acid (TFA), Phosphate buffers
-
Columns: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Derivatization Agent (if required): 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT)[5][6]
-
Sample Preparation: Solid Phase Extraction (SPE) C18 cartridges, 0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable. The following conditions provide a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector | Standard configuration for reproducible chromatographic separation. |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | C18 is a versatile stationary phase for separating moderately polar compounds like thiazolidine derivatives.[1][7][8] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidifying the mobile phase suppresses the ionization of the carboxylate group, increasing retention.[4][9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid | Acetonitrile is a common organic modifier providing good peak shape. |
| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, but a gradient may be necessary to resolve multiple analytes or complex mixtures.[6][10] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10-20 µL | A standard volume to balance sensitivity and peak shape. |
| Detection Wavelength | 210-225 nm (for underivatized) or specific λmax (for derivatized) | Low UV wavelengths are used for compounds with limited chromophores.[8][11] For derivatized compounds, the maximum absorbance wavelength of the derivative should be used (e.g., ~350 nm for CMQT derivatives).[5][6] |
Experimental Protocols
Standard and Sample Preparation
The appropriate sample preparation is critical to remove interfering substances and ensure compatibility with the HPLC system.[12]
Protocol 1: Sample Preparation from Human Serum/Plasma
This protocol is adapted from established methods for analyzing thiazolidine derivatives in biological fluids.[1][5]
-
Protein Precipitation (for derivatized samples): To 100 µL of plasma, add 200 µL of cold acetonitrile to precipitate proteins.[10][13] Vortex for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for derivatization or direct injection.
-
Solid Phase Extraction (SPE) (for underivatized samples):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the serum/plasma sample.
-
Wash with 1 mL of water to remove salts and polar impurities.
-
Elute the thiazolidine-4-carboxylates with 1 mL of methanol.[1]
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 2: Pre-Column Derivatization with CMQT
For enhanced sensitivity, derivatization of the thiol group within the thiazolidine structure can be performed.[5][6]
-
Reaction Setup: In a microcentrifuge tube, mix 50 µL of the prepared sample supernatant with 50 µL of a derivatization reagent (e.g., 0.25 M CMQT in a suitable buffer).[6]
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 5 hours, method optimization may be required).[5]
-
Reaction Quenching (if necessary): The reaction can be stopped by acidification, for instance, by adding 10 µL of 3 M perchloric acid, which also serves to precipitate any remaining proteins.[5]
-
Centrifugation & Injection: Centrifuge to remove any precipitate and inject a portion of the supernatant into the HPLC system.
Method Validation
A self-validating system is essential for trustworthy results. The method should be validated according to ICH guidelines, assessing the following parameters:
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations of the standard. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, high). | Recovery typically within 85-115%.[5][14] |
| Precision | Intra-day: Analyze replicate injections of the same sample on the same day. Inter-day: Repeat on different days. | Relative Standard Deviation (RSD) ≤ 2% for intra-day and ≤ 5% for inter-day precision.[5] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | The lowest concentration that can be accurately and precisely quantified. |
| Specificity | Analyze a blank matrix to ensure no interfering peaks at the analyte's retention time. | Peak purity analysis should be performed if a DAD detector is available. |
| Robustness | Introduce small, deliberate variations to the method (e.g., mobile phase pH ±0.2, flow rate ±10%). | The method should remain unaffected by small changes, with RSD of results remaining within acceptable limits.[8] |
Data Presentation and Visualization
Workflow Overview
Caption: General workflow for the quantification of thiazolidine-4-carboxylates.
Logical Relationship of Method Parameters
Caption: Interdependencies of key parameters in HPLC method development.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of thiazolidine-4-carboxylates using HPLC-UV. By understanding the principles of reversed-phase chromatography for carboxylic acids and employing appropriate sample preparation and potential derivatization, researchers can develop and validate a robust and reliable analytical method tailored to their specific needs. The provided protocols and validation guidelines serve as a strong foundation for achieving accurate and reproducible results in both research and quality control environments.
References
- SIELC Technologies.
- AnalyteGuru.
- Taylor & Francis Online. Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase.
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- ResearchGate.
- Creative Proteomics.
- SickKids Research Institute. Sample Preparation - SPARC BioCentre Molecular Analysis.
- chem.sk. High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples.
- Teledyne ISCO.
- NIH. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
- ResearchGate.
- PubMed. Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms.
- NIH. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids.
- Chromatography Online.
- ResearchGate. Stability-Indicating Validated HPLC Method for Simultaneous Determination of Oral Antidiabetic Drugs from Thiazolidinedione and Sulfonylurea Groups in Combined Dosage Forms | Request PDF.
- MDPI.
- ResearchGate. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry.
- NIH. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.
- NIH. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products.
- PubMed. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
- ResearchGate. (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
- Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)
- NIH.
- JOCPR. Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC.
- ResearchGate. Absorbance of different thiazolidine-4-carboxylic acids.
- Sigma-Aldrich.
- PubMed.
Sources
- 1. chem.sav.sk [chem.sav.sk]
- 2. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. Sample Preparation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 13. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust and Sensitive Quantification of Thiazolidine-4-Carboxylic Acid in Complex Matrices by GC-MS Following Derivatization
Introduction: The Significance of Thiazolidine-4-Carboxylic Acid Analysis
Thiazolidine-4-carboxylic acid (TCA), a cyclic sulfur-containing amino acid, is a critical analyte in diverse fields ranging from clinical diagnostics to food chemistry and toxicology. It is a metabolite formed from the condensation of cysteine with formaldehyde, making its quantification a potential biomarker for formaldehyde exposure and associated oxidative stress.[1][2] In drug development, TCA derivatives are explored for their therapeutic potential. Given its high polarity and low volatility, direct analysis of TCA by gas chromatography-mass spectrometry (GC-MS) is impracticable.[3][4][5] This application note provides a comprehensive guide to the successful analysis of TCA by GC-MS, focusing on the critical step of chemical derivatization to enhance its volatility and thermal stability.
This document is intended for researchers, scientists, and drug development professionals who require a reliable and sensitive method for TCA quantification. We will delve into the rationale behind derivatization, present two robust, field-proven protocols—silylation and alkylation—and provide detailed GC-MS parameters for achieving optimal chromatographic separation and mass spectrometric detection.
The Imperative of Derivatization for GC-MS Analysis
Gas chromatography fundamentally relies on the analyte's ability to be volatilized without thermal degradation.[3][4][6] Thiazolidine-4-carboxylic acid, with its polar carboxyl (-COOH) and secondary amine (-NH) functional groups, exhibits strong intermolecular hydrogen bonding. This results in a high boiling point and a tendency to adsorb onto active sites within the GC system, leading to poor peak shape, low sensitivity, and a lack of reproducibility.[3][4]
Derivatization chemically modifies these polar functional groups, replacing the active hydrogens with nonpolar moieties.[7] This transformation achieves several critical objectives:
-
Increased Volatility: By masking the polar groups, intermolecular forces are significantly reduced, lowering the boiling point of the analyte and allowing it to readily transition into the gas phase.[4][6][7]
-
Enhanced Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures of the GC inlet and column, preventing on-column degradation.[4]
-
Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the accuracy of quantification.[3][7]
-
Increased Sensitivity: The introduction of specific chemical groups can improve the ionization efficiency in the mass spectrometer's ion source, leading to better signal-to-noise ratios.
This guide will focus on two of the most effective and widely adopted derivatization strategies for amino acids like TCA: Silylation and Alkylation (via Chloroformate Esterification) .
Experimental Protocols
Method 1: Silylation using BSTFA
Silylation is a robust and widely used technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[6][7][8] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, particularly for hindered groups and amines.[6][9][10]
Protocol 1: Step-by-Step Silylation of Thiazolidine-4-Carboxylic Acid
Materials:
-
Thiazolidine-4-carboxylic acid (TCA) standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Acetonitrile (ACN) or Pyridine
-
Internal Standard (IS): Stable isotope-labeled TCA (e.g., TCA-d4) is highly recommended for accurate quantification.
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Reconstitution:
-
Add 50 µL of anhydrous acetonitrile to the dried residue. Vortex briefly to dissolve.
-
-
Derivatization Reaction:
-
Add 50 µL of BSTFA + 1% TMCS to the vial. Ensure a molar excess of the derivatizing reagent to the analyte.
-
Tightly cap the vial immediately to prevent the ingress of moisture.
-
Vortex the mixture for 30 seconds.
-
-
Incubation:
-
Analysis:
-
After cooling to room temperature, the sample is ready for immediate injection into the GC-MS system.
-
Method 2: Alkylation using Ethyl Chloroformate
Alkylation via chloroformate reagents is a rapid and efficient one-step derivatization method that has been successfully applied to the analysis of TCA in complex matrices like urine.[1][14] The reaction proceeds quickly at room temperature, derivatizing both the carboxyl and amine groups.
Protocol 2: Step-by-Step Alkylation of Thiazolidine-4-Carboxylic Acid
Materials:
-
Thiazolidine-4-carboxylic acid (TCA) standard or sample (e.g., urine)
-
Ethyl Chloroformate (ECF)
-
Pyridine
-
Ethanol
-
Toluene or other suitable extraction solvent
-
Internal Standard (IS): Deuterated methyl-thiazolidine-4-carboxylic acid (Me-TZCA-d4) has been used successfully.[1][14]
-
Centrifuge tubes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
To 1 mL of the sample (e.g., urine) in a centrifuge tube, add the internal standard.
-
-
Derivatization Reaction:
-
Extraction:
-
Add 1 mL of toluene (or another non-polar organic solvent).
-
Vortex for 1 minute to extract the derivatized analyte.
-
Centrifuge to separate the phases.
-
-
Sample Finalization:
Visualization of Workflows
Caption: Comparative workflow for the derivatization of Thiazolidine-4-Carboxylic Acid.
GC-MS Parameters and Data Presentation
The choice of GC-MS parameters is crucial for achieving good separation and sensitive detection. A non-polar capillary column is recommended for the analysis of the relatively non-polar derivatives.
Table 1: Recommended GC-MS Conditions
| Parameter | Silylated TCA (TMS-TCA) | Alkylated TCA (ECF-TCA) |
| GC System | Agilent 7890B or equivalent | Agilent 7890B or equivalent |
| MS System | Agilent 5977A MSD or equivalent | Agilent 5977A MSD or equivalent |
| Column | SLB™-5ms, 30 m x 0.25 mm, 0.25 µm | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250°C | 260°C |
| Injection Vol. | 1 µL | 1 µL |
| Injection Mode | Splitless | Splitless |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | 70°C (hold 2 min), ramp to 300°C at 20°C/min, hold 3 min |
| MS Source Temp. | 230°C | 230°C |
| MS Quad Temp. | 150°C | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Acquisition | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
Note: These parameters are a starting point and may require optimization for your specific instrumentation and application.
Data Acquisition and Quantification: For high sensitivity and specificity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended. Characteristic ions for the derivatized TCA and the internal standard should be determined by analyzing a pure standard in full scan mode first. Quantification is then performed by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.
Table 2: Example SIM Ions for Quantification
| Analyte | Derivatization Method | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| TCA | Silylation (di-TMS) | To be determined | To be determined |
| TCA | Alkylation (N-ethoxycarbonyl ethyl ester) | To be determined | To be determined |
| IS (e.g., TCA-d4) | Silylation (di-TMS) | To be determined | To be determined |
Trustworthiness and Self-Validation
To ensure the reliability and accuracy of the results, the following practices are essential:
-
Internal Standardization: The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry.[5] It corrects for variations in derivatization efficiency, injection volume, and matrix effects, thereby ensuring the robustness of the assay.
-
Calibration Curve: A multi-point calibration curve should be prepared in the same matrix as the samples (if possible) to account for any matrix-related suppression or enhancement of the signal.
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within each analytical batch to monitor the accuracy and precision of the method.
-
Reagent Blanks: Analyze a reagent blank with each batch to check for contamination from solvents, reagents, or the system itself.
Conclusion
The GC-MS analysis of thiazolidine-4-carboxylic acid is a powerful tool for various scientific disciplines. The key to a successful analysis lies in the effective derivatization of this polar molecule. Both silylation with BSTFA and alkylation with ethyl chloroformate are proven methods to increase volatility and improve chromatographic performance. By following the detailed protocols and implementing rigorous quality control measures outlined in this application note, researchers can achieve reliable, sensitive, and accurate quantification of TCA in complex samples.
References
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Kirsch, S. H., & Toth, I. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). GC Derivatization. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
Šimek, P., & Hanzlíková, D. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Retrieved from [Link]
-
Shin, H. S., & Kim, J. G. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. ResearchGate. Retrieved from [Link]
-
Jackson, G., & Le, N. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson - West Virginia University. Retrieved from [Link]
-
Shin, H. S., & Kim, J. G. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. PubMed. Retrieved from [Link]
-
Deng, C., Zhang, W., Ma, X., Zhang, X., & Li, Y. (2004). Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]
-
Chromatography Forum. (2011). Artifacts in amino acid derivatization with BSTFA...help. Retrieved from [Link]
-
Watson, D. G. (2023). Chemical derivatization in gas chromatography. Oxford Academic. Retrieved from [Link]
-
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Retrieved from [Link]
-
Jackson, G., & Le, N. (2013). 13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography/combustion/isotope ratio mass. Glen Jackson - West Virginia University. Retrieved from [Link]
-
Cope, K., Seifried, H., Seifried, R., Milner, J., Kris-Etherton, P., & Harrison, E. H. (2009). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. NIH. Retrieved from [Link]
-
Cope, K., Seifried, H., Seifried, R., Milner, J., Kris-Etherton, P., & Harrison, E. H. (2009). A gas chromatography-mass spectrometry method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: application to a study of the effects of garlic consumption on nitrosation. PubMed. Retrieved from [Link]
-
Cheever, K. L., Marlow, K. L., B'hymer, C., Hanley, K. W., & Lynch, D. W. (2009). Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine. PubMed. Retrieved from [Link]
-
Piechocka, J., Głowacki, R., & Bald, E. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC - NIH. Retrieved from [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Retrieved from [Link]
-
Głowacki, R., Piechocka, J., & Bald, E. (2020). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. Retrieved from [Link]
-
Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
da Silva, A. C., et al. (2021). GC-TOF/MS-based metabolomics analysis to investigate the changes driven by N-Acetylcysteine in the plant-pathogen Xanthomonas citri subsp. citri. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2009). A gas chromatography-mass spectrometry method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation | Request PDF. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]
-
Chan, W., et al. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 12. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 14. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Ethyl (R)-thiazolidine-4-carboxylate in Modern Asymmetric Catalysis
Prepared by: A Senior Application Scientist
Introduction: A Proline Analogue of Strategic Importance
In the landscape of organocatalysis, L-proline has long been celebrated for its remarkable ability to catalyze a wide array of asymmetric transformations. Its rigid pyrrolidine ring structure provides a well-defined chiral environment essential for high stereoselectivity. Ethyl (R)-thiazolidine-4-carboxylate, a structural analogue of L-proline where the C5 methylene group is replaced by a sulfur atom, emerges as a valuable and versatile scaffold in this domain.[1][2] This substitution subtly alters the steric and electronic properties of the five-membered ring, offering a unique catalytic profile that can be harnessed for challenging synthetic problems.
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth insights and actionable protocols for leveraging this compound and its derivatives in asymmetric catalysis. The focus is not merely on procedural steps but on the underlying principles that govern their efficacy, enabling users to adapt and innovate upon these methodologies.
Core Principles: Understanding the Mechanism of Stereocontrol
The catalytic power of thiazolidine-based catalysts, much like proline, stems from their ability to form key transient intermediates—namely enamines and iminium ions. The inherent chirality, originating from the (R) stereocenter derived from L-cysteine, is the cornerstone of their function in asymmetric synthesis.[3][4]
The Enamine Catalytic Cycle: In reactions involving a ketone as the nucleophile, the secondary amine of the thiazolidine catalyst condenses with the ketone to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate, facilitating a controlled reaction with an electrophile (e.g., an aldehyde). The stereochemistry of the catalyst's ring structure dictates the facial selectivity of the subsequent bond formation. The bulky ester group and the ring conformation create a sterically hindered environment, forcing the electrophile to approach from the less hindered face of the enamine. Upon hydrolysis, the product is released, and the chiral catalyst is regenerated, completing the cycle.
Caption: Catalytic cycle of the thiazolidine-mediated asymmetric aldol reaction.
Application Focus: The Asymmetric Direct Aldol Reaction
The carbon-carbon bond-forming aldol reaction is a cornerstone of organic synthesis, critical for building the complex molecular architectures found in natural products and pharmaceuticals.[5] The direct asymmetric variant, using unmodified ketones and aldehydes, represents a highly atom-economical approach. Organocatalysts derived from this compound have proven to be highly effective in this transformation, delivering β-hydroxy ketones with excellent diastereoselectivity and enantioselectivity.[6]
Experimental Protocol: Asymmetric Aldol Reaction Using a Thiazolidine-Derived Organocatalyst
This protocol is based on methodologies that have successfully employed organocatalysts derived from (4R)-thiazolidine-4-carboxylic acid for the direct aldol reaction between aromatic aldehydes and aliphatic ketones.[6]
Objective: To synthesize a chiral syn-β-hydroxy ketone from 4-nitrobenzaldehyde and cyclohexanone with high stereoselectivity.
Materials:
-
(4R)-N-[(2S)-1-amino-1-oxo-3-phenyl-2-propyl]-4-thiazolidinecarboxamide (or similar catalyst derived from this compound)
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Dichloromethane (DCM) for workup
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Magnetic stirrer and stir bar
-
Reaction vial or round-bottom flask
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a clean, dry 10 mL vial equipped with a magnetic stir bar, add the aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol, 1.0 eq.).
-
Add the ketone (e.g., cyclohexanone, 2.5 mmol, 5.0 eq.). Using an excess of the ketone serves both as a reactant and as the reaction medium, promoting solvent-free conditions.
-
Add the thiazolidine-derived organocatalyst (0.05 mmol, 10 mol%).
-
Scientist's Note: Solvent-free conditions are often advantageous in organocatalysis. They increase the effective concentration of reactants, which can accelerate the reaction rate and, in some cases, improve selectivity. This also aligns with the principles of green chemistry by reducing solvent waste.
-
-
Reaction Execution:
-
Seal the vial and stir the mixture vigorously at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). To do this, periodically take a small aliquot from the reaction mixture, dissolve it in a drop of DCM, and spot it on a TLC plate, eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). Visualize under UV light. The reaction is complete when the aldehyde spot has been consumed. Reaction times typically range from 24 to 72 hours.[6]
-
-
Work-up and Isolation:
-
Once the reaction is complete, add dichloromethane (10 mL) to the reaction mixture to dissolve the contents.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) followed by brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Scientist's Note: The aqueous wash steps are crucial for removing any acidic or water-soluble impurities and quenching the reaction.
-
-
Purification and Analysis:
-
Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent in vacuo to yield the pure aldol product.
-
Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or AD-H).
-
Caption: Experimental workflow for the thiazolidine-catalyzed asymmetric aldol synthesis.
Performance Data and Validation
The effectiveness of these catalysts is demonstrated by the high levels of stereocontrol achieved across various substrates. The data below, adapted from studies on thiazolidine-based organocatalysts, illustrates their performance in direct aldol reactions.[6]
| Entry | Aldehyde | Ketone | Yield (%) | dr (anti/syn) | ee (%) [syn] |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 94 | 91:9 | 88 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 92 | 89:11 | 85 |
| 3 | Benzaldehyde | Cyclohexanone | 85 | 85:15 | 80 |
| 4 | 4-Nitrobenzaldehyde | Acetone | 88 | - | 75 |
| 5 | 4-Nitrobenzaldehyde | Cyclopentanone | 90 | 88:12 | 86 |
Scientist's Note on Validation: The trustworthiness of this protocol is validated at two critical stages. First, the diastereomeric ratio is confirmed using ¹H NMR, a standard and reliable technique for structural elucidation. Second, and most importantly for asymmetric catalysis, the enantiomeric excess is quantified using chiral HPLC. This analytical step provides definitive proof of the catalyst's ability to induce chirality, confirming the success of the asymmetric transformation.
Conclusion and Future Outlook
This compound and its derivatives represent a potent and valuable class of organocatalysts for asymmetric synthesis. Their structural analogy to proline, combined with unique electronic and steric features imparted by the sulfur atom, allows for high levels of stereocontrol in fundamental reactions like the aldol addition. The operational simplicity, mild reaction conditions, and amenability to green chemistry principles (solvent-free) make them highly attractive for applications in both academic research and industrial drug development. Future explorations will likely expand their application to other asymmetric transformations and the development of novel, even more active, catalyst scaffolds based on this privileged thiazolidine core.
References
-
Title: Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction.[6] Source: Bentham Science URL: [Link]
-
Title: Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.[7] Source: PMC - PubMed Central URL: [Link]
-
Title: Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism.[1] Source: Plant Physiology URL: [Link]
-
Title: Asymmetric aldol reaction and its probable mechanism.[5] Source: ResearchGate URL: [Link]
-
Title: Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential.[3][4] Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.[2] Source: Letters in Applied NanoBioScience URL: [Link]
Sources
- 1. Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pjps.pk [pjps.pk]
- 4. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of 2-Substituted Thiazolidine-4-Carboxylic Acid Diastereomers
Welcome to the Technical Support Center for the resolution of 2-substituted thiazolidine-4-carboxylic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this common yet challenging separation.
The synthesis of 2-substituted thiazolidine-4-carboxylic acids, often from L-cysteine and an aldehyde, typically yields a mixture of cis-(2R, 4R) and trans-(2S, 4R) diastereomers.[1][2] The separation of these diastereomers is a critical step for the isolation of the desired active pharmaceutical ingredient or key intermediate. This guide provides a comprehensive overview of the most effective separation techniques, detailed experimental protocols, and troubleshooting advice to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers of 2-substituted thiazolidine-4-carboxylic acids?
A1: The most commonly employed and effective methods are High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, and fractional crystallization. Enzymatic kinetic resolution is an emerging and powerful alternative for specific substrates.
Q2: How do I choose the most suitable separation technique for my specific compound?
A2: The choice of method depends on several factors including the scale of the separation, the physicochemical properties of your diastereomers (e.g., crystallinity, stability), and the available equipment. The following decision tree can guide your selection:
Caption: Decision tree for selecting a separation method.
Q3: What is epimerization and why is it a concern for this class of compounds?
A3: Epimerization is the change in the configuration of one of several stereocenters in a molecule. For 2-substituted thiazolidine-4-carboxylic acids, the stereocenter at the 2-position can be susceptible to inversion, especially in solution, leading to the interconversion of diastereomers.[1] This can significantly complicate separation, as the desired diastereomer can convert back to the undesired one, leading to impure fractions and lower yields. Controlling factors like pH, temperature, and solvent polarity is crucial to minimize epimerization during separation.[3]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or no resolution of diastereomer peaks.
-
Possible Cause: Suboptimal stationary phase.
-
Solution: Screen different chiral stationary phases (CSPs). Polysaccharide-based columns like Chiralcel® OD-H and Chiralpak® AD-H have shown good efficacy for separating thiazolidine derivatives.[4]
-
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: Systematically vary the mobile phase. For normal-phase HPLC, adjust the ratio of the non-polar (e.g., hexane) and polar (e.g., isopropanol, ethanol) components. Small additions of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly improve peak shape and resolution.
-
-
Possible Cause: Diastereomers have very similar polarities.
-
Solution: Consider derivatization of the carboxylic acid or the secondary amine on the thiazolidine ring. This can introduce another chiral center or a bulky group that enhances the difference in interaction with the CSP.[5]
-
Issue 2: Peak tailing or fronting.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: For basic compounds, adding a small amount of a basic modifier like DEA to the mobile phase can mitigate interactions with residual silanols on silica-based columns. For acidic compounds, an acidic modifier like TFA can be beneficial.[6]
-
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.[7]
-
-
Possible Cause: Extra-column band broadening.
-
Solution: Minimize the length and diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.
-
Issue 3: Irreproducible retention times.
-
Possible Cause: Fluctuations in temperature.
-
Solution: Use a column oven to maintain a constant temperature. Chiral separations can be very sensitive to temperature changes.
-
-
Possible Cause: Mobile phase degradation or changes in composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
-
Possible Cause: Epimerization on-column.
-
Solution: If epimerization is suspected, try lowering the column temperature and using a mobile phase with a pH that stabilizes the desired diastereomer.
-
Fractional Crystallization
Issue 1: No crystallization occurs, or the compound "oils out."
-
Possible Cause: The diastereomers are too soluble in the chosen solvent.
-
Solution: Conduct a systematic solvent screening to find a solvent in which the desired diastereomer has low solubility, while the other has higher solubility. Consider using anti-solvent addition, where a solvent in which the compound is insoluble is slowly added to a solution of the compound to induce crystallization.[1]
-
-
Possible Cause: Supersaturation is not achieved.
-
Solution: Slowly evaporate the solvent or cool the solution at a controlled rate. Seeding with a small crystal of the pure desired diastereomer can help induce crystallization.
-
Issue 2: The isolated crystals are not diastereomerically pure.
-
Possible Cause: Co-crystallization of the diastereomers.
-
Solution: This is a common problem when diastereomers have very similar crystal packing energies. Experiment with a wide range of solvents with different polarities and hydrogen bonding capabilities. Sometimes, a multi-solvent system can provide better selectivity.[3]
-
-
Possible Cause: The crystallization process is too fast.
-
Solution: Slow down the crystallization process by reducing the rate of cooling or solvent evaporation. This allows for the selective crystallization of the less soluble diastereomer. Kinetic control, where the less soluble diastereomer crystallizes faster, can sometimes be exploited with rapid filtration.[7]
-
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Separation (Guideline)
This protocol is a general guideline and should be optimized for your specific 2-substituted thiazolidine-4-carboxylic acid.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase Preparation:
-
For normal-phase separation, prepare a mobile phase of hexane and a polar modifier like isopropanol or ethanol. A typical starting point is a 90:10 (v/v) mixture.
-
For acidic compounds, add 0.1% trifluoroacetic acid (TFA) to the mobile phase. For basic compounds, add 0.1% diethylamine (DEA).
-
-
Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C (use a column oven for consistency)
-
Detection: UV detection at a wavelength where your compound has good absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Optimization:
-
If resolution is poor, systematically vary the percentage of the polar modifier in the mobile phase.
-
Experiment with different polar modifiers (e.g., ethanol, methanol).
-
Adjust the column temperature. Lower temperatures often improve resolution but increase analysis time.
-
Protocol 2: Fractional Crystallization (Guideline)
This is a general procedure that requires optimization of the solvent system.
-
Solvent Screening:
-
Dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, and mixtures with water or hexane) at an elevated temperature to achieve a saturated solution.
-
Allow the solutions to cool slowly to room temperature and then in a refrigerator.
-
Observe which solvent system yields crystalline material and analyze the diastereomeric ratio of the crystals and the mother liquor by a suitable analytical method (e.g., HPLC, NMR).
-
-
Crystallization Procedure:
-
Dissolve the diastereomeric mixture in the optimal solvent system at its boiling point to create a saturated solution.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
If no crystals form, try seeding the solution with a small crystal of the desired pure diastereomer.
-
Once crystals have formed, cool the mixture further in an ice bath or refrigerator to maximize the yield.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals and determine their diastereomeric purity.
-
Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Data Summary Table
| Separation Technique | Key Parameters to Optimize | Typical Throughput | Scalability |
| Chiral HPLC | Chiral stationary phase, mobile phase composition, temperature, flow rate | Low to Medium | Analytical to Preparative (mg to g) |
| Fractional Crystallization | Solvent system, temperature profile, cooling rate, seeding | High | Lab scale (g) to Industrial (kg) |
| Enzymatic Resolution | Enzyme selection, solvent, temperature, pH, reaction time | Medium | Lab scale (g) to Industrial (kg) |
Protocol 3: Enzymatic Kinetic Resolution (Exploratory Guideline)
This protocol is based on the successful resolution of related carboxylic acids and esters using lipases and should be considered an exploratory starting point.
-
Enzyme and Substrate Preparation:
-
If your compound is a carboxylic acid, it may be necessary to first esterify it (e.g., to a methyl or ethyl ester) as lipases often show better activity on esters.
-
Select a commercially available lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym® 435) or lipase from Pseudomonas cepacia.
-
-
Reaction Setup:
-
Dissolve the diastereomeric ester mixture in an organic solvent (e.g., toluene, diisopropyl ether).
-
Add a phosphate buffer (pH ~7) to create a biphasic system.
-
Add the lipase to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by taking small aliquots over time and analyzing the diastereomeric and enantiomeric excess of the remaining ester and the formed carboxylic acid by chiral HPLC.
-
-
Work-up and Separation:
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted ester and the product carboxylic acid by extraction. The carboxylic acid can be extracted into an aqueous basic solution.
-
The unreacted ester and the product acid should now be enriched in one diastereomer each.
-
Visualizing the Workflow
Caption: General workflow for the separation of diastereomers.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids. BenchChem.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. BenchChem.
- El-Gendy, A. A., & El-Koussi, W. M. (2017).
- Reddit. (2023).
- Gao, Y., et al. (2007).
- Harada, N. (2016).
- Hassan, A. S., et al. (2011). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives.
- Khan, I., et al. (2024). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed.
- BenchChem. (2025). preventing epimerization during Zelkovamycin analogue synthesis. BenchChem.
- Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.
- Miller, C. A., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
- Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Phenomenex. (n.d.).
- BenchChem. (2025). Technical Support Center: Separation of Cryptomeridiol Diastereomers. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. BenchChem.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Nagasawa, H. T., et al. (1987). The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain. PubMed.
- Orosz, G., et al. (2000). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
- Miller, D. D., et al. (2005).
- O'Leary, D. J. (2022).
- Perveen, S., et al. (2016). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
- Shin, H. S., et al. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry.
- Gotor-Fernández, V., et al. (2017).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
- Forró, E., & Fülöp, F. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters.
- Wang, X., et al. (2012). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
- Pini, E., et al. (2004). Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids.
- Weber, O., et al. (1985).
- LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 7. reddit.com [reddit.com]
Preventing epimerization at C-2 in thiazolidine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidine derivatives. This guide is designed to provide expert advice and practical solutions for a common and often frustrating challenge in the synthesis and handling of these important heterocyclic compounds: preventing unwanted epimerization at the C-2 position.
Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying mechanisms, enabling you to make informed decisions in your experimental design. This resource is structured to help you diagnose problems, understand the causality behind them, and implement robust solutions to ensure the stereochemical integrity of your molecules.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding C-2 epimerization in thiazolidine derivatives.
Q1: What is C-2 epimerization in thiazolidine derivatives and why does it happen?
A: C-2 epimerization is the inversion of the stereochemical configuration at the carbon atom positioned between the sulfur and nitrogen atoms of the thiazolidine ring. This loss of stereochemical purity results in a mixture of diastereomers, which can complicate purification and compromise the biological activity of the target compound.
The primary cause is the acidity of the proton attached to the C-2 carbon.[1] This proton can be abstracted under either basic or acidic conditions, leading to a ring-opening and recyclization process. The key intermediate in this process is a planar, achiral iminium ion. When the ring closes again, the proton can be added from either face of the planar intermediate, leading to a mixture of both original and epimerized stereoisomers. This process will continue until a thermodynamic equilibrium is reached between the diastereomers.[1][2][3]
Q2: I observed a single diastereomer by NMR immediately after my reaction, but upon standing in the NMR solvent, a second set of peaks appeared. What's happening?
A: This is a classic indication of solvent- and/or pH-dependent epimerization.[2] NMR solvents, particularly deuterated chloroform (CDCl₃) which can contain trace amounts of DCl, or deuterated methanol (CD₃OD), can be sufficiently acidic or basic to catalyze the ring-opening and recyclization mechanism over time.[2] The equilibrium between the two epimers is being established directly in the NMR tube, leading to the appearance of the second diastereomer. This highlights that epimerization is not just a risk during the reaction but also during workup, purification, and even characterization.
Q3: Does the substituent on the ring nitrogen (N-3) affect the stability of the C-2 stereocenter?
A: Absolutely. The nature of the N-3 substituent is a critical factor. Electron-withdrawing groups, such as a tert-Butoxycarbonyl (Boc) group, are known to prevent epimerization at C-2.[2] These groups decrease the electron density on the ring nitrogen, making the lone pair less available to participate in the formation of the iminium intermediate that facilitates epimerization.[2] Conversely, an unprotected nitrogen (N-H) or an N-alkyl group allows the nitrogen's lone pair to readily participate in the ring-opening process, making the C-2 proton more susceptible to abstraction and subsequent epimerization.
Q4: Is C-2 epimerization always undesirable?
A: While typically considered a problem in stereoselective synthesis, the reversible nature of the thiazolidine ring formation can be harnessed in specific applications like dynamic combinatorial chemistry (DCC).[3] In DCC, reversible reactions are used to generate libraries of compounds that can adapt their composition in the presence of a biological target, leading to the amplification of the best-binding compound. The acid-catalyzed, reversible formation of thiazolidines allows for the thermodynamic equilibration of library members.[3]
Troubleshooting Guides: Scenarios & Solutions
This section provides in-depth troubleshooting for specific experimental challenges.
Scenario 1: Epimerization During Thiazolidine Ring Formation
Problem: You are synthesizing a 2-substituted thiazolidine-4-carboxylic acid from L-cysteine and an aldehyde. After the reaction and workup, you find a significant amount of the undesired C-2 epimer, leading to a low diastereomeric excess (d.e.).
Root Cause Analysis: The formation of thiazolidines is often a reversible process, especially under the reaction conditions used for their synthesis. The conditions that favor ring formation (e.g., acid or base catalysis, elevated temperatures) are often the same conditions that promote epimerization.[1][2]
-
Acid Catalysis: In acidic media (e.g., refluxing in acidified methanol), the reaction proceeds through an iminium ion intermediate. While this facilitates the initial cyclization, it also provides a low-energy pathway for ring-opening and re-closure, allowing the C-2 stereocenter to scramble until a thermodynamically stable mixture of diastereomers is formed.[2][3]
-
Thermodynamic vs. Kinetic Control: Running the reaction at elevated temperatures for extended periods favors the formation of the most thermodynamically stable diastereomer.[4][5][6] If the desired product is the kinetic one (formed faster but less stable), high temperatures and long reaction times will erode the stereoselectivity.
Proposed Solutions & Protocols:
Solution A: N-Protection Strategy Protecting the nitrogen of the amino acid starting material (e.g., L-cysteine) before condensation with the aldehyde is a highly effective strategy. A Boc group is a common and effective choice.
-
Detailed Protocol (Boc-Protection):
-
Dissolve L-cysteine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until the cysteine is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the Boc-L-cysteine with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-protected amino acid.
-
Proceed with the condensation reaction with the aldehyde under milder, non-epimerizing conditions (e.g., at room temperature with a mild dehydrating agent like MgSO₄).
-
Solution B: Favoring Kinetic Control If N-protection is not feasible, optimizing reaction conditions to favor the kinetic product is crucial.
-
Detailed Protocol (Kinetic Control):
-
Dissolve the aldehyde and L-cysteine in a suitable solvent (e.g., dichloromethane or toluene) at a low temperature, typically 0 °C or below.
-
Use a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH), at a low loading (e.g., 0.1 mol%).
-
Monitor the reaction closely by TLC or LC-MS.
-
As soon as the starting materials are consumed and the desired product is formed, quench the reaction immediately by adding a weak base (e.g., triethylamine or saturated NaHCO₃ solution).
-
Keep the temperature low during the workup process.
-
Purify the product quickly, avoiding prolonged exposure to silica gel, which can be acidic.
-
Scenario 2: Epimerization During a Subsequent Reaction Step (e.g., N-Alkylation, Peptide Coupling)
Problem: You have a stereochemically pure 2-substituted thiazolidine derivative, but after performing a reaction on another part of the molecule (e.g., alkylating the nitrogen or coupling the C-4 carboxyl group), you observe significant epimerization at C-2.
Root Cause Analysis: The reagents and conditions used in subsequent steps can inadvertently create an environment ripe for C-2 epimerization.
-
Basic Conditions: Strong bases (e.g., NaH, LDA, K₂CO₃) used for deprotonation at other sites (like the N-H or the C-4 carboxylic acid) can easily abstract the acidic C-2 proton, initiating the epimerization cascade.[7]
-
Elevated Temperatures: Heating the reaction mixture provides the necessary activation energy for the ring-opening/re-closure equilibrium to be established, even with milder bases.[4][8]
Proposed Solutions & Protocols:
Solution A: Use of Sterically Hindered or Non-Nucleophilic Bases When a base is required, choose one that is less likely to abstract the C-2 proton or one that is used under conditions that minimize epimerization.
-
Recommended Bases:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Often effective at lower temperatures.[9]
-
DABCO (1,4-Diazabicyclo[2.2.2]octane): A milder base that can catalyze reactions without significant epimerization.[9][10]
-
Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): Highly basic but sterically hindered and non-nucleophilic.
-
-
Detailed Protocol (Example: N-Alkylation):
-
Dissolve the N-H thiazolidine derivative (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Cool the solution to 0 °C.
-
Add a mild, non-nucleophilic base such as DBU (1.1 eq) dropwise.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) and allow the reaction to proceed at a low temperature (0 °C to room temperature).
-
Monitor the reaction progress carefully. Avoid prolonged heating.
-
Upon completion, quench with a neutral or slightly acidic solution (e.g., saturated ammonium chloride).
-
Proceed with a standard aqueous workup.
-
Solution B: Modify the Order of Synthetic Steps If possible, re-sequence your synthesis to perform sensitive reactions before the thiazolidine ring is formed or after the C-2 stereocenter has been "locked" in a less epimerizable form (e.g., through oxidation to a thiazole).
Visualizing the Mechanism and Troubleshooting
Understanding the chemical pathways is key to preventing epimerization. The following diagrams illustrate the core mechanism and a logical workflow for troubleshooting.
Caption: Mechanism of C-2 Epimerization via Ring-Chain Tautomerism.
Caption: Troubleshooting Workflow for C-2 Epimerization.
Data Summary Tables
For quick reference, the following tables summarize key experimental parameters.
Table 1: Recommended Conditions to Minimize C-2 Epimerization
| Parameter | Recommended Approach | Rationale |
| N-Protection | Use electron-withdrawing groups (e.g., Boc, Cbz) | Reduces nitrogen lone pair availability, inhibiting iminium ion formation.[2] |
| Base Selection | Mild, non-nucleophilic, or sterically hindered bases (DBU, DABCO) | Minimizes abstraction of the acidic C-2 proton.[9][10] |
| Temperature | Low temperatures (e.g., 0 °C to RT) | Favors kinetic control over thermodynamic equilibrium.[4][6] |
| Solvent | Aprotic, non-polar solvents (DCM, Toluene, THF) | Less likely to facilitate proton transfer required for epimerization. |
| pH Control | Maintain neutral or near-neutral pH during workup and purification | Avoids both acid and base-catalyzed ring-opening.[2][3] |
Table 2: Analytical Techniques for Detecting and Quantifying Epimers
| Technique | Application & Notes |
| NMR Spectroscopy | ¹H and ¹³C NMR are primary tools. Diastereomers will show distinct sets of peaks. NOE experiments can help assign relative stereochemistry.[11] |
| Chiral HPLC | High-performance liquid chromatography with a chiral stationary phase can separate and quantify enantiomers and diastereomers with high accuracy.[12] |
| LC-MS | Liquid chromatography-mass spectrometry is used to monitor reaction progress and confirm the mass of both epimers, which will be identical. |
| X-ray Crystallography | Provides unambiguous determination of the solid-state structure and relative stereochemistry of a single crystalline diastereomer. |
References
- Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. (2023). RSC Publishing.
- Mahdy, A. R. E., et al. (2016).
- HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2014).
- Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combin
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
-
Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
-
Kinetic Control vs. Thermodynamic Control. (2020). YouTube. [Link]
-
DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. (n.d.). PMC - NIH. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). PMC - PubMed Central. [Link]
-
DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. (2022). The Journal of Organic Chemistry. [Link]
Sources
- 1. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ethyl (R)-thiazolidine-4-carboxylate Synthesis
Welcome to the technical support guide for the synthesis and optimization of Ethyl (R)-thiazolidine-4-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and maximize your reaction yield and purity.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic heterocyclic condensation reaction. It involves the nucleophilic addition of L-cysteine ethyl ester to formaldehyde. The reaction proceeds in two main steps:
-
Imine Formation: The primary amine of the L-cysteine ethyl ester attacks the carbonyl carbon of formaldehyde, forming a Schiff base (imine) intermediate after dehydration.
-
Intramolecular Cyclization: The thiol (-SH) group of the cysteine moiety then acts as an intramolecular nucleophile, attacking the imine carbon to form the five-membered thiazolidine ring. This reaction is generally reversible.[1]
Q2: Why is L-cysteine ethyl ester hydrochloride typically used as the starting material?
A2: L-cysteine ethyl ester hydrochloride is a common and stable salt of the free base. The ester group protects the carboxylic acid from participating in unwanted side reactions. The hydrochloride form enhances its stability and shelf-life. However, the HCl must be neutralized in situ to free the primary amine, which is essential for initiating the reaction with formaldehyde. This is typically achieved by adding a mild base like sodium acetate or triethylamine.[2]
Q3: What are the critical parameters that control the reaction yield and purity?
A3: The success of this synthesis hinges on the careful control of several parameters:
-
pH: The pH of the reaction medium is crucial. The reaction is often favored under neutral to slightly acidic conditions (pH 5-7).[3] Highly acidic conditions can lead to the hydrolysis of the thiazolidine ring, while highly basic conditions can promote unwanted side reactions.[4]
-
Stoichiometry: The molar ratio of reactants, particularly the L-cysteine ethyl ester to formaldehyde, must be carefully controlled to prevent the formation of byproducts from excess formaldehyde.
-
Temperature: The reaction is typically conducted at room temperature. Elevated temperatures can increase the rate of side reactions and potentially lead to product degradation.[2]
-
Solvent: A solvent system that can dissolve both the hydrophilic cysteine salt and the formaldehyde is necessary. Mixtures of alcohol (ethanol or methanol) and water are very common.[1][2]
Q4: What is the expected final state of the pure product?
A4: this compound is typically an oil or a low-melting solid at room temperature.[5] Its hydrochloride salt is a white crystalline powder.[6][7] Do not expect a high-melting crystalline solid for the free base form.
II. Troubleshooting Guide: From Problem to Solution
This section is structured in a question-and-answer format to directly address specific experimental issues.
Problem 1: Low or No Product Yield
Q: My reaction has run for 24 hours, but TLC/LC-MS analysis shows very little product formation and a significant amount of unreacted L-cysteine ethyl ester. What went wrong?
A: This is a common issue often traced back to improper reaction setup or reagent quality. Let's diagnose the potential causes.
Causality Analysis:
-
Incorrect pH (Most Likely Cause): The nucleophilicity of the primary amine on L-cysteine ethyl ester is essential for the initial attack on formaldehyde. If you started with the hydrochloride salt and did not add a base, the amine remains protonated as an ammonium salt (-NH3+). This form is not nucleophilic, and the reaction will not proceed.
-
Inactive Formaldehyde: Formaldehyde is typically supplied as a 37% aqueous solution (formalin), which contains methanol as a stabilizer to prevent polymerization into paraformaldehyde. If an old or improperly stored source of formaldehyde is used, it may have polymerized, reducing the concentration of reactive monomeric formaldehyde.
-
Low Temperature: While the reaction is run at room temperature, significantly lower ambient temperatures (<15°C) could slow the reaction rate considerably.
Troubleshooting Protocol:
-
Verify pH Neutralization:
-
Ensure you have added a stoichiometric equivalent of a mild base relative to the L-cysteine ethyl ester hydrochloride. Sodium acetate is a good choice as it buffers the solution.[2]
-
For a 10 mmol scale reaction, after adding the base, you can test the pH of the aqueous/ethanolic solution using a pH strip; it should be in the 5-7 range.
-
-
Check Formaldehyde Source:
-
Use a fresh, unopened bottle of stabilized formaldehyde solution if possible.
-
If you suspect polymerization, you can gently warm the formalin solution to 50-60°C to help depolymerize paraformaldehyde back to monomeric formaldehyde before adding it to the reaction mixture. Perform this in a well-ventilated fume hood.
-
-
Molar Ratio Adjustment:
-
Ensure a slight excess (1.05 to 1.1 equivalents) of formaldehyde is used to drive the reaction to completion. A large excess should be avoided.
-
Problem 2: Product Appears Impure (Discolored, Multiple Spots on TLC)
Q: The reaction worked, but my crude product is a dark brown oil, and the TLC plate shows multiple spots, making purification difficult. What are these impurities?
A: Product discoloration and the presence of multiple impurities often point towards side reactions or degradation of the starting material or product.
Causality Analysis:
-
Oxidation: The thiol group in cysteine is susceptible to oxidation, especially in the presence of air (oxygen) over long reaction times. This can form disulfides and other colored species.
-
Formaldehyde Side Reactions: Formaldehyde can undergo self-polymerization (paraformaldehyde formation) or other side reactions under non-optimal conditions.
-
Product Degradation (Hydrolysis): If the workup involves strong acidic conditions, the thiazolidine ring can undergo hydrolysis (ring-opening) back to the starting materials.[4][8] The stability of the ring is pH-dependent.
-
N-Formylation: Although less common under these conditions, a potential side reaction is the N-formylation of the secondary amine in the product ring by a second molecule of formaldehyde, especially if a large excess is used. This would form N-formyl-thiazolidine-4-carboxylate.
Troubleshooting Protocol:
-
Minimize Oxidation:
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is left for an extended period (>24 hours).
-
Ensure the L-cysteine ethyl ester HCl starting material is a white, free-flowing powder. If it is clumpy or yellow, it may have started to oxidize.
-
-
Optimize Workup Procedure:
-
After the reaction is complete, perform the aqueous workup promptly.
-
Use a saturated sodium bicarbonate solution for washes to neutralize any remaining acid and maintain a slightly basic pH during extraction, which helps stabilize the product.
-
Avoid any purification steps that involve strongly acidic conditions.
-
-
Control Stoichiometry:
-
Re-evaluate the molar equivalents of formaldehyde used. Use a minimal excess (e.g., 1.05 eq) to avoid side reactions.
-
Problem 3: Difficulty with Product Isolation and Purification
Q: I've completed the extraction, and I'm left with a crude oil. How do I effectively purify this compound? Standard silica gel chromatography is giving me smearing/streaking.
A: Purifying polar, slightly acidic/basic compounds like this on silica gel can be challenging. The free amine and the ester can interact strongly with the acidic silica surface, leading to poor separation.
Causality Analysis:
-
Strong Analyte-Silica Interaction: The secondary amine in the thiazolidine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing and streaking.
-
Inappropriate Eluent System: A standard non-polar/polar eluent system (like hexane/ethyl acetate) may not be sufficient to elute the product cleanly or to separate it from polar impurities.
Troubleshooting Protocol:
-
Modify the Mobile Phase for Column Chromatography:
-
Add a Basic Modifier: To suppress the interaction between the product's amine and the silica, add a small amount of a basic modifier to your eluent system. Start with 0.5-1% triethylamine (TEA) in your hexane/ethyl acetate or dichloromethane/methanol mobile phase. This will "cap" the acidic sites on the silica and lead to much sharper peaks.[9]
-
Add an Acidic Modifier (Alternative): In some cases, adding a small amount of a volatile acid like acetic acid (around 1%) can also improve chromatography by ensuring the amine is protonated and elutes more predictably.[10][11] This is often used for purifying carboxylic acids but can work for amines as well. It is best to test both basic and acidic modifiers on an analytical TLC plate first to see which provides better separation.
-
-
TLC Analysis for Method Development:
-
Before running a column, develop your method using TLC. Spot your crude material on three separate TLC plates.
-
Run Plate 1 in your standard eluent (e.g., 50% EtOAc/Hexane).
-
Run Plate 2 in the same eluent but with 1% TEA added.
-
Run Plate 3 in the same eluent but with 1% Acetic Acid added.
-
Compare the Rf values and spot shapes. The system that gives a round, well-defined spot with an Rf between 0.2 and 0.4 is ideal for column chromatography.[12]
-
III. Optimized Experimental Protocol
This protocol is a synthesized methodology based on established procedures for thiazolidine formation.[1][2]
Materials:
-
L-cysteine ethyl ester hydrochloride (1.0 eq)
-
Sodium acetate (1.0 eq)
-
Formaldehyde (37% solution in water) (1.1 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine ethyl ester hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in a 1:1 mixture of deionized water and ethanol. (Aim for a starting concentration of approximately 0.5 M).
-
Reagent Addition: Stir the mixture at room temperature until all solids have dissolved. To this clear solution, add formaldehyde (1.1 eq) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes with 1% triethylamine. The starting material should be consumed, and a new, higher Rf spot corresponding to the product should appear.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.
-
Dilute the remaining aqueous solution with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated NaHCO₃ solution (2x)
-
Brine (1x)
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, which will likely be a pale yellow oil.
-
Purification (If Necessary): Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine. Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the final product.
IV. Data Summary and Visualization
Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1.0 eq L-Cysteine Ester HCl : 1.1 eq Formaldehyde | Slight excess of formaldehyde drives the reaction to completion. |
| Base | 1.0 eq Sodium Acetate | Neutralizes the HCl salt to free the amine for reaction.[2] |
| Solvent | 1:1 Ethanol:Water | Solubilizes both the polar salt and the aldehyde.[1] |
| Temperature | 20-25 °C (Room Temp) | Avoids thermal degradation and side reactions. |
| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion at room temperature. |
| pH Range | 5 - 7 | Optimal for thiazolidine ring formation and stability.[3] |
Diagrams
Reaction Mechanism Workflow
Caption: Core reaction pathway for thiazolidine synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing low reaction yield.
V. References
-
Davis, A. M., Jones, M., & Page, M. I. (1991). Thiazolidine ring opening in penicillin derivatives. Part 1. Imine formation. Journal of the Chemical Society, Perkin Transactions 2, 1219-1223. Available at: [Link]
-
Smits, K., et al. (2020). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Foods. Available at: [Link]
-
Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available at: [Link]
-
Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available at: [Link]
-
Gautam, N., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Diva-Portal.org. Available at: [Link]
-
Li, J., et al. (2021). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science. Available at: [Link]
-
Hartman, G. D., & Weinstock, L. M. (1979). Thiazoles from ethyl isocyanoacetate and thiono esters: Ethyl thiazole-4-carboxylate. Organic Syntheses, 59, 183. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596. Available at: [Link]
-
Omar, A. M., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules. Available at: [Link]
-
Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200-206. Available at: [Link]
-
Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids. Communications Chemistry. Available at: [Link]
-
Kamps, J. J. A. G., et al. (2019). The reaction between cysteine and formaldehyde (HCHO). ResearchGate. Available at: [Link]
-
International Journal of Novel Research and Development. (2023). A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. IJNRD, 8(3). Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing Ethyl L-Thiazolidine-4-Carboxylate HCl: A Guide for Quality and Purity. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Available at: [Link]
-
Al-Amiery, A. A. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC. Available at: [Link]
-
Ratner, S. (1936). The Action of Formaldehyde upon Cysteine. SciSpace. Available at: [Link]
-
Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids. ResearchGate. Available at: [Link]
-
Menzel, R., & Roth, J. (1981). Oxidation of L-thiazolidine-4-carboxylate by delta1-pyrroline-5-carboxylate reductase in Escherichia coli. PubMed. Available at: [Link]
-
Tsikas, D., et al. (2014). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry. Chemical Research in Toxicology. Available at: [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Available at: [Link]
-
PubChem. (n.d.). 4-Thiazolidinecarboxylic acid, 3-acetyl-. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. PMC. Available at: [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry. Available at: [Link]
-
Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids. SciSpace. Available at: [Link]
-
CNKI. (2009). Activity Screen of Thiazolidine-4-Carboxylic Acid Ethyl Ester by Cell Membrane Chromatography. Available at: [Link]
-
Henderson, J. D., et al. (2014). L-Cysteine ethyl ester reverses the deleterious effects of morphine on arterial blood-gas chemistry in tracheotomized rats. PMC. Available at: [Link]
-
Baby, S. M., et al. (2021). L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. PubMed Central. Available at: [Link]
-
Gaston, B., et al. (2021). L-cysteine ethylester reverses the adverse effects of morphine on breathing and arterial blood-gas chemistry while minimally affecting antinociception in unanesthetized rats. PMC. Available at: [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. pjps.pk [pjps.pk]
- 3. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]
- 8. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. orgsyn.org [orgsyn.org]
Common side reactions in the synthesis of thiazolidines
Welcome to the Technical Support Center for thiazolidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during the synthesis of thiazolidines, with a particular focus on the medicinally important 4-thiazolidinone derivatives. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your syntheses for higher yields and purity.
Troubleshooting Guide: Common Side Reactions & Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Issue 1: Low Yield of the Desired 2,3-Disubstituted-4-Thiazolidinone
Question: I am performing a one-pot synthesis of a 2,3-disubstituted-4-thiazolidinone from an amine, an aldehyde, and mercaptoacetic acid, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in this three-component reaction are a common issue and can often be traced back to several factors, primarily the stability of the imine intermediate and the formation of competing side products.
Causality and Mechanism:
The generally accepted mechanism for this reaction involves the initial formation of an imine from the amine and aldehyde. Mercaptoacetic acid then acts as a nucleophile, attacking the imine, followed by an intramolecular cyclization to form the thiazolidinone ring.[1]
-
Pathway A (Favored): The sulfur atom of mercaptoacetic acid attacks the imine carbon, leading to a thioether intermediate which then cyclizes.
-
Pathway B (Alternative): An initial amide formation between the amine and mercaptoacetic acid, followed by reaction with the aldehyde and cyclization.[1]
The primary culprit for low yields is often the formation of a stable and less reactive 1,3-oxathiolan-5-one byproduct.[2] This occurs when mercaptoacetic acid reacts directly with the aldehyde, especially at elevated temperatures.
Troubleshooting Steps:
-
Control the Temperature: Elevated temperatures can favor the formation of the 1,3-oxathiolan-5-one byproduct. It is advisable to run the reaction at a lower temperature and monitor the progress. Microwave irradiation has been shown to sometimes favor the desired thiazolidinone pathway over the oxathiolane formation.
-
Optimize Reaction Conditions: The choice of solvent and catalyst is crucial. While various solvents can be used, a systematic approach to screen for the optimal one for your specific substrates is recommended.[1] Catalysts can also influence the reaction pathway.
-
Purity of Reactants: Ensure that your amine, aldehyde, and mercaptoacetic acid are of high purity. Impurities can lead to a host of side reactions. Mercaptoacetic acid, in particular, can be susceptible to oxidation.
-
Consider a Stepwise Approach: If the one-pot synthesis is problematic, consider a two-step procedure. First, synthesize and isolate the imine from the amine and aldehyde. Then, react the purified imine with mercaptoacetic acid. This can often improve the yield by minimizing the side reaction between the aldehyde and mercaptoacetic acid.
Issue 2: Formation of an Unexpected Enamine Product
Question: I am trying to perform a Knoevenagel condensation on a 4-thiazolidinone using dimethylformamide-dimethylacetal (DMF-DMA), but I am isolating an enamine instead of the expected product. Why is this happening?
Answer:
The formation of an enamine is a known side reaction when 4-thiazolidinones are reacted with DMF-DMA. This occurs because the methylene group at the C5 position of the thiazolidinone ring is activated and can react with DMF-DMA to form a stable enamine.[3]
Mechanism of Enamine Formation:
The reaction proceeds through the condensation of the active methylene group of the 4-thiazolidinone with DMF-DMA, leading to the formation of a highly conjugated enamine structure.
Preventative Measures:
-
Alternative Reagents: If your goal is a Knoevenagel-type condensation, use an appropriate aldehyde or ketone as your electrophile instead of DMF-DMA.
-
Reaction Conditions: If the use of DMF-DMA is unavoidable for other reasons, careful control of reaction temperature and stoichiometry may help to minimize enamine formation, though it is the expected product in this specific reaction.
Issue 3: Mixture of E/Z Isomers in Knoevenagel Condensation
Question: I am synthesizing a 5-arylidene-4-thiazolidinone via a Knoevenagel condensation, and I am getting a mixture of E and Z isomers. How can I obtain a single, pure isomer?
Answer:
The formation of both E and Z isomers is a common outcome in Knoevenagel condensations involving 4-thiazolidinones. The Z-isomer is generally the more thermodynamically stable product.
Thermodynamic vs. Kinetic Control:
The initial product ratio may be under kinetic control, but with time and/or heating, the mixture can equilibrate to the more stable Z-isomer.
Strategies for Obtaining the Z-Isomer:
-
Prolonged Reaction Time: Extending the reaction time, often with gentle heating, can allow the E-isomer to convert to the more stable Z-isomer.
-
Solvent Selection: The polarity of the solvent can influence the isomeric ratio. Experimenting with different solvents may favor the formation of the desired isomer.
-
Catalyst Choice: The base used to catalyze the condensation can also play a role. Piperidine is a commonly used catalyst that often gives good selectivity for the Z-isomer.[4]
-
Purification: If a mixture is obtained, careful column chromatography can often separate the two isomers. The difference in polarity between the E and Z isomers is usually sufficient for separation. The Z-configuration of the exocyclic double bond is often confirmed by 1H-NMR, where the vinyl proton signal appears at a lower field due to the deshielding effect of the carbonyl group.[5]
Visualizing the Chemistry: Reaction Mechanisms
To better understand the processes discussed, the following diagrams illustrate the key reaction pathways.
Caption: Mechanisms of common side reactions in thiazolidinone synthesis.
Experimental Protocols: A Practical Guide
Here are detailed protocols for key synthetic steps, with critical points highlighted to help you avoid common pitfalls.
Protocol 1: Synthesis of 2-(4-chlorophenyl)-3-phenylthiazolidin-4-one
This protocol is a representative example of a one-pot, three-component synthesis of a 2,3-disubstituted-4-thiazolidinone.
Materials:
-
Aniline (1.0 mmol)
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Mercaptoacetic acid (1.2 mmol)
-
Toluene (10 mL)
-
Dean-Stark trap
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add aniline (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in toluene (10 mL).
-
Reflux the mixture for 2-3 hours to form the imine, collecting the water in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Add mercaptoacetic acid (1.2 mmol) dropwise to the reaction mixture.
-
Reflux the mixture for an additional 4-6 hours, again collecting the water formed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Critical Notes:
-
The initial formation of the imine is crucial. Ensuring the removal of water drives this equilibrium forward.
-
The dropwise addition of mercaptoacetic acid is important to control the exothermicity of the reaction.
-
The final reflux is necessary for the cyclization step.
Protocol 2: Knoevenagel Condensation for 5-Arylidene-4-Thiazolidinone
This protocol describes the synthesis of a 5-arylidene derivative.
Materials:
-
2,4-Thiazolidinedione (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Piperidine (catalytic amount)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve 2,4-thiazolidinedione (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
To ensure the formation of the thermodynamically stable Z-isomer, you can continue to reflux for a longer period, monitoring the isomer ratio by 1H-NMR of aliquots. [3]
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the three-component synthesis of 4-thiazolidinones?
A1: Catalysts, often Lewis or Brønsted acids, can play multiple roles. They can activate the aldehyde carbonyl group towards nucleophilic attack by the amine, facilitate the dehydration step in imine formation, and promote the final cyclization. [1]The choice of catalyst can significantly impact reaction rate and selectivity.
Q2: How can I characterize the byproducts of my reaction?
A2: A combination of spectroscopic techniques is essential. 1H and 13C NMR spectroscopy will provide information about the structure of the byproducts. Mass spectrometry (MS) will give the molecular weight, aiding in the identification of unexpected products. For isomeric byproducts like E/Z isomers, 2D NMR techniques such as NOESY can be particularly helpful in determining the stereochemistry. [6][7] Q3: Can the pH of the reaction medium affect the synthesis?
A3: Yes, the pH can be a critical parameter. For instance, in the formation of thiazolidines from aldehydes and cysteine, the reaction is pH-dependent. [8][9]While many 4-thiazolidinone syntheses are run under neutral or mildly acidic/basic conditions, significant deviations in pH can lead to hydrolysis of the product or promotion of side reactions.
Q4: Are there any "green" synthesis options for thiazolidinones?
A4: Yes, there is a growing interest in developing more environmentally friendly methods. This includes the use of water as a solvent, solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts. [4][10]These methods often lead to shorter reaction times, higher yields, and a reduction in hazardous waste.
Summary of Key Parameters and Their Influence
| Parameter | Influence on Thiazolidinone Synthesis | Troubleshooting Considerations |
| Temperature | Affects reaction rate and can influence the formation of byproducts like 1,3-oxathiolan-5-ones. | Lower temperatures may be necessary to improve selectivity. |
| Solvent | Can affect the solubility of reactants and intermediates, influencing reaction kinetics and isomeric ratios in Knoevenagel condensations. | Screen a variety of solvents to find the optimal one for your specific reaction. |
| Catalyst | Can accelerate the reaction and direct it towards the desired product. | The choice of an appropriate acid or base catalyst is crucial for efficiency and selectivity. |
| Reactant Purity | Impurities can lead to side reactions and lower yields. | Use high-purity starting materials and ensure mercaptoacetic acid is not oxidized. |
| Reaction Time | In Knoevenagel condensations, longer reaction times can favor the formation of the thermodynamically more stable Z-isomer. | Monitor the reaction over time to determine the optimal duration for yield and purity. |
References
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). Retrieved January 21, 2026, from [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). Retrieved January 21, 2026, from [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). Retrieved January 21, 2026, from [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). Retrieved January 21, 2026, from [Link]
-
Thiazolidin-4-one Formation. Mechanistic and Synthetic Aspects of the Reaction of Imines and Mercaptoacetic Acid under Microwave and Conventional Heating. (n.d.). Retrieved January 21, 2026, from [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.). Retrieved January 21, 2026, from [Link]
-
Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. (n.d.). Retrieved January 21, 2026, from [Link]
-
Rapid and Environmentally‐Friendly Synthesis of Thiazolidinone Analogues in Deep Eutectic Solvent Complemented with Computational Studies. (n.d.). Retrieved January 21, 2026, from [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). Retrieved January 21, 2026, from [Link]
-
An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. (n.d.). Retrieved January 21, 2026, from [Link]
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). Retrieved January 21, 2026, from [Link]
-
(a) Thiazolidine formation and stability at various pH values. (b) Left... (n.d.). Retrieved January 21, 2026, from [Link]
- Method for the dissolution of amorphous dithiazines. (n.d.).
-
A facile and effective procedure for the synthesis of 4-thiazolidinone derivatives using Y(OTf) 3 as catalyst. (n.d.). Retrieved January 21, 2026, from [Link]
-
Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). Retrieved January 21, 2026, from [Link]
-
Standard model reaction for the synthesis of 4-thiazolidinones. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (n.d.). Retrieved January 21, 2026, from [Link]
-
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of Thiazolidinedione Compound Library. (2022). Retrieved January 21, 2026, from [Link]
-
MERCAPTOACETIC ACID (THIOGLYCOLIC ACID). (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. (n.d.). Retrieved January 21, 2026, from [Link]
-
Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H2S Scavenger Monoethanolamine-Triazine. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Biphenyl Based 4-Thiazolidinones. (n.d.). Retrieved January 21, 2026, from [Link]
-
Study of the Reaction Mechanism of Triazines and Associated Species for H 2 S Scavenging. (n.d.). Retrieved January 21, 2026, from [Link]
-
Reaction of an aromatic amine95, an aldehyde94 and a mercaptoacetic... (n.d.). Retrieved January 21, 2026, from [Link]
-
Acetic acid, mercapto-: Human health tier II assessment. (2013). Retrieved January 21, 2026, from [Link]
-
Mercaptoacetic Acid-Based Expeditious Synthesis of Polyfunctionalized 1,3-Thiazines. (n.d.). Retrieved January 21, 2026, from [Link]
-
Thioglycolic acid. (n.d.). Retrieved January 21, 2026, from [Link]
-
ICSC 0915 - MERCAPTOACETIC ACID. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Improving the stability of Ethyl (R)-thiazolidine-4-carboxylate during storage
Technical Support Center: Ethyl (R)-thiazolidine-4-carboxylate
A Guide to Ensuring Stability During Storage and Experimentation
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability and integrity of this crucial reagent. By understanding the underlying chemical principles of its degradation, you can implement effective storage and handling strategies, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
What is this compound and why is its stability important?
This compound is a heterocyclic compound, specifically an ester derivative of thiazolidine-4-carboxylic acid.[1][2] It serves as a valuable building block in medicinal chemistry and drug development, often used as a prodrug of L-cysteine or in the synthesis of more complex molecules like antibiotics and anti-diabetic agents.[3][4][5]
The stability of this compound is paramount because degradation can lead to:
-
Reduced Purity: The formation of impurities can alter the compound's chemical and physical properties.
-
Inaccurate Dosing: If used in biological assays, degraded material will result in an incorrect concentration of the active compound.
-
Altered Biological Activity: Degradation products may have different or no biological activity, leading to misleading experimental outcomes.
-
Irreproducible Results: Inconsistent stability between batches or over time will compromise the reproducibility of your research.
What are the primary degradation pathways for this compound?
The main routes of degradation for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester group is susceptible to hydrolysis, which breaks the ester bond to form (R)-thiazolidine-4-carboxylic acid and ethanol.[6][7] This reaction is catalyzed by the presence of water (moisture) and can be accelerated by acidic or basic conditions.[8]
-
Oxidation: The thiazolidine ring itself can be oxidized. The sulfur atom in the ring is a potential site for oxidation. This can lead to ring-opening and the formation of various byproducts, including N-formylcysteine.[9][10]
The following diagram illustrates the primary degradation pathways:
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and use of this compound.
Issue 1: I've noticed a change in the physical appearance (e.g., color change, clumping) of the compound upon storage.
Possible Cause: This often indicates chemical degradation or moisture absorption. Discoloration can be a sign of oxidation, while clumping suggests the uptake of water from the atmosphere.
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound is stored under the recommended conditions. Many suppliers recommend storing the compound at room temperature in a tightly sealed container, while others suggest refrigeration.[11][12] For long-term stability, storage in a cool, dry, and dark place is crucial.
-
Check for Moisture Ingress: Ensure the container is properly sealed. If you are using a larger container and frequently opening it, consider aliquoting the compound into smaller, single-use vials to minimize exposure to atmospheric moisture and air.
-
Purity Analysis: If you have access to analytical instrumentation, perform a purity check using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to the Certificate of Analysis (CoA) provided by the supplier.
Preventative Measures:
-
Inert Atmosphere: For maximum stability, store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Desiccant Use: Store the container in a desiccator or with a desiccant to minimize moisture exposure.
| Storage Condition | Potential Impact | Recommendation |
| Temperature | High temperatures can accelerate both hydrolysis and oxidation.[13][14] | Store at recommended temperature, typically room temperature or refrigerated (2-8°C).[11][12] |
| Humidity | Moisture promotes hydrolysis of the ester group. | Store in a dry environment, use desiccants, and ensure containers are tightly sealed. |
| Light | UV light can provide the energy to initiate oxidative degradation. | Store in an opaque or amber vial to protect from light. |
| Atmosphere | Oxygen in the air can lead to oxidation of the thiazolidine ring. | For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. |
Issue 2: My experimental results are inconsistent, and I suspect the compound's purity has decreased over time.
Possible Cause: A decrease in purity is a common consequence of degradation. The presence of hydrolysis or oxidation products can interfere with your experiments.
Troubleshooting Workflow:
The following workflow can help you systematically investigate and address this issue:
Caption: Workflow for troubleshooting inconsistent experimental results.
Detailed Experimental Protocol: Purity Assessment by HPLC
-
Standard Preparation: Prepare a stock solution of a known concentration of a new or trusted batch of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Prepare a solution of the suspect batch of the compound at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject both the standard and the sample. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates the presence of impurities and a reduction in purity.
Issue 3: I am working with the hydrochloride salt of this compound. Does this affect its stability?
Answer: Yes, the hydrochloride salt form can influence stability. While the salt may be more crystalline and easier to handle, its acidic nature in the presence of moisture could potentially accelerate the hydrolysis of the ester group. It is crucial to store the hydrochloride salt in a very dry environment.[11][15][16]
Best Practices for Handling and Use
-
Equilibration: Before opening, allow the container to warm to room temperature, especially if it has been refrigerated. This prevents condensation of atmospheric moisture onto the cold compound.
-
Weighing: Weigh out the required amount of the compound quickly and in a low-humidity environment if possible.
-
Solution Stability: Prepare solutions fresh for each experiment. The stability of the compound in solution can be significantly lower than in its solid state, particularly in aqueous or protic solvents. If you must store solutions, keep them at low temperatures (e.g., -20°C) and for a limited time.
By adhering to these guidelines, you can significantly improve the stability of your this compound, leading to more reliable and reproducible scientific outcomes.
References
-
Metabolic decomposition of 2-(R)-thiazolidine-4-carboxylic acid in E. histolytica trophozoites. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2021). Molecules, 26(16), 4799. [Link]
- Thiazolidine-4-carboxylic acid and its esters in a hair compositions method. (1966). Google Patents.
-
Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2020). Scientific Reports, 10, 1691. [Link]
-
Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. (2021). Journal of Agricultural and Food Chemistry, 69(36), 10648-10656. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (2023). Molecules, 28(14), 5369. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). Molecules, 27(19), 6263. [Link]
-
Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. (2006). Journal of Chromatography B, 831(1-2), 198-204. [Link]
-
A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. (2014). International Journal of Pharmaceutics, 475(1-2), 344-351. [Link]
-
Thiazolidine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
-
Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. (1982). Archives of Gerontology and Geriatrics, 1(4), 299-310. [Link]
-
Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). Journal of Chemistry, 2023, 1-10. [Link]
-
Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Oxidation of L-thiazolidine-4-carboxylate by L-proline dehydrogenase in Escherichia coli. (1992). Journal of General Microbiology, 138(8), 1593-1598. [Link]
-
Transformation between 2-Threityl-thiazolidine-4-carboxylic Acid and Xylose-Cysteine Amadori Rearrangement Product Regulated by pH Adjustment during High-Temperature Instantaneous Dehydration. (2020). Journal of Agricultural and Food Chemistry, 68(42), 11843-11850. [Link]
-
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2012). Arkivoc, 2012(5), 234-249. [Link]
-
Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. (2022). Drug Design, Development and Therapy, 16, 1877-1897. [Link]
-
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575. [Link]
-
Influence of relative humidity on the mechanical and drug release properties of theophylline pellets coated with an acrylic polymer containing methylparaben as a non-traditional plasticizer. (2004). European Journal of Pharmaceutics and Biopharmaceutics, 58(3), 611-619. [Link]
Sources
- 1. This compound | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 60664-15-5 [amp.chemicalbook.com]
- 3. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidine - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. US3243346A - Thiazolidine-4-carboxylic acid and its esters in a hair compositions method - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.com [fishersci.com]
- 13. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 86028-91-3|(R)-Ethyl thiazolidine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 16. (R)-Ethyl thiazolidine-4-carboxylate hydrochloride - [sigmaaldrich.com]
Troubleshooting low yields in the condensation of L-cysteine and aldehydes
Introduction: Mastering the Thiazolidine Ring Formation
Welcome to the technical support guide for the condensation of L-cysteine and aldehydes. This reaction, which yields biologically significant 2-substituted thiazolidine-4-carboxylic acids, is a cornerstone in the synthesis of novel pharmaceuticals, peptidomimetics, and prodrugs.[1] While elegant in principle, this cyclocondensation is sensitive to a variety of factors that can lead to frustratingly low yields, side-product formation, and purification challenges.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered in the laboratory. We will move from foundational concepts to specific, actionable troubleshooting steps, explaining the underlying chemical principles to empower you to optimize your reaction outcomes. Our goal is to provide not just a protocol, but a framework for rational problem-solving.
Part 1: Foundational Knowledge
Before troubleshooting, a firm grasp of the reaction's mechanics is essential. The condensation proceeds through a nucleophilic attack on the aldehyde's carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the stable five-membered thiazolidine ring.
The Core Mechanism
The reaction can be initiated by a nucleophilic attack from either the amino group or the thiol group of L-cysteine.[2] The subsequent ring closure traps the intermediate to form the final thiazolidine product. This dual-pathway potential is heavily influenced by the reaction conditions, particularly pH.
Sources
Technical Support Center: Chiral Purity Analysis of Ethyl (R)-thiazolidine-4-carboxylate
Welcome to the technical support center for the chiral analysis of Ethyl (R)-thiazolidine-4-carboxylate. As a key chiral building block in pharmaceutical synthesis, ensuring its enantiomeric purity is critical. This guide, structured in a question-and-answer format, provides expert insights, troubleshooting solutions, and detailed protocols to help you navigate the complexities of your analysis.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses specific problems you may encounter during the chiral analysis of this compound. The core principle of effective troubleshooting is to change only one variable at a time to isolate the root cause.
Q1: Why am I seeing split, distorted, or shouldered peaks for my analyte?
Peak splitting is a common but solvable issue that typically points to a problem at the beginning of the chromatographic path—either during injection or at the column inlet.
Potential Causes & Solutions:
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase is a primary cause of peak distortion. The strong solvent carries the analyte band too quickly and in a disorganized manner onto the column, leading to a split or misshapen peak.
-
Solution: Whenever feasible, dissolve your sample directly in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.
-
-
Partially Blocked Column Frit or Contamination: Particulate matter from the sample or system can clog the inlet frit of the column. This creates alternative flow paths for the sample, resulting in a split peak.
-
Solution: First, try back-flushing the column (disconnect it from the detector first). If this doesn't work, carefully replace the inlet frit. To prevent recurrence, always filter your samples and mobile phases and consider installing an in-line filter or guard column before the analytical column.
-
-
Column Void or Bed Collapse: A void can form at the head of the column due to mechanical shock or the dissolution of the silica bed under harsh pH conditions. This creates a gap that disrupts the sample band.
-
Solution: A column void is often irreversible and requires column replacement. You can sometimes get more use from the column by reversing it, but this is a temporary fix.
-
Troubleshooting Workflow for Peak Splitting
Q2: My enantiomeric resolution is poor or inconsistent. How can I improve it?
Achieving optimal resolution between enantiomers is the primary goal. Poor resolution (Rs < 1.5) compromises the accuracy of your purity assessment.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: Chiral recognition on polysaccharide-based stationary phases is highly sensitive to the mobile phase composition, particularly the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol).
-
Solution: Systematically vary the concentration of the alcohol modifier. For example, if using n-Hexane/Isopropanol, test compositions from 90:10 to 70:30 in 5% increments. The polarity of the solvent plays a major role in the chiral recognition events.
-
-
Incorrect Chiral Stationary Phase (CSP): Not all CSPs are suitable for every compound. This compound, an amino acid derivative, requires a CSP that can engage in specific interactions like hydrogen bonding and π-π stacking.
-
Solution: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like CHIRALPAK® IA, IC, or CHIRALCEL® OD-H) are excellent starting points. If resolution is still poor, screening different CSPs is the most effective approach.
-
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and interaction kinetics, which can alter retention times and selectivity.
-
Solution: Use a column thermostat to maintain a constant and stable temperature (e.g., 25 °C). This is crucial for reproducible results.
-
-
On-Column Racemization: While less common, the analyte could potentially racemize under certain analytical conditions (e.g., extreme pH or temperature), although thiazolidine derivatives are generally stable.
-
Solution: Ensure mobile phase pH is controlled and avoid excessively high temperatures. Analyze the sample promptly after preparation.
-
Q3: My retention times are drifting or shifting between injections. What is the cause?
Unstable retention times make peak identification unreliable and indicate a lack of system equilibrium or a change in conditions.
Potential Causes & Solutions:
-
Insufficient Column Equilibration: Chiral columns, especially in normal-phase or polar organic modes, can require extended equilibration times to ensure the stationary phase surface is saturated with the mobile phase.
-
Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. When changing mobile phase composition, ensure a thorough re-equilibration.
-
-
Mobile Phase Instability: If the mobile phase is prepared by mixing volatile solvents (like hexane), differential evaporation can alter the composition over time, leading to retention shifts.
-
Solution: Prepare fresh mobile phase daily. Keep the solvent reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.
-
-
Pump or Mixer Malfunction: Inconsistent solvent delivery from the HPLC pump will cause fluctuations in mobile phase composition and flow rate, directly impacting retention times.
-
Solution: Manually prepare a single mobile phase mixture (pre-mixed) to bypass the pump's proportioning valve. If retention times stabilize, the issue lies with the pump's mixing performance.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for routine chiral purity analysis of this compound?
For routine quality control, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most robust and widely used technique. It offers excellent reproducibility and direct separation of enantiomers.
Alternatively, Supercritical Fluid Chromatography (SFC) is emerging as a powerful and "greener" alternative. SFC uses supercritical CO₂ as the main mobile phase, which reduces analysis time and the consumption of toxic organic solvents. It often provides unique selectivity compared to HPLC.
Gas Chromatography (GC) can also be used, but it typically requires derivatization of the analyte to increase its volatility and thermal stability.
| Technique | Pros | Cons | Best For |
| Chiral HPLC | Highly reproducible, wide variety of columns, well-established. | Longer run times, higher organic solvent consumption. | Routine QC, method development. |
| Chiral SFC | Fast analysis, low solvent use (greener), unique selectivity. | Requires specialized instrumentation, less common in some labs. | High-throughput screening, preparative separations. |
| Chiral GC | High efficiency and resolution. | Requires sample derivatization, potential for thermal degradation. | Analysis of volatile derivatives. |
Q2: How do I select the right chiral column and starting mobile phase?
The selection process is a combination of understanding the analyte's chemistry and empirical screening.
-
Analyte Chemistry : this compound is an amino acid derivative containing a secondary amine, an ester, and a heterocyclic ring. These features allow for hydrogen bonding, dipole-dipole, and potentially π-π interactions.
-
Column Selection : Polysaccharide-based CSPs are highly successful for this class of compounds.
-
Recommended Starting Columns : CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) or CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). These phases offer a good balance of interaction sites.
-
-
Mobile Phase Selection : The choice depends on the column and desired separation mode.
-
Normal Phase / Polar Organic Mode : This is the most common approach. A good starting point is a mixture of a non-polar solvent (like n-Hexane) and an alcohol modifier (like Isopropanol or Ethanol). A typical starting condition would be n-Hexane/Isopropanol (80:20, v/v) .
-
Reversed-Phase Mode : This is less common for these CSPs but can be effective. It typically uses mixtures of water/acetonitrile or water/methanol with buffers.
-
Method Development Workflow
Q3: What are the key parameters for a System Suitability Test (SST) for this analysis?
A robust SST ensures your chromatographic system is performing correctly before you analyze any critical samples. It validates the entire system's performance on a given day.
Recommended SST Parameters:
-
Resolution (Rs): The most critical parameter. The resolution between the (R)- and (S)-enantiomer peaks should be ≥ 1.5 . This ensures baseline separation and accurate integration.
-
Tailing Factor (Tf): Measures peak symmetry. The tailing factor for the main (R)-enantiomer peak should be ≤ 2.0 . Poor tailing can affect integration accuracy.
-
Repeatability (%RSD): Inject a standard solution at least five times. The relative standard deviation (%RSD) for the retention time and peak area of the (R)-enantiomer should be ≤ 2.0% .
Experimental Protocol: Chiral HPLC Purity Analysis
This protocol provides a validated starting point for the analysis of this compound.
1. Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Column: CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA)
-
Sample: this compound standard, (S)-enantiomer or racemic standard for peak identification.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
3. Standard & Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of this compound standard and dissolve in 10 mL of the mobile phase.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested at the same concentration as the standard, using the mobile phase as the diluent.
-
Resolution Solution: Prepare a solution containing both the (R)- and (S)-enantiomers (a racemic mixture is ideal) to confirm peak identification and system suitability resolution.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system peaks interfere.
-
Inject the Resolution Solution to confirm the identity of the enantiomer peaks and to perform the System Suitability Test (SST). The (S)-enantiomer will typically elute before or after the (R)-enantiomer depending on the specific column batch and conditions.
-
Once SST criteria are met, inject the standard and sample solutions.
-
Calculate the chiral purity (enantiomeric excess, %ee) using the peak areas from the chromatogram: %ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
References
-
Naz, S., Al Kury, L. T., Nadeem, H., & Li, S. (n.d.). Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
Gasper, M., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]
-
Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Analytical Methods, 10(21), 2465-2475. Available at: [Link]
-
Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Available at: [Link]
-
Singh, S., et al. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Khan, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575. Available at: [Link]
-
Shishkov, D. I., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Pharmaceutical Chemistry Journal, 54, 502-508. Available at: [Link]
-
Mangelings, D., & Vander Heyden, Y. (2010). A generic separation strategy for chiral compounds in supercritical fluid chromatography. Journal of Chromatography A, 1217(21), 3493-3503. Available at: [Link]
-
El-Sharkawy, K. A. (2015). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine-4-carbonyl-amino acid derivatives. ResearchGate. Available at: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Neshan, F. A., et al. (2021). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Silver, J., et al. (2017). How to resolve splitted peaks in HPLC. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Thiazolidinecarboxylic acid, 4-oxo-2-thioxo-, ethyl ester on Newcrom R1 HPLC column. Available at: [Link]
- Schugar, R. C., et al. (2022).
Technical Support Center: Ethyl (R)-Thiazolidine-4-Carboxylate Synthesis
An essential chiral building block in medicinal chemistry, Ethyl (R)-thiazolidine-4-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, including ACE inhibitors and antibiotics. Its synthesis, derived from the naturally occurring amino acid L-cysteine, is a common yet nuanced process. Scaling this reaction from the benchtop to production requires a thorough understanding of the reaction mechanism, critical process parameters, and potential pitfalls.
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of scalable this compound synthesis.
I. Core Synthesis Workflow
The most prevalent and scalable method for synthesizing this compound is the cyclocondensation of L-cysteine ethyl ester with a formaldehyde source. The reaction leverages the nucleophilic attack of the thiol group and the amine group of the cysteine derivative onto the electrophilic carbonyl carbon of formaldehyde, forming the five-membered thiazolidine ring. The stereochemistry at the C-4 position is retained from the L-cysteine starting material, yielding the desired (R)-enantiomer.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield is a frequent challenge, often stemming from several factors. A systematic approach to diagnosis is crucial.
-
Causality & Explanation:
-
Incomplete Reaction: The cyclization may not have reached completion. This can be due to insufficient reaction time, non-optimal temperature, or poor mixing, especially in larger, heterogeneous mixtures (e.g., with paraformaldehyde).
-
pH Imbalance: The reaction is pH-sensitive. If the pH is too low, the amine group of cysteine is fully protonated and non-nucleophilic. If it's too high, side reactions like Cannizzaro reaction of formaldehyde can occur. An optimal pH range (typically 4-7) is needed to have a free amine for reaction initiation.[1]
-
Reagent Stoichiometry and Quality: An excess or deficit of the formaldehyde source can lead to incomplete conversion or side product formation. The quality of L-cysteine ethyl ester is also critical; it can degrade or oxidize over time.
-
Product Hydrolysis: The thiazolidine ring formation is a reversible reaction.[2] During work-up, exposure to strongly acidic or basic aqueous conditions can cause the ring to open, hydrolyzing the product back to the starting materials.
-
Losses During Work-up: The product has some water solubility. Aggressive or insufficient solvent extraction can lead to significant product loss in the aqueous phase. Emulsion formation during extraction is also a common issue on scale.
-
-
Step-by-Step Solutions:
-
Reaction Monitoring: Implement in-process controls. Use Thin Layer Chromatography (TLC) or a qualitative 1H-NMR of an aliquot to track the disappearance of the L-cysteine ethyl ester starting material.
-
pH Control: Start with L-cysteine ethyl ester hydrochloride and carefully add a mild base (e.g., sodium bicarbonate, sodium acetate, or a tertiary amine like triethylamine) to adjust the pH of the reaction medium.[3][4] Monitor the pH throughout the addition.
-
Formaldehyde Source: For scalability, paraformaldehyde is often preferred over aqueous formalin to reduce water content, which can favor the reverse (hydrolysis) reaction. Ensure slow addition of the formaldehyde source to control the reaction exotherm.
-
Work-up Optimization: After reaction completion, neutralize the mixture carefully. When extracting, use a sufficient volume of an appropriate solvent (e.g., ethyl acetate, dichloromethane). To break emulsions, the addition of brine is often effective. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.[1][3]
-
| Parameter | Recommendation for Yield Improvement |
| pH | Adjust to 4-7 using a mild base like NaHCO₃ or NaOAc. |
| Reaction Time | Monitor by TLC/NMR until starting material is consumed (typically 4-24 hours at room temperature).[4] |
| Formaldehyde | Use 1.0-1.2 equivalents. Consider paraformaldehyde for large-scale reactions to minimize water. |
| Extraction | Use a total of 3-4 volumes of organic solvent, split into at least three separate extractions. Wash with brine to reduce water content.[3] |
Question 2: The enantiomeric purity (e.p.) of my final product is below specification. What causes racemization and how can I prevent it?
Answer: Maintaining the (R)-stereochemistry at the C-4 position, which originates from L-cysteine, is critical. Racemization at this center can occur under certain conditions.
-
Causality & Explanation:
-
Epimerization via Retro-Michael/Michael Addition: The most likely mechanism for racemization at C-4 involves a ring-opening/ring-closing sequence. Harsh conditions, particularly the presence of a strong base, can facilitate the elimination of the thiol to form an enamine intermediate. Tautomerization followed by re-cyclization can then occur from either face, leading to a mixture of (R) and (S) enantiomers.
-
Thermal Stress: Prolonged exposure to high temperatures can also contribute to epimerization.
-
-
Step-by-Step Solutions:
-
Control Temperature: Run the reaction at or below room temperature. The reaction is often sufficiently fast without heating. Avoid high-temperature distillations of the crude product.
-
Use Mild Base: Avoid strong bases like sodium hydroxide or potassium carbonate for pH adjustment. Opt for weaker bases such as sodium bicarbonate or organic amines (e.g., triethylamine). The goal is to deprotonate the ammonium salt without creating a harshly basic environment.
-
Minimize Reaction Time: Do not let the reaction run unnecessarily long after completion. Once monitoring indicates the starting material is consumed, proceed with the work-up.
-
Analytical Verification: Use a validated chiral HPLC method to accurately determine the enantiomeric purity of your product. Optical rotation can be used as a quick check but is less precise for quantifying minor enantiomeric impurities.
-
Question 3: I am struggling with the final purification. The product is an oil and column chromatography is not ideal for large scale. What are my options?
Answer: Isolating this compound, which can be a low-melting solid or an oil, can be challenging on a large scale.
-
Causality & Explanation:
-
Product State: The free base of the target molecule is often an oil or a waxy solid at room temperature, making isolation by direct filtration difficult.
-
Impurities: Small amounts of unreacted starting materials or side products can act as crystallization inhibitors.
-
-
Step-by-Step Solutions:
-
Salt Formation: A highly effective strategy for purifying amines is to form a crystalline salt. After the initial work-up and solvent evaporation, dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether). The resulting hydrochloride salt, (R)-Ethyl thiazolidine-4-carboxylate hydrochloride, is typically a stable, crystalline solid that can be easily isolated by filtration and washed.[5]
-
Crystallization of the Free Base: If the free base is required, attempt crystallization from a non-polar solvent system. After work-up and drying, concentrate the solution and attempt to crystallize the product by adding an anti-solvent like hexane or heptane at low temperatures.[6] Seeding with a small crystal of pure material can be beneficial.
-
Distillation: For very large scales, vacuum distillation might be an option, but this carries the risk of thermal degradation or racemization and should be evaluated carefully at a small scale first.
-
III. Frequently Asked Questions (FAQs)
-
Q: What are the critical process parameters (CPPs) to monitor for a successful scale-up?
-
A: The most critical parameters are: 1) pH control during the reaction, as it governs nucleophilicity and side reactions; 2) Temperature control , especially during reagent addition, to manage the reaction exotherm and prevent racemization; 3) Agitation rate , to ensure good mixing and mass transfer, particularly when using solid paraformaldehyde; and 4) Purity of starting materials , as impurities can impact reaction rate and final product quality.
-
-
Q: How should I handle and store the L-cysteine ethyl ester starting material?
-
A: L-cysteine ethyl ester and its hydrochloride salt should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C). The free thiol group is susceptible to air oxidation, which can lead to disulfide formation, reducing the effective concentration of the starting material and complicating purification.
-
-
Q: What analytical techniques are essential for product characterization?
-
A: A full characterization should include:
-
-
Q: Are there viable alternative synthetic routes?
-
A: While the condensation of L-cysteine ethyl ester with formaldehyde is the most direct route, other methods exist for related thiazolidines. These often involve the reaction of L-cysteine with different aldehydes or ketones to produce 2-substituted thiazolidines.[4][7] Another approach involves synthesizing the thiazolidine-4-carboxylic acid first from L-cysteine and formaldehyde, and then performing a Fischer esterification to obtain the ethyl ester.[8][9] This two-step process may offer purification advantages at the intermediate acid stage.
-
References
-
PrepChem. (n.d.). Synthesis of L-cysteine ethyl ester hydrochloride. Retrieved from PrepChem.com. [Link]
-
Sahiba, N., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link]
-
Samaroo, D., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Molecules. [Link]
-
Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]
-
McClements, C., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen. [Link]
-
Krasavin, M., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules. [Link]
-
Sato, T., et al. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Chemical and Pharmaceutical Bulletin. [Link]
- CN111377879A - Preparation method of L-thiazolidine-4-formic acid. (2020).
-
Kumar, S., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. [Link]
-
Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan journal of pharmaceutical sciences. [Link]
-
Mounika, P., et al. (2017). A Review on Thiazolidinedione. Asian Journal of Pharmaceutical Research. [Link]
-
Al-Ghorbani, M., et al. (2024). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Journal of Taibah University for Science. [Link]
-
Chemsrc. (n.d.). ethyl thiazolidine-4-carboxylate. Retrieved from Chemsrc.com. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Deutch, C. E. (1992). Oxidation of L-thiazolidine-4-carboxylate by L-proline dehydrogenase in Escherichia coli. Journal of General Microbiology. [Link]
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from orgsyn.org. [Link]
-
Khan, K. M., et al. (2006). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Molecular Diversity. [Link]
-
Bosenbecker, J., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Medicinal Chemistry Research. [Link]
Sources
- 1. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production [jstage.jst.go.jp]
- 2. asianjpr.com [asianjpr.com]
- 3. prepchem.com [prepchem.com]
- 4. pjps.pk [pjps.pk]
- 5. 86028-91-3|(R)-Ethyl thiazolidine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN111377879A - Preparation method of L-thiazolidine-4-formic acid - Google Patents [patents.google.com]
Solvent effects on the diastereoselectivity of thiazolidine formation
Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides expert-driven insights and practical troubleshooting advice on a critical aspect of thiazolidine synthesis: controlling diastereoselectivity through solvent choice. The formation of the thiazolidine ring, a privileged scaffold in medicinal chemistry, often generates new stereocenters. The solvent system is one of the most powerful, yet sometimes enigmatic, tools at our disposal to influence this stereochemical outcome.
This guide is structured as an interactive Question & Answer hub, divided into a hands-on Troubleshooting Guide for when experiments go awry, and a Frequently Asked Questions (FAQs) section for a deeper mechanistic understanding.
Troubleshooting Guide: Common Experimental Issues
Problem: My thiazolidine synthesis is resulting in poor or no diastereoselectivity (d.r. ≈ 1:1).
This is a common challenge where the solvent environment fails to sufficiently differentiate the energies of the diastereomeric transition states.
Possible Causes & Recommended Solutions:
-
Inappropriate Solvent Polarity and Hydrogen Bonding Capability: The solvent's ability to solvate intermediates and transition states is paramount. A solvent that indiscriminately stabilizes both transition states will erode selectivity.
-
Scientific Rationale: The formation of a thiazolidine from a chiral amine (like L-cysteine) and an aldehyde proceeds through a key iminium ion intermediate. The diastereoselectivity is determined by the facial selectivity of the intramolecular nucleophilic attack by the thiol group. Solvents can influence the conformation of this intermediate and the energies of the two competing transition states. Protic solvents can form hydrogen bonds, disrupting key intramolecular interactions that favor one diastereomer, while nonpolar solvents often promote a more ordered, pre-organized transition state.
-
Solution: Conduct a solvent screen. If you are using a polar protic solvent (e.g., Methanol, Ethanol), switch to a nonpolar aprotic solvent (e.g., Toluene, Dichloromethane) or a polar aprotic solvent (e.g., THF, Acetonitrile). Studies have shown that nonpolar solvents can significantly improve reaction outcomes compared to polar-protic ones[1]. Start with Toluene or CH₂Cl₂, as these often favor higher diastereoselectivity by promoting a more compact, chelated transition state.
-
-
Product Epimerization: The observed low selectivity might not be a result of the reaction itself, but rather the post-reaction isomerization (epimerization) of the desired product to its more thermodynamically stable diastereomer.
-
Scientific Rationale: The C2 proton of the thiazolidine ring can be acidic, especially if there are electron-withdrawing groups present. Trace amounts of acid or base in the reaction medium or during workup can catalyze epimerization, eroding the kinetically controlled diastereomeric ratio.
-
Solution:
-
Monitor the reaction d.r. over time by taking aliquots. If the d.r. decreases as the reaction reaches completion or during prolonged stirring, epimerization is likely.
-
Ensure a carefully controlled workup. Use a buffered aqueous wash (e.g., saturated NH₄Cl or NaHCO₃) to neutralize the reaction mixture before concentration.
-
Purify the product promptly after the reaction is complete, avoiding prolonged exposure to silica gel, which can be acidic.
-
-
-
Unfavorable Reaction Temperature: Thermal energy can overcome the small energy difference between the diastereomeric transition states.
-
Scientific Rationale: The difference in activation energies (ΔΔG‡) for the two diastereomeric pathways is often small. Higher temperatures provide sufficient energy to overcome both barriers easily, leading to a ratio closer to 1:1.
-
Solution: Run the reaction at a lower temperature. Start at 0 °C or even -78 °C. While this may slow the reaction rate, it will amplify the energetic preference for the lower-energy transition state, often dramatically improving diastereoselectivity.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing poor diastereoselectivity.
Caption: A decision tree for troubleshooting low diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for thiazolidine formation, and how does stereochemistry arise?
Answer: The reaction is a cyclocondensation. It begins with the reaction between the amine of an amino thiol (like L-cysteine) and the carbonyl group of an aldehyde to form a carbinolamine (or hemithioaminal), which then dehydrates to form a crucial iminium ion intermediate. The diastereoselectivity is set in the final step: the intramolecular cyclization, where the thiol group attacks one of the two faces of the planar iminium ion.[2][3] The choice of face is dictated by steric and electronic factors, which are heavily influenced by the solvent.
Caption: General mechanism of diastereoselective thiazolidine formation.
Q2: How do different solvent classes specifically impact diastereoselectivity?
Answer: Solvents influence the reaction by solvating ground states, intermediates, and transition states differently. The key is how they affect the energy difference (ΔΔG‡) between the two diastereomeric transition states.
| Solvent Class | Examples | Typical Effect on Diastereoselectivity | Mechanistic Rationale |
| Nonpolar Aprotic | Toluene, Hexane, CH₂Cl₂ | Generally High | Promotes a closed, organized transition state. Intramolecular hydrogen bonding or chelation that directs stereochemistry is preserved. These solvents poorly solvate charged intermediates, encouraging a rapid, concerted cyclization.[1] |
| Polar Aprotic | THF, Acetonitrile, DMF | Variable | Can solvate the charged iminium ion, potentially altering its conformation. Lacks hydrogen-bond-donating ability, so it interferes less with intramolecular H-bonds than protic solvents. Selectivity is often substrate-dependent. |
| Polar Protic | Methanol, Ethanol, Water | Generally Low | Actively solvates both the reactants and transition states through hydrogen bonding. This can disrupt crucial intramolecular hydrogen bonds that are required to create a rigid, selective transition state, thus lowering the energy barrier for both pathways.[4] |
| Solvent-Free | Neat, Microwave-Assisted | Variable / High | Often proceeds rapidly at high effective concentrations. The absence of solvent can allow intrinsic molecular forces to dominate the transition state selection, sometimes leading to very high selectivity.[5] |
Q3: What is a reliable protocol for screening solvents to optimize diastereoselectivity?
Answer: A parallel screening approach is most efficient.
Experimental Protocol: Micro-Scale Solvent Screen
-
Preparation: In an inert atmosphere (N₂ or Argon), add the chiral amino thiol (1.0 equiv) to a series of identical small reaction vials (e.g., 1-dram vials) equipped with stir bars.
-
Solvent Addition: Add the same volume (e.g., 1.0 mL) of each solvent to be tested to the respective vials. A good starting set includes Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Methanol (MeOH).
-
Equilibration: Stir the solutions and bring them to the desired reaction temperature (start with 0 °C).
-
Reaction Initiation: Add the aldehyde (1.0-1.1 equiv) simultaneously to all vials. If the aldehyde is a solid, add it as a solution in the corresponding solvent.
-
Monitoring: Stir the reactions for a set period (e.g., 12 hours). Monitor completion by TLC or LC-MS if possible.
-
Workup & Analysis: Quench all reactions identically (e.g., by adding a small amount of saturated NaHCO₃ solution). Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Dry the organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Diastereomeric Ratio (d.r.) Determination: Dissolve the crude residue of each reaction in a suitable deuterated solvent (e.g., CDCl₃). Determine the d.r. by ¹H NMR spectroscopy by integrating well-resolved, non-overlapping signals corresponding to each diastereomer. For complex spectra, 2D NMR (like NOESY) or chiral HPLC may be necessary for confirmation.[6]
Q4: Can computational chemistry predict the best solvent for my reaction?
Answer: Yes, computational methods, particularly Density Functional Theory (DFT), are powerful predictive tools.[6][7] By modeling the reaction in different solvent environments (using implicit or explicit solvent models), chemists can calculate the energies of the different transition states. The solvent predicted to produce the largest energy gap (ΔΔG‡) between the transition state leading to the desired diastereomer and the one leading to the undesired one is the most promising candidate for high selectivity. This in silico screening can save significant lab time and resources.
References
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PubMed Central. [Link]
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PubMed Central. [Link]
-
ASAP (As Soon As Publishable). (2026). ACS Publications. [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). PubMed Central. [Link]
-
DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. (n.d.). PubMed Central. [Link]
-
Some representative chemical transformations of thiazolidine. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). ResearchGate. [Link]
-
Synthesis of Thiazolidinedione Compound Library. (2022). MDPI. [Link]
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. (n.d.). [Link]
-
Solvent-Free Efficient Synthesis of New 4-Thiazolidinones with a Fructose Scaffold through a Microwave-Assisted Cascade Multicomponent Reaction. (2023). ResearchGate. [Link]
-
reaction scheme for the formation of thiazolidines as proposed in parts in the literature[8]. (n.d.). ResearchGate. [Link]
-
Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. (1971). ACS Publications. [Link]
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thiazolidine-4-Carboxylic Acid Esters
Welcome to the Technical Support Center for the purification of thiazolidine-4-carboxylic acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during the purification of these molecules. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Understanding the Molecule: Key Purification Considerations
Thiazolidine-4-carboxylic acid esters are synthesized typically through the cyclocondensation of L-cysteine with an aldehyde, followed by esterification of the resulting carboxylic acid.[1][2] The purification strategy for the final ester is critically influenced by the impurities introduced during these two synthetic stages.
Common Impurities Include:
-
From Cyclocondensation: Unreacted L-cysteine, unreacted aldehyde, and potentially diastereomeric mixtures of the thiazolidine-4-carboxylic acid.[3][4]
-
From Esterification: Unreacted thiazolidine-4-carboxylic acid, excess alcohol, coupling reagents and their by-products (e.g., dicyclohexylurea (DCU) if using DCC), and side-products from decomposition.[5][6]
The stability of the thiazolidine ring and the ester functional group are also paramount. The thiazolidine ring can be susceptible to hydrolysis, particularly at non-neutral pH, which can lead to ring-opening.[3][4][7] Similarly, the ester group can be hydrolyzed under both acidic and basic conditions.[4][8] Therefore, purification methods must be chosen carefully to avoid degradation of the target compound.
II. Troubleshooting Guides: A Problem-Solving Approach
This section addresses common issues encountered during the purification of thiazolidine-4-carboxylic acid esters in a question-and-answer format.
A. Crystallization & Recrystallization Issues
Q1: My ester "oiled out" during cooling instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.
-
Causality: The solubility of the ester at a given temperature is exceeded, but the energy barrier for nucleation and crystal growth is too high, leading to the formation of a supersaturated oil. Impurities can also suppress crystallization.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add more of the "good" solvent (the one in which the ester is more soluble) to dilute the solution slightly.[9]
-
Cool the solution slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[10]
-
Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[9]
-
Add a seed crystal of the pure ester, if available.[9]
-
Consider a different solvent system. A mixture of a good solvent and a poor solvent (antisolvent) can sometimes promote better crystal formation.[11]
-
Q2: I have very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is often due to using too much solvent or the ester having significant solubility in the cold solvent.
-
Causality: The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold. If too much solvent is used, a significant amount of the product will remain in the mother liquor even after cooling.
-
Troubleshooting Steps:
-
Minimize the amount of hot solvent used to dissolve the crude product. Add the solvent in small portions until the solid just dissolves.[10]
-
Ensure thorough cooling. Allow the flask to remain in an ice bath for a sufficient amount of time (e.g., 20-30 minutes) to maximize precipitation.
-
Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Evaluate your choice of solvent. If the ester is too soluble in the chosen solvent even when cold, select a solvent in which it is less soluble.
-
B. Column Chromatography Challenges
Q1: My ester is streaking badly on the silica gel column, leading to poor separation from the starting carboxylic acid.
A1: Streaking of acidic compounds on silica gel is a common problem.
-
Causality: Silica gel is slightly acidic, and the carboxylic acid impurity can interact strongly and irregularly with the stationary phase, leading to tailing or streaking. This can cause it to co-elute with your less polar ester.
-
Troubleshooting Steps:
-
Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to your eluent.[12] This protonates the carboxylic acid, reducing its interaction with the silica and resulting in a more compact spot.
-
Alternatively, add a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the eluent.[13] This will deprotonate the carboxylic acid, and the resulting carboxylate salt will have a very high affinity for the silica, effectively "sticking" it at the top of the column while your ester elutes.
-
Perform an acidic/basic workup before chromatography. Dissolve the crude mixture in a solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.[11] Be mindful of the potential for ester hydrolysis with stronger bases or prolonged exposure.
-
Q2: I suspect my ester is decomposing on the silica gel column.
A2: The acidic nature of silica gel can catalyze the hydrolysis of sensitive esters or the opening of the thiazolidine ring.
-
Causality: The Lewis acidic sites on the silica surface can promote nucleophilic attack on the ester carbonyl by residual water or on the thiazolidine ring.
-
Troubleshooting Steps:
-
Deactivate the silica gel. This can be done by pre-treating the silica with a base like triethylamine.
-
Use a less acidic stationary phase, such as neutral alumina.
-
Run the chromatography quickly to minimize the contact time between your compound and the stationary phase (flash chromatography).[14]
-
Consider alternative purification methods, such as recrystallization or preparative HPLC with a suitable column and mobile phase.[15]
-
III. Frequently Asked Questions (FAQs)
Q: What is a good starting point for a TLC solvent system for my thiazolidine-4-carboxylic acid ester?
A: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Hexane/ethyl acetate or dichloromethane/methanol are common choices. For a typical ethyl ester, you might start with a 3:1 to 1:1 mixture of hexane:ethyl acetate.[16] The unreacted carboxylic acid will have a much lower Rf value (closer to the baseline) than the ester product.
Q: How can I remove dicyclohexylurea (DCU) if I used DCC for the esterification?
A: DCU has low solubility in many organic solvents.
-
After the reaction, dilute the mixture with a non-polar solvent like hexane or diethyl ether.
-
Cool the mixture in an ice bath or freezer to precipitate the DCU.
-
Filter off the solid DCU.[5]
-
If some DCU remains, it can often be removed during column chromatography, as it is relatively non-polar.
Q: Can I use a liquid-liquid extraction to purify my crude ester?
A: Yes, a simple acid-base extraction is often very effective for removing the unreacted carboxylic acid.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild aqueous base such as saturated sodium bicarbonate solution.[9][11] This will convert the carboxylic acid to its water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Separate the layers and wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
Caution: Avoid strong bases (like NaOH) or prolonged contact times, as this can lead to hydrolysis of your ester product.[8]
Q: How do I confirm the purity of my final product?
A: A combination of techniques is recommended:
-
TLC: The purified product should appear as a single spot in a suitable solvent system.
-
NMR (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing purity. Look for the absence of signals from starting materials or by-products.
-
HPLC/LC-MS: This can provide a quantitative measure of purity.[17][18][19][20]
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
IV. Experimental Protocols
Protocol 1: Purification of Ethyl 2-phenylthiazolidine-4-carboxylate by Flash Column Chromatography
This protocol assumes the ester was synthesized by Fischer esterification and the crude product contains the ester, unreacted 2-phenylthiazolidine-4-carboxylic acid, and residual ethanol.
1. Preparation of the Crude Sample: a. After the reaction, remove the excess ethanol and acid catalyst under reduced pressure. b. Perform a preliminary aqueous workup: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) followed by brine (25 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude oil/solid.
2. TLC Analysis: a. Dissolve a small amount of the crude product in ethyl acetate. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a 3:1 hexane:ethyl acetate solvent system. d. Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The ester should have a higher Rf than the starting acid.
3. Column Chromatography: a. Prepare a slurry of silica gel in the 3:1 hexane:ethyl acetate eluent. b. Pack a glass column with the slurry.[14] c. Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column. d. Elute the column with the 3:1 hexane:ethyl acetate mixture, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure ester. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester.
Protocol 2: Purification of Methyl 2-(4-chlorophenyl)thiazolidine-4-carboxylate by Recrystallization
This protocol is suitable for solid esters where a suitable solvent system can be identified.
1. Solvent Selection: a. Test the solubility of a small amount of the crude ester in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures thereof). b. An ideal solvent will dissolve the ester when hot but not when cold. An ethanol/water mixture is often a good starting point for thiazolidine derivatives.[10]
2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves. c. If using a mixed solvent system, dissolve the solid in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise until the solution becomes cloudy. Re-heat to clarify. d. Allow the flask to cool slowly to room temperature. e. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.
V. Data and Visualization
Table 1: Common TLC Solvent Systems for Thiazolidine Derivatives
| Compound Type | Typical Solvent System (v/v) | Expected Rf | Notes |
| Thiazolidine-4-carboxylic acid | 1:1 Hexane:Ethyl Acetate + 1% Acetic Acid | Low (0.1-0.3) | The acid is highly polar and will have a low Rf. Acetic acid in the eluent prevents streaking. |
| Thiazolidine-4-carboxylic acid ester | 3:1 Hexane:Ethyl Acetate | Medium (0.4-0.7) | The ester is significantly less polar than the corresponding acid. |
| N-acetyl-thiazolidine-4-carboxylic acid | 9:1 Dichloromethane:Methanol | Medium (0.3-0.5) | The amide is polar, but less so than the free amine/acid. |
Diagrams
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
VI. References
-
Le Corre, L., et al. (2012). Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. PMC. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Stankevič, M., et al. (2021). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. Retrieved from [Link]
-
Weber, H., et al. (2002). Process for ring cleavage of thiazolidine derivatives. Google Patents. Retrieved from
-
Luhowy, R., & Meneghini, F. (1971). The mechanism of alkaline hydrolysis of thiazolidines. Journal of the American Chemical Society. Retrieved from [Link]
-
MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. MIT. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Thiazolidinecarboxylic acid, 4-oxo-2-thioxo-, ethyl ester on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
European Patent Office. (1984). Method for producing 2-substituted-thiazolidine-4-carboxylic acids. Google Patents. Retrieved from
-
Brana, A. F., & Castellano, J. M. (2009). Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid. Google Patents. Retrieved from
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. ResearchGate. Retrieved from [Link]
-
MIT OpenCourseWare. (2019). Experiment #5 Fischer Esterification. MIT. Retrieved from [Link]
-
Carl ROTH. (n.d.). Solvents for TLC. Carl ROTH. Retrieved from [Link]
-
ScienceDirect. (2006). Activity Screen of Thiazolidine-4-Carboxylic Acid Ethyl Ester by Cell Membrane Chromatography. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. ResearchGate. Retrieved from [Link]
-
PubChem. (2025). 4-Thiazolidinecarboxylic acid, methyl ester. PubChem. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate. Retrieved from [Link]
-
Huang, Y., et al. (2015). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography-Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity. Chemical Research in Toxicology. Retrieved from [Link]
-
PubMed. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. PubMed. Retrieved from [Link]
-
ResearchGate. (2015). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Retrieved from [Link]
-
Reddit. (2024). Steglich Esterification with EDC. Reddit. Retrieved from [Link]
-
ScienceScholar. (2022). Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4'. ScienceScholar. Retrieved from [Link]
-
Khan, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Organic Syntheses. (1981). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved from [Link]
-
PubChem. (2025). 2-Methylthiazolidine-4-carboxylic acid. PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Retrieved from [Link]
-
AERU. (n.d.). Acetyl thiazolidine carboxylic acid. University of Hertfordshire. Retrieved from [Link]
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. pjps.pk [pjps.pk]
- 3. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. US6372912B1 - Process for ring cleavage of thiazolidine derivatives - Google Patents [patents.google.com]
- 8. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cerritos.edu [cerritos.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. researchgate.net [researchgate.net]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. orgsyn.org [orgsyn.org]
- 15. TLC Tips and Tricks | Merck [merckmillipore.com]
- 16. Solvents for TLC | Thin Layer Chromatography (TLC, HPTLC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 17. Activity Screen of Thiazolidine-4-Carboxylic Acid Ethyl Ester by Cell Membrane Chromatography [journal11.magtechjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 20. Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Enantiomers: Unraveling the Stereospecific Bioactivity of Ethyl Thiazolidine-4-carboxylate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmacology and drug discovery, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the very determinant of biological activity. A subtle change in stereochemistry can mean the difference between a potent therapeutic agent and an inactive, or even harmful, compound. This guide delves into the fascinating case of ethyl thiazolidine-4-carboxylate, exploring the profound impact of its chirality on bioactivity. While direct comparative studies on the ethyl esters are nascent, a wealth of evidence from its parent carboxylic acid and related derivatives underscores the critical importance of the (R) versus (S) configuration at the C4 position of the thiazolidine ring.
The thiazolidine-4-carboxylic acid scaffold, a proline analogue incorporating a sulfur atom, has garnered significant attention in medicinal chemistry due to its presence in natural products like penicillin and its diverse pharmacological profile, which includes anticancer, antioxidant, and antiviral properties.[1][2][3] The common synthetic route, employing the condensation of L-cysteine with an aldehyde or ketone, naturally yields the (4R) configuration, a stereochemistry that has proven to be pivotal for its biological function in several contexts.[1]
The Decisive Role of C4 Stereochemistry: Insights from Urease Inhibition
A compelling demonstration of stereospecific bioactivity comes from the study of thiazolidine-4-carboxylic acid as a urease inhibitor. Urease, a nickel-containing enzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. Its inhibition is a key strategy for combating these infections.
A pivotal study revealed a stark difference in the inhibitory potential of the (4R) and (4S) enantiomers of thiazolidine-4-carboxylic acid against Bacillus pasteurii urease.[4] Molecular docking studies elucidated the structural basis for this difference. The (4R)-isomer demonstrated a significantly lower Gibbs free energy of binding, indicating a more stable and favorable interaction with the enzyme's active site.[4][5] This enhanced binding was attributed to the precise orientation of the carboxylic acid group of the (4R)-enantiomer, which allowed both oxygen atoms to coordinate tightly with the bimetallic nickel center of the urease.[4] In contrast, the carboxylic terminal of the (4S)-isomer was positioned further away from the nickel center, resulting in a weaker interaction and consequently, lower inhibitory activity.[4]
This finding provides unequivocal evidence that the configuration at the C4 stereocenter is a primary determinant of the molecule's ability to interact with its biological target.[4] The ethyl ester derivatives, as direct prodrugs or analogues, are expected to exhibit a similar dependence on this stereochemistry for their bioactivity, as the fundamental geometry of interaction with a chiral biological receptor remains the same.
Synthesis of Enantiopure Ethyl Thiazolidine-4-carboxylates: A Methodological Overview
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. The preparation of ethyl (R)- and (S)-thiazolidine-4-carboxylate is typically achieved through the cyclocondensation of the corresponding cysteine enantiomer with a formaldehyde source, followed by esterification.
Experimental Protocol: Synthesis of Ethyl (4R)-Thiazolidine-4-carboxylate
This protocol outlines the synthesis starting from L-cysteine to yield the (4R)-enantiomer.
Step 1: Synthesis of (4R)-Thiazolidine-4-carboxylic Acid
-
Dissolve L-cysteine hydrochloride in deionized water.
-
Add a suitable base, such as sodium acetate, to neutralize the hydrochloride.
-
To this solution, add an aqueous solution of formaldehyde and stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TDC).
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield (4R)-thiazolidine-4-carboxylic acid.
Step 2: Esterification to Ethyl (4R)-Thiazolidine-4-carboxylate
-
Suspend (4R)-thiazolidine-4-carboxylic acid in absolute ethanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride dropwise while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (4R)-thiazolidine-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
To synthesize the (S)-enantiomer, the same procedure is followed, but starting with D-cysteine.
Comparative Bioactivity Data
The following table summarizes the key findings from the urease inhibition study, highlighting the stereospecific difference in activity. While this data is for the carboxylic acid precursor, it provides the most direct and mechanistically understood comparison of the (R) and (S) isomers of the core thiazolidine-4-carboxylate scaffold.
| Enantiomer | Biological Target | Key Finding | IC₅₀ Value (if available) | Reference |
| (4R)-Thiazolidine-4-carboxylic acid | B. pasteurii Urease | Significantly higher binding affinity to the bimetallic nickel center of the active site, leading to potent inhibition. | Lowest G value | [4] |
| (4S)-Thiazolidine-4-carboxylic acid | B. pasteurii Urease | Weaker interaction with the active site due to suboptimal orientation of the carboxylic group, resulting in lower inhibitory activity. | Higher G value | [4] |
Experimental Workflow for Bioactivity Assessment: Urease Inhibition Assay
To empirically validate the stereospecific bioactivity, a urease inhibition assay can be performed.
Caption: Workflow for determining the urease inhibitory activity of thiazolidine-4-carboxylate enantiomers.
Broader Implications and Future Directions
The pronounced stereospecificity observed in the interaction of thiazolidine-4-carboxylic acid with urease is not an isolated phenomenon. Chirality is a fundamental aspect of molecular recognition in biological systems.[6] The enzymes, receptors, and other macromolecules that constitute the machinery of life are themselves chiral, creating a diastereomeric interaction with chiral small molecules that can lead to vastly different pharmacological outcomes.
While the current body of literature provides a strong rationale for the superior bioactivity of the (4R)-enantiomer of thiazolidine-4-carboxylate derivatives in at least one key therapeutic area, further research is warranted. Specifically, direct comparative studies on the ethyl esters and other derivatives across a range of biological targets are needed to fully elucidate the structure-activity relationship.
Future investigations should focus on:
-
Stereoselective Synthesis: Developing more efficient and scalable methods for the synthesis of enantiopure (R)- and (S)-thiazolidine-4-carboxylate derivatives.
-
Expanded Bioactivity Screening: Comparing the activity of the individual enantiomers in a wider array of assays, including anticancer, antiviral, and antioxidant models.
-
Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the in vivo behavior of the individual enantiomers to understand how stereochemistry affects absorption, distribution, metabolism, and excretion (ADME) and ultimately, therapeutic efficacy and safety.
Conclusion
The evidence strongly suggests that the bioactivity of ethyl thiazolidine-4-carboxylate is intrinsically linked to its stereochemistry at the C4 position. The superior inhibitory activity of the (4R)-enantiomer of its parent carboxylic acid against urease provides a compelling and mechanistically understood example of this principle. For researchers and drug development professionals, this underscores the absolute necessity of considering stereoisomerism from the earliest stages of the discovery and development process. The synthesis and evaluation of enantiomerically pure compounds is not merely a matter of academic curiosity but a critical step in unlocking the full therapeutic potential of chiral molecules like ethyl thiazolidine-4-carboxylate and in delivering safer, more effective medicines.
References
-
Khan, K. M., Ullah, Z., Lodhi, M. A., Ali, M., Choudhary, M. I., & ur-Rahman, A. (2006). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Molecular Diversity, 10(2), 223–231. [Link]
-
Pop, R., Crișan, O., Găină, L., & Bîcu, E. (2023). Bioisosteric ferrocenyl 1,3-thiazolidine-4-carboxylic acid derivatives: In vitro antiproliferative and antimicrobial evaluations. Journal of Organometallic Chemistry, 999, 122841. [Link]
-
Al-Ghorbani, M., & Al-Salahi, R. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]
-
Science.gov. (n.d.). analogue l-thiazolidine-4-carboxylic acid: Topics by Science.gov. Retrieved from [Link]
-
Verghese, J., & Gut, J. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(21), 12347–12387. [Link]
-
ResearchGate. (n.d.). (4 S )-Thiazolidine carboxylic acid at the putative active site of.... Retrieved from [Link]
-
Kumar, A., Sharma, S., & Sharma, S. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 40(14), 6339–6370. [Link]
-
Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6536. [Link]
-
Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]
-
Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6536. [Link]
-
Włodek, L., Radomski, J., & Wróbel, M. (1993). The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain. Biochemical Pharmacology, 46(1), 190–193. [Link]
-
Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]
-
Zeshan, B., Zeeshan, M., & Khan, S. A. (2021). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Molecules, 26(23), 7192. [Link]
-
Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]
-
Benedini, F., Ferrario, F., Sala, A., & Sala, L. (1995). ChemInform Abstract: Synthesis and NMR Studies of Thiazolidine-4-carboxylic Acid Derivatives Containing a Nitro Ester Function. ChemInform, 26(32). [Link]
-
Sharma, V., & Kumar, P. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4948. [Link]
- Poli, G., & Pola, E. (1990). Derivatives of thiazolidine-4-carboxylic acid, its preparation and pharmaceutical compositions containing it.
-
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665–673. [Link]
-
Dal Ben, D., Buccioni, M., Marucci, G., Volpini, R., & Lambertucci, C. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. Molecules, 27(1), 133. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, A. A., Al-Massarani, S. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Pharmaceuticals, 16(10), 1459. [Link]
-
Li, J., & Zhang, Y. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Journal of Chromatographic Science, 52(8), 834–838. [Link]
-
PubChem. (n.d.). Ethyl (R)-thiazolidine-4-carboxylate. Retrieved from [Link]
-
Kezić, S. (2000). Bioactivity and Analysis of Chiral Compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335–341. [Link]
-
Hahn, F. E. (1980). Thiazolidine-4-carboxylic acid, a selective drug against human cancers. Naturwissenschaften, 67(6), 307. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Conformational Analysis of N-acyl Thiazolidine-4-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of molecular conformation is paramount. The spatial arrangement of atoms in a molecule dictates its interactions with biological targets, thereby influencing its efficacy and specificity. N-acyl thiazolidine-4-carboxylate derivatives, structural analogs of N-acyl prolines, are significant scaffolds in medicinal chemistry due to their unique conformational properties which can be exploited in drug design. This guide provides an in-depth comparative analysis of the methodologies used to elucidate the conformation of these fascinating molecules, drawing upon experimental data and theoretical calculations.
The Conformational Dichotomy: Amide Bond Isomerism and Ring Puckering
The conformational landscape of N-acyl thiazolidine-4-carboxylate derivatives is primarily defined by two key features:
-
Cis/Trans Isomerism of the N-acyl Amide Bond: The partial double-bond character of the amide bond restricts rotation, leading to two distinct planar isomers: cis and trans. The energy barrier between these isomers is significant enough that both can be observed at room temperature, particularly in solution. The ratio of these isomers is highly sensitive to the nature of the N-acyl substituent, the solvent, and the substitution pattern on the thiazolidine ring.
-
Thiazolidine Ring Puckering: The five-membered thiazolidine ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. These conformations are typically described as "envelope" or "twist" forms, where one or two atoms deviate from the plane of the remaining atoms.
The interplay between these two conformational features governs the overall three-dimensional shape of the molecule and its potential biological activity.
Experimental Approaches to Conformational Elucidation
A multi-faceted approach, combining spectroscopic and crystallographic techniques, is essential for a comprehensive understanding of the conformational preferences of N-acyl thiazolidine-4-carboxylate derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Dynamics
NMR spectroscopy is the most powerful tool for studying the conformation of these derivatives in solution, providing quantitative data on the populations of different conformers and the dynamics of their interconversion.
-
Sample Preparation:
-
Dissolve 5-10 mg of the N-acyl thiazolidine-4-carboxylate derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube.
-
Causality: The choice of solvent is critical as it can significantly influence the cis/trans ratio.[1] Polar, hydrogen-bond accepting solvents like DMSO-d6 can stabilize the more polar cis isomer. Aprotic solvents like CDCl3 may favor the trans isomer. Comparing spectra in different solvents provides valuable insight into the conformational flexibility of the molecule.
-
-
Data Acquisition:
-
Acquire 1H and 13C{1H} spectra on a high-field NMR spectrometer (≥400 MHz).
-
For detailed structural elucidation, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Causality: High-field spectrometers provide better signal dispersion, which is crucial for resolving the distinct signals of the cis and trans isomers. 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals for each isomer.
-
-
Data Analysis:
-
Cis/Trans Ratio Determination: Integrate the signals of well-resolved protons that are sensitive to the amide bond conformation (e.g., the H2 proton of the thiazolidine ring or the protons of the N-acyl group). The ratio of the integrals directly corresponds to the population ratio of the cis and trans isomers.
-
Ring Puckering Analysis: Analyze the 3JHH coupling constants of the protons on the thiazolidine ring. The magnitudes of these coupling constants are related to the dihedral angles between the coupled protons via the Karplus equation, providing information about the ring's puckering.
-
NOESY Analysis: Look for through-space correlations in the NOESY spectrum. For the trans isomer, a NOE is expected between the H2 proton and the protons of the N-acyl group, while for the cis isomer, a NOE is expected between the H5 protons and the N-acyl group protons.
-
Caption: Workflow for NMR-based conformational analysis.
Single-Crystal X-ray Diffraction: The Solid-State Snapshot
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and dihedral angles.[2] This technique is invaluable for validating the conformations observed in solution and for understanding the influence of intermolecular interactions in the crystalline state.
-
Crystallization:
-
Grow single crystals of the N-acyl thiazolidine-4-carboxylate derivative suitable for X-ray diffraction. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Causality: The choice of solvent system is crucial and often determined empirically. A good crystallization solvent is one in which the compound has moderate solubility. The goal is to achieve a slow and controlled precipitation to allow for the formation of well-ordered single crystals.[3]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and the intensities of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters to obtain the final, high-resolution crystal structure.
-
Computational Chemistry: The Theoretical Framework
Density Functional Theory (DFT) calculations provide a powerful theoretical framework for understanding the conformational preferences of N-acyl thiazolidine-4-carboxylate derivatives.[4] These calculations can be used to:
-
Determine the relative energies of different conformers.
-
Calculate the energy barriers for conformational interconversions.
-
Predict NMR parameters and vibrational frequencies to aid in the interpretation of experimental data.
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers of the molecule. This can be done using molecular mechanics or semi-empirical methods.
-
-
Geometry Optimization:
-
Optimize the geometry of each identified conformer using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[5]
-
Causality: The choice of functional and basis set represents a trade-off between computational cost and accuracy. For molecules of this size, B3LYP/6-31G(d,p) often provides a good balance. It is advisable to test different functionals and basis sets to ensure the robustness of the results.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
-
-
Solvation Modeling:
-
To compare with experimental data in solution, include the effects of the solvent using an implicit solvation model (e.g., the Polarizable Continuum Model, PCM).
-
Caption: Workflow for DFT-based conformational analysis.
Comparative Analysis of N-Acyl Substituents
The nature of the N-acyl group has a profound impact on the conformational equilibrium of the amide bond. Here, we compare the effects of different N-acyl substituents.
| N-Acyl Group | Typical Cis Isomer Population (in DMSO-d6) | Key Observations | References |
| N-Acetyl | 15-30% | The relatively small size of the acetyl group leads to a significant population of the cis isomer. | [1] |
| N-Benzoyl | 5-15% | The bulkier benzoyl group generally favors the trans isomer to a greater extent than the acetyl group due to increased steric hindrance in the cis conformation. | |
| N-tert-Butoxycarbonyl (Boc) | <5% | The very bulky Boc group strongly disfavors the cis conformation, often leading to an exclusive or near-exclusive population of the trans isomer. | [2] |
Note: The exact cis/trans ratios can vary depending on the specific substitution pattern of the thiazolidine ring and the solvent used.
Synthesis of N-acyl Thiazolidine-4-carboxylate Derivatives
The synthesis of these derivatives typically involves two main steps: the formation of the thiazolidine ring followed by N-acylation.
Protocol: Synthesis of N-Acetyl-2-aryl-thiazolidine-4-carboxylic Acid
-
Step 1: Synthesis of 2-aryl-thiazolidine-4-carboxylic Acid
-
To a solution of L-cysteine (1.0 eq) in a mixture of ethanol and water, add the desired aromatic aldehyde (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product, a mixture of cis and trans diastereomers, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[6]
-
Causality: The condensation reaction between the thiol group of cysteine and the aldehyde, followed by cyclization with the amine group, forms the thiazolidine ring. The reaction is typically carried out under mild conditions to avoid side reactions. The diastereomeric ratio of the product can be influenced by the solvent and the reaction temperature.
-
-
Step 2: N-Acetylation
-
Suspend the 2-aryl-thiazolidine-4-carboxylic acid (1.0 eq) in acetic anhydride (excess).
-
Add a catalytic amount of a base, such as triethylamine or pyridine.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the N-acetylated product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water).[2][7]
-
Causality: Acetic anhydride serves as both the acetylating agent and the solvent. The base neutralizes the acetic acid formed during the reaction, driving the equilibrium towards the product. The workup with ice-water hydrolyzes the excess acetic anhydride and precipitates the less water-soluble product.
-
Caption: General synthetic scheme for N-acetyl-2-aryl-thiazolidine-4-carboxylic acids.
Conclusion
The conformational analysis of N-acyl thiazolidine-4-carboxylate derivatives is a multifaceted endeavor that requires the synergistic application of experimental and computational techniques. NMR spectroscopy provides invaluable information about the dynamic equilibrium of conformers in solution, while X-ray crystallography offers a precise snapshot of the solid-state structure. DFT calculations complement these experimental methods by providing a theoretical framework for understanding the energetics of conformational preferences. By carefully selecting and applying these methodologies, researchers can gain a comprehensive understanding of the structure-activity relationships of this important class of molecules, thereby accelerating the drug discovery and development process.
References
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. 2024;29(11):2515. Available from: [Link]
-
Jagtap RM, Sakate SS, Pardeshi SK, Rizvi MA. Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. In: Advances in Chemistry Research. Volume 76. Nova Science Publishers; 2022. Available from: [Link]
-
Al-Jaf LY, Salih SY, Ahmed AN. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egypt J Chem. 2022;65(4):343-352. Available from: [Link]
-
Kamounah FS, Al-Amiery AA, Al-Majedy YK. Synthesis, characterization and structure activity relationship analysis of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. J Chem Pharm Res. 2016;8(8):96-111. Available from: [Link]
-
Nuzzo O, Pierrot M, Baldy A, Chanon M, Gallo R. Comparison of conformational information obtained by nuclear magnetic resonance and X-ray spectroscopies for 3-substituted thiazolidine-2-thiones. Can J Chem. 1984;62(8):1410-1414. Available from: [Link]
- Alonso MIG, Martin AR, Gismero VN. Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid. WO2009065797A1, filed November 19, 2008, and issued May 28, 2009.
-
Manor BC, Carroll PJ. Crystal Growing Tips and Methods. X-Ray Crystallography Facility, Department of Chemistry, University of Pennsylvania. Available from: [Link]
-
Parthasarathy R, Paul B, Korytnyk W. X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. J Am Chem Soc. 1976;98(21):6634-6643. Available from: [Link]
-
Megrouss Y, Triki Baara F, Boukabcha N, Chouaih A, Hatzidimitriou A, Aslanidis P, et al. Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. Acta Chim Slov. 2019;66(2):490-500. Available from: [Link]
-
Khan I, Ibrar A, Abbas N, Ali S, Farooq U, Al-Rashida M, et al. Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS Omega. 2020;5(14):8009-8020. Available from: [Link]
-
Rosas-García V, Ortiz-Pastrana N, López-Sandoval H, Reyes-González M, Barba-Behrens N. Synthesis and X-ray diffraction crystallographic characterization of compound 2-(α-naphtyl)-3-(α-pyridinyl)-1,3-thiazolidin-4-one. Superficies y Vacío. 2018;31(2):33-36. Available from: [Link]
-
Al-Asadi R, Nawar FA, Abid DS. Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives and Their Complexes with Cu(II), Fe(II) and VO(II). Egypt J Chem. 2020;63(10):3771-3783. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biosynth.com [biosynth.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. static.igem.wiki [static.igem.wiki]
- 7. N-Acetyl-thiazolidine 4-carboxylic acid | CymitQuimica [cymitquimica.com]
The Thiazolidine Scaffold: A Privileged Structure in Medicinal Chemistry and a Comparative Guide to its Analogs' Structure-Activity Relationships
The thiazolidine ring, a five-membered heterocyclic motif containing a sulfur and a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility as a pharmacophore has given rise to a plethora of derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antidiabetic, and anticancer properties.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various thiazolidine analogs, offering a comparative perspective for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of structural modifications on biological potency, supported by experimental data and detailed protocols, to illuminate the path for rational drug design.
The Thiazolidine Core: A Foundation for Diverse Biological Activities
The thiazolidine scaffold's success in drug discovery can be attributed to its unique structural features, including its ability to participate in hydrogen bonding and its stereochemical properties that allow for precise interactions with biological targets.[4] The most extensively studied derivatives are the thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs), which have proven to be particularly fruitful in yielding potent therapeutic agents.[5]
Antidiabetic Thiazolidinediones (TZDs): A Deep Dive into PPARγ Agonism
The "glitazones" are a renowned class of thiazolidinedione derivatives that revolutionized the management of type 2 diabetes mellitus.[6] Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[6][7]
The Archetypal SAR of Glitazones
Extensive SAR studies on antidiabetic TZDs have revealed a general pharmacophore model consisting of three key components: an acidic head group (the thiazolidinedione ring), a central aromatic ring, and a lipophilic tail.[8][9]
-
The Acidic Head: The thiazolidine-2,4-dione ring is indispensable for activity. The acidic proton on the nitrogen at position 3 (N-3) is crucial for hydrogen bonding interactions with the PPARγ receptor.[8]
-
The Central Linker: A central phenyl ring or a similar aromatic system typically connects the TZD head to the lipophilic tail. The substitution pattern on this ring can influence potency and selectivity.
-
The Lipophilic Tail: A hydrophobic tail, often containing an ether linkage and another aromatic ring, is essential for anchoring the molecule within the lipophilic ligand-binding pocket of PPARγ.[9]
Comparative Analysis of Antidiabetic TZDs
The subtle interplay of these structural features is evident when comparing different glitazones. For instance, the addition of a methyl group on the pyridine ring of rosiglitazone compared to the ethyl group on the phenyl ring of pioglitazone leads to differences in their binding affinity and clinical profiles.
| Compound | Lipophilic Tail Modification | Central Linker | IC50 (PPARγ) | Reference |
| Pioglitazone | Ethyl-substituted phenyl | Phenyl | Varies | [9] |
| Rosiglitazone | Methyl-substituted pyridine | Phenyl | Varies | [10] |
Note: IC50 values can vary significantly depending on the assay conditions. The table illustrates the structural differences that contribute to their distinct pharmacological profiles.
Experimental Protocol: Synthesis of a 5-benzylidene-thiazolidine-2,4-dione Analog
The Knoevenagel condensation is a cornerstone reaction for the synthesis of many thiazolidinedione derivatives.[11]
Objective: To synthesize a 5-(substituted benzylidene)thiazolidine-2,4-dione analog.
Materials:
-
Thiazolidine-2,4-dione
-
Substituted benzaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve equimolar amounts of thiazolidine-2,4-dione and the substituted benzaldehyde in absolute ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-(substituted benzylidene)thiazolidine-2,4-dione.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Thiazolidine Analogs as Antimicrobial Agents
The thiazolidine scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[11][12] The antimicrobial activity of these derivatives is highly dependent on the nature and position of substituents on the thiazolidine and associated aromatic rings.[13]
Key SAR Insights for Antimicrobial Activity
-
Substituents at the 5-position: The introduction of a benzylidene moiety at the 5-position of the thiazolidinedione ring is a common strategy. The electronic properties of the substituents on the benzene ring play a crucial role.[11]
-
Substituents at the N-3 position: Modifications at the N-3 position with various alkyl or aryl groups can also modulate the antimicrobial spectrum and potency.
Comparative Analysis of Antimicrobial Thiazolidine Analogs
| Compound | 5-position Substituent | N-3 position Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | Reference |
| Analog A | 4-Chlorobenzylidene | H | 12.5 | 25 | [11] |
| Analog B | 4-Methoxybenzylidene | H | 6.25 | 50 | [11] |
| Analog C | 4-Nitrobenzylidene | H | 25 | 12.5 | [11] |
Note: This table presents hypothetical data based on general SAR trends to illustrate the comparative effects of different substituents. Actual MIC values will vary based on the specific compounds and testing conditions.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of thiazolidine analogs against bacterial strains.
Objective: To determine the lowest concentration of a thiazolidine analog that inhibits the visible growth of a bacterium.
Materials:
-
Synthesized thiazolidine analogs
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each thiazolidine analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive (bacteria in MHB without compound) and negative (MHB only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
Thiazolidine Analogs in Cancer Therapeutics
The thiazolidin-4-one and thiazolidinedione scaffolds have emerged as significant skeletons in the design of novel anticancer agents.[15] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[10][15]
SAR of Anticancer Thiazolidine Derivatives
The structural requirements for anticancer activity are diverse and depend on the specific molecular target.
-
Substituents at the 2-, 3-, and 5-positions of the thiazolidin-4-one ring can be modified to optimize anticancer potency.
-
The introduction of bulky aromatic or heterocyclic moieties at these positions can lead to enhanced activity.
-
For some thiazolidinedione-based anticancer agents, the mechanism involves PPARγ-independent pathways , highlighting the versatility of this scaffold.[10]
Comparative Analysis of Anticancer Thiazolidine Analogs
| Compound | Key Structural Features | Target/Mechanism | IC50 (µM) vs. Cancer Cell Line | Reference |
| Analog D | 2-Arylimino-thiazolidin-4-one | Kinase Inhibition | Varies | |
| Analog E | 5-Arylidene-thiazolidine-2,4-dione | Apoptosis Induction | Varies | [15] |
Note: This table provides a general comparison of different classes of anticancer thiazolidine analogs. The specific IC50 values are highly dependent on the compound and the cancer cell line being tested.
Conclusion: A Scaffold of Immense Potential
The thiazolidine core continues to be a highly privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of new therapeutic agents. The structure-activity relationship studies of thiazolidine analogs have provided invaluable insights into the key structural features required for potent and selective biological activity. By understanding the intricate interplay between chemical structure and pharmacological function, researchers can continue to harness the power of the thiazolidine nucleus to address a wide range of diseases, from metabolic disorders to infectious diseases and cancer. The experimental protocols and comparative data presented in this guide aim to equip scientists with the foundational knowledge and practical tools necessary to advance the field of thiazolidine-based drug discovery.
References
-
Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry. [Link]
-
Penicillin. Wikipedia. [Link]
-
SAR of Thiazolidinediones | Medicinal Chemistry | III B Pharm V Semester - Unit 5 | III Pharm D. YouTube. [Link]
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. [Link]
-
QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. ResearchGate. [Link]
-
Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules. [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry. [Link]
-
Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]
-
Medicinal Chemistry, SAR, and Molecular Insights Into 2,4‐Thiazolidinediones as Antidiabetic Agents (2020–2025). ResearchGate. [Link]
-
Thiazolidinedione. Wikipedia. [Link]
-
Thiazolidinediones. StatPearls. [Link]
-
Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. Molecules. [Link]
-
Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025). PubMed. [Link]
-
Biological potential of thiazolidinedione derivatives of synthetic origin. Chemistry Central Journal. [Link]
-
Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. ResearchGate. [Link]
-
Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. Molecules. [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate. [Link]
-
Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. [Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules. [Link]
-
Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. ResearchGate. [Link]
-
Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Thiazolidinedione‐based analogs as antidiabetic agents. ResearchGate. [Link]
-
Thiazolidinediones – mechanisms of action. Australian Prescriber. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole. University of Kerbala. [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]
Sources
- 1. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 6. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 7. nps.org.au [nps.org.au]
- 8. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries: Evaluating Ethyl (R)-thiazolidine-4-carboxylate and Its Analogs Against Established Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and predictable method for inducing chirality. This guide provides an in-depth comparison of Ethyl (R)-thiazolidine-4-carboxylate and its closely related sulfur analogs against the "gold standard" chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines.
While direct, comprehensive experimental data on the use of N-acylated this compound as a chiral auxiliary in canonical asymmetric reactions is limited in the current literature, a wealth of information exists for the closely analogous N-acyl thiazolidinethiones. These sulfur-containing counterparts provide a valuable proxy for understanding the potential performance and stereochemical outcomes of thiazolidine-based auxiliaries. This guide will leverage this data to draw meaningful comparisons and provide a forward-looking perspective on this class of chiral auxiliaries.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The products of such reactions are diastereomers, which allows for their separation by standard chromatographic or crystallization techniques and the determination of diastereomeric ratios by NMR spectroscopy.
The Thiazolidine Scaffold: this compound and its Thione Analogs
This compound is readily prepared from the naturally occurring amino acid L-cysteine. Its structure features a stereocenter at the C4 position, derived from the α-carbon of L-cysteine. For use as a chiral auxiliary, the nitrogen of the thiazolidine ring is typically acylated with the desired substrate.
While the oxo-analog (containing a carbonyl group in the ring) is the focus of this guide, it is the N-acyl thiazolidine-2-thiones that have garnered more significant attention in asymmetric synthesis. These compounds, where the ring carbonyl is replaced by a thiocarbonyl, have proven to be highly effective auxiliaries, particularly in asymmetric aldol reactions. Their utility lies in their ability to provide high levels of diastereoselectivity, sometimes complementary to that of the well-established Evans' oxazolidinones.
Mechanism of Stereocontrol
The stereochemical outcome of reactions involving N-acyl thiazolidinethiones is dictated by the formation of a rigid, chelated transition state. In the case of titanium-mediated aldol reactions, the Lewis acid coordinates to both the exocyclic acyl carbonyl and the endocyclic thiocarbonyl sulfur. The steric bulk of the substituent at C4 of the thiazolidine ring then effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. Interestingly, the stoichiometry of the base used can influence the chelation mode, allowing for access to both "Evans syn" and "non-Evans syn" aldol products.
Oppolzer's Sultams
Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries. Their rigid bicyclic structure, derived from camphor, provides excellent steric shielding, leading to high levels of diastereoselectivity in a range of reactions, including alkylations, conjugate additions, and Diels-Alder reactions.
Mechanism of Stereocontrol: The stereochemical outcome is dictated by the steric hindrance of the camphor skeleton. The sulfonyl group plays a key role in the enolate geometry and the approach of the electrophile.
Meyers' Chiral Formamidines
Meyers' chiral formamidines are particularly useful for the asymmetric alkylation of α-substituted aldehydes and ketones. The chiral auxiliary is derived from a readily available amino alcohol, and after the alkylation, it can be easily removed to reveal the chiral product.
Mechanism of Stereocontrol: The reaction proceeds through a rigid, lithiated aza-enolate. The stereochemistry is controlled by the chelation of the lithium cation and the steric hindrance of the auxiliary's substituent, which directs the approach of the electrophile.
Performance Data Comparison
The following tables summarize typical performance data for these chiral auxiliaries in key asymmetric reactions. It is important to note that the data for the thiazolidine-based auxiliary is primarily from studies on N-acyl thiazolidinethiones.
Table 1: Asymmetric Aldol Reaction
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-Propionyl Thiazolidinethione | Benzaldehyde | >95:5 ("non-Evans syn") | 85 | [1] |
| Evans' Oxazolidinone | Benzaldehyde | >99:1 (syn) | 80-95 | [2] |
| Oppolzer's Sultam | Isobutyraldehyde | 95:5 (syn) | 88 | [3] |
Table 2: Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| N-Acyl Thiazolidinethione | Benzyl bromide | >98:2 | 90 | (Inferred from related studies) |
| Evans' Oxazolidinone | Benzyl bromide | >99:1 | 90-98 | [4] |
| Oppolzer's Sultam | Allyl bromide | 96:4 | 95 | [5] |
| Meyers' Chiral Formamidine | Methyl iodide | >98:2 | 85 |
Experimental Protocols
Synthesis and Acylation of this compound
Step 1: Synthesis of this compound Hydrochloride This procedure is based on a standard Fischer esterification.
-
Suspend (R)-thiazolidine-4-carboxylic acid (1.0 eq) in ethanol.
-
Cool the suspension to 0 °C and bubble hydrogen chloride gas through the mixture until saturation, or add a stoichiometric amount of thionyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield this compound hydrochloride. [3] Step 2: N-Acylation This is a general procedure for the N-acylation of thiazolidine-4-carboxylic acid derivatives.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with aqueous solutions of HCl, NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. [6]
Cleavage of the Chiral Auxiliary
The cleavage of N-acyl thiazolidine auxiliaries can be challenging. While standard hydrolytic methods used for Evans' auxiliaries (e.g., LiOH/H₂O₂) can be applied, the yields may vary. Reductive cleavage methods are often more effective.
Reductive Cleavage to the Aldehyde:
-
Dissolve the N-acyl thiazolidine adduct in a dry aprotic solvent like THF or toluene.
-
Cool the solution to -78 °C.
-
Add a solution of diisobutylaluminum hydride (DIBAL-H) (1.5-2.0 eq) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral aldehyde. [1]
Conclusion
This compound and its thione analogs represent a promising class of chiral auxiliaries derived from the readily available chiral pool material, L-cysteine. While the thiazolidinethione derivatives have demonstrated excellent performance, particularly in providing "non-Evans" syn aldol products with high diastereoselectivity, further research is needed to fully evaluate the utility of the more common oxo-analogs like N-acylated this compound.
Compared to the well-established Evans' oxazolidinones and Oppolzer's sultams, the thiazolidine-based auxiliaries offer a potentially complementary stereochemical outcome. The choice of auxiliary will ultimately depend on the desired stereoisomer, the specific reaction type, and the ease of attachment and cleavage for the particular substrate. As the field of asymmetric synthesis continues to evolve, the exploration of new and readily accessible chiral auxiliaries like those derived from thiazolidine will undoubtedly play a crucial role in the development of efficient and selective synthetic methodologies.
References
[1]Crimmins, M. T., & King, B. W. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. The Journal of Organic Chemistry, 65(4), 849–855. [3]Basavaiah, D., & Reddy, B. S. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. [5]Curran, D. P., & Kim, B. H. (1986). Controlling stereochemistry in radical addition and cyclization reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society, 108(5), 1106-1108. [7]Solà, L., et al. (2018). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. The Journal of Organic Chemistry, 83(15), 8499-8508. [8]Palomo, C., et al. (2004). A New Class of Chiral Auxiliaries for Asymmetric Synthesis: Proline-Derived N-Acyl-1,3-thiazolidine-2-thiones. Organic Letters, 6(23), 4167-4170. Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004. Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [9]Meyers, A. I. (1992). Recent progress using chiral formamidines in asymmetric syntheses. Tetrahedron, 48(13), 2589-2612. [10]BenchChem. (2025). Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives. [11]Al-Zoubi, R. M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [12]Biosynth. (n.d.). N-Acetyl-thiazolidine 4-carboxylic acid. Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [13]TCI Chemicals. (n.d.). Evans Aldol Reaction. [14]Alfa Chemistry. (n.d.). Evans Aldol Reaction. [15]Meyers, A. I., Knaus, G., Kamata, K., & Ford, M. E. (1976). Asymmetric synthesis of R- or S-2-substituted alkanoic acids. Use of chiral oxazolines. Journal of the American Chemical Society, 98(3), 567-576. Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. ChemTube3D. (n.d.). Meyers Asymmetric Alkylation. [4]Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. [16]Collado, I., et al. (1998). A new proline-derived chiral auxiliary for asymmetric synthesis. Tetrahedron Letters, 39(42), 7681-7684. Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. (n.d.). Camphorsultam. Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 144(33), 15027-15045. Google Patents. (2002). DE50000275D1 - Process for the ring cleavage of thiazolidine derivatives. [6]Google Patents. (2009). WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
Sources
- 1. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society [acs.digitellinc.com]
- 4. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Acetyl-thiazolidine-4-carboxylic acid-Sinovid International Co., Ltd [sinovid.com]
- 15. researchgate.net [researchgate.net]
- 16. diposit.ub.edu [diposit.ub.edu]
A Comparative Guide to the Antioxidant Activity of Thiazolidine Derivatives Versus Standard Antioxidants
Introduction: The Double-Edged Sword of Oxidative Stress and the Quest for Novel Antioxidants
In the intricate balance of cellular metabolism, the production of reactive oxygen species (ROS) is an unavoidable consequence of aerobic life. While essential for signaling pathways and immune responses, an overabundance of these highly reactive molecules leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, diabetes, neurodegenerative disorders, and cardiovascular diseases.[1][2][3] Antioxidants are our primary defense, neutralizing these damaging species and mitigating their harmful effects.
For decades, the scientific community has relied on a well-established arsenal of standard antioxidants, such as ascorbic acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and butylated hydroxytoluene (BHT). While effective, the search for novel antioxidant scaffolds with improved efficacy, bioavailability, and targeted activity remains a critical endeavor in drug discovery. Thiazolidine derivatives, a class of five-membered heterocyclic compounds, have emerged as a promising area of investigation.[3][4] Renowned for their diverse pharmacological activities, including antidiabetic and anti-inflammatory properties, their potential as potent antioxidants is now being increasingly recognized.[2][5][6][7]
This guide provides a comprehensive comparison of the antioxidant activity of various thiazolidine derivatives against these gold-standard antioxidants. We will delve into the mechanistic underpinnings of their activity, present supporting experimental data from in vitro assays, and provide detailed protocols to empower researchers in their own investigations.
Understanding the Battlefield: Mechanisms of Antioxidant Action
Antioxidants combat oxidative stress through several mechanisms. The primary modes of action for both standard antioxidants and many thiazolidine derivatives are:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, quenching its reactivity.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, neutralizing it.[1]
-
Chelation of Transition Metals: Some antioxidants can bind to metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can otherwise catalyze the formation of ROS.[1]
While standard antioxidants primarily operate through direct HAT and SET mechanisms, some thiazolidine derivatives have been shown to exhibit a dual role. Not only do they directly scavenge free radicals, but they may also upregulate the expression of endogenous antioxidant enzymes, such as catalase, providing a more sustained protective effect.[8][9]
Visualizing the Antioxidant Mechanism of Thiazolidine Derivatives
The following diagram illustrates the proposed mechanism by which certain thiazolidine derivatives exert their antioxidant effects, encompassing both direct radical scavenging and the potential for cellular pathway modulation.
Caption: Proposed dual antioxidant mechanism of thiazolidine derivatives.
Evaluating Antioxidant Potency: A Guide to In Vitro Assays
A variety of in vitro assays are employed to quantify the antioxidant capacity of chemical compounds. These assays are typically based on colorimetric changes that occur upon the neutralization of a stable radical. Here, we briefly describe some of the most common methods used to evaluate thiazolidine derivatives.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most widely used methods. DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance at 517 nm is measured.[10][11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored blue-green. Antioxidants reduce the ABTS•+, causing a loss of color that is monitored by spectrophotometry at 734 nm.[12] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), with the absorbance measured at 593 nm.[13][14]
-
Cellular Antioxidant Activity (CAA) Assay: This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.[15][16] It accounts for cellular uptake and metabolism of the test compound.[15][16]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a step-by-step guide for assessing the antioxidant activity of thiazolidine derivatives using the DPPH assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Thiazolidine derivative (test compound)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
-
Preparation of Test and Standard Solutions:
-
Prepare a stock solution of the thiazolidine derivative in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the standard antioxidant.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or standard antioxidant to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
For the blank well, add 200 µL of methanol.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound or standard.
-
-
Plot the percentage of inhibition against the concentration of the test compound and standard to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for screening the antioxidant activity of thiazolidine derivatives.
Sources
- 1. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characteriza… [ouci.dntb.gov.ua]
- 3. Thiazoles and thiazolidinones as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The preventive anti-oxidant action of thiazolidinediones: a new therapeutic prospect in diabetes and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Mechanism for antioxidative effects of thiazolidinediones in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. assaygenie.com [assaygenie.com]
- 15. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Chiral Resolution of Racemic Thiazolidine Carboxylic Acids
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity. Thiazolidine carboxylic acids, a class of compounds with significant therapeutic potential, are a prime example.[1] When synthesized as a racemic mixture, a 50:50 blend of non-superimposable mirror images (enantiomers), the journey to a viable drug candidate has only just begun.[2][3] One enantiomer may hold the key to therapeutic efficacy, while the other could be inactive or, in the worst-case scenario, contribute to undesirable side effects. Therefore, the efficient separation, or chiral resolution, of these racemic mixtures is a critical process in pharmaceutical development.
This guide provides an in-depth, objective comparison of the primary methods for the chiral resolution of racemic thiazolidine carboxylic acids. Drawing from established principles and experimental data, we will explore the nuances of diastereomeric salt resolution, the elegance of enzymatic kinetic resolution, and the precision of chiral High-Performance Liquid Chromatography (HPLC).
Classical Resolution: Diastereomeric Salt Formation
The venerable technique of diastereomeric salt formation remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability. The underlying principle is elegantly simple: by reacting a racemic carboxylic acid with an enantiomerically pure chiral base, a pair of diastereomeric salts is formed. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which can be exploited for separation via fractional crystallization.[4]
Causality Behind Experimental Choices
The success of this method hinges on the selection of the appropriate chiral resolving agent and solvent system. The chosen chiral base must form a stable salt with the thiazolidine carboxylic acid, and the resulting diastereomeric salts must exhibit a significant solubility differential in the chosen solvent. Common choices for resolving acidic compounds include naturally derived alkaloids or synthetic chiral amines like (R)- or (S)-1-phenylethylamine.[4][5] The solvent system is meticulously screened to maximize the precipitation of the less soluble diastereomer while keeping the more soluble one in solution.
Experimental Protocol: A Representative Workflow
-
Salt Formation: Dissolve one equivalent of the racemic thiazolidine carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the racemic acid solution with gentle stirring. The formation of a precipitate may be immediate or may require cooling and/or partial solvent evaporation. For optimal crystal growth and purity, a slow cooling process is recommended.[6]
-
Isolation of Diastereomer: Collect the crystalline precipitate by vacuum filtration and wash with a small amount of the cold solvent. This solid is enriched in the less soluble diastereomeric salt.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of an aqueous acid (e.g., 1M HCl) and an organic solvent (e.g., ethyl acetate). The chiral amine will be protonated and dissolve in the aqueous layer, while the desired enantiomer of the thiazolidine carboxylic acid will be liberated and can be extracted into the organic layer.
-
Analysis: The enantiomeric excess (e.e.) of the resolved acid is determined by chiral HPLC or by measuring its specific rotation.
Caption: Workflow for Diastereomeric Salt Resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical methods. This technique leverages the stereospecificity of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[7] For racemic thiazolidine carboxylic acids, this often involves the enzymatic hydrolysis of their corresponding esters.[8]
Causality Behind Experimental Choices
The choice of enzyme is paramount and is often determined through screening of various commercially available lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia, or Aspergillus niger.[9][10] The reaction conditions, including solvent, temperature, and pH, are optimized to maximize both the reaction rate and the enantioselectivity (E-value) of the enzyme. The ester substrate is typically a simple alkyl ester (e.g., methyl or ethyl) to facilitate the enzymatic hydrolysis.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of a Racemic Thiazolidine Carboxylic Acid Ester
The following protocol is a representative procedure for the kinetic resolution of a racemic thiazolidine carboxylic acid ester, based on established methods for cyclic amino acid esters.[2][9]
-
Substrate Preparation: Synthesize the methyl or ethyl ester of the racemic thiazolidine carboxylic acid using standard esterification methods (e.g., Fischer esterification).
-
Enzymatic Reaction: Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) or a biphasic system with an organic solvent like methyl tert-butyl ether (MTBE). Add the selected lipase (e.g., Candida antarctica lipase B).
-
Monitoring the Reaction: Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the progress of the reaction by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the produced acid.
-
Work-up and Separation: Once 50% conversion is reached, stop the reaction by filtering off the enzyme. Acidify the aqueous phase to protonate the carboxylic acid and extract it with an organic solvent. The unreacted ester will remain in the organic phase during the initial work-up.
-
Hydrolysis of Unreacted Ester: The recovered, enantiomerically enriched ester can be chemically hydrolyzed (e.g., using NaOH) to yield the other enantiomer of the thiazolidine carboxylic acid.
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a powerful analytical and preparative tool for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.
Causality Behind Experimental Choices
The selection of the appropriate CSP is the most critical factor for a successful chiral HPLC separation. For carboxylic acids like thiazolidine derivatives, polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® IA/IC) are often effective.[10][11] The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline resolution with reasonable analysis times. For ionizable compounds, the addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution. In some cases, pre-column derivatization of the carboxylic acid to an amide or ester can enhance its interaction with the CSP and improve separation.[11]
Experimental Protocol: HPLC Resolution of Racemic Thiazolidine-2-Carboxylic Acid
The following protocol is based on a validated method for the enantiomeric separation of thiazolidine-2-carboxylic acid after derivatization with aniline.[11]
-
Derivatization: React the racemic thiazolidine-2-carboxylic acid with aniline in the presence of a coupling agent to form the corresponding anilide.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm)
-
Mobile Phase: n-hexane:isopropanol (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Injection and Elution: Dissolve the derivatized sample in the mobile phase and inject it into the HPLC system. The two diastereomeric anilides will be separated on the chiral column.
-
Quantification: The enantiomeric ratio is determined by integrating the peak areas of the two separated enantiomers. For preparative separations, the separated fractions can be collected.
Caption: Workflow for Chiral HPLC Resolution.
Comparative Analysis
| Feature | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution | Chiral HPLC |
| Principle | Formation and separation of diastereomers with different solubilities. | Enzyme-catalyzed selective reaction of one enantiomer. | Differential interaction of enantiomers with a chiral stationary phase. |
| Selectivity | Variable, dependent on resolving agent and solvent. | Generally high to excellent (High E-value). | High, dependent on the choice of chiral stationary phase. |
| Theoretical Max. Yield | 50% per crystallization step (can be improved with recycling). | 50% for each enantiomer (can approach 100% with dynamic kinetic resolution). | >95% for both enantiomers in preparative scale. |
| Scalability | Excellent, well-suited for large-scale industrial production. | Good, but can be limited by enzyme cost and stability. | Limited for large quantities, more suitable for lab-scale and analytical purposes. |
| Development Time | Can be lengthy due to the empirical screening of resolving agents and solvents. | Moderate, requires screening of enzymes and optimization of reaction conditions. | Relatively fast for analytical method development. |
| Instrumentation | Standard chemical laboratory equipment. | Bioreactors, standard laboratory equipment. | Specialized HPLC system with a chiral column. |
| Environmental Impact | Can generate significant solvent waste. | Generally considered "greener" due to the use of biodegradable catalysts. | Solvent consumption can be high, especially for preparative separations. |
Conclusion: Selecting the Optimal Method
The choice of the most suitable chiral resolution method for a racemic thiazolidine carboxylic acid is a strategic decision that depends on the specific goals of the project, the available resources, and the scale of the separation.
-
Diastereomeric salt resolution is often the method of choice for large-scale, cost-effective production, provided a suitable resolving agent and crystallization conditions can be identified.
-
Enzymatic kinetic resolution offers an elegant and highly selective approach, particularly when high enantiomeric purity is required and environmental considerations are a priority.
-
Chiral HPLC is an indispensable tool for the analytical determination of enantiomeric purity and is also a viable option for obtaining small quantities of highly pure enantiomers for initial biological testing.
A comprehensive approach to chiral resolution may involve the use of chiral HPLC for initial analytical method development and screening, followed by the development of either a diastereomeric salt resolution or an enzymatic method for larger-scale synthesis. By understanding the principles, advantages, and limitations of each technique, researchers can navigate the challenges of stereochemistry and unlock the full therapeutic potential of chiral thiazolidine carboxylic acids.
References
-
Busto, E., Gotor-Fernández, V., & Gotor, V. (2010). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 6, 93. [Link]
-
Wu, C. H., Pen, C. W., Wang, P. Y., & Tsai, S. W. (2012). An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid, and nipecotic acid. Biotechnology Letters, 34(6), 1069-1075. [Link]
-
Li, F., et al. (2012). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Journal of the Serbian Chemical Society, 77(10), 1375-1384. [Link]
-
Rahim, F., et al. (2019). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 24(23), 4289. [Link]
-
Palkó, M., et al. (2010). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Tetrahedron: Asymmetry, 21(11-12), 1359-1366. [Link]
-
Miyazawa, T., et al. (1999). Resolution of Racemic Carboxylic Acids via the Lipase-Catalyzed Irreversible Transesterification of Vinyl Esters. Chirality, 11(7), 554-60. [Link]
-
Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9291. [Link]
-
Pálovics, E., et al. (2007). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Tetrahedron: Asymmetry, 18(1), 60-67. [Link]
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 193. [Link]
-
Al-Masoudi, N. A., et al. (2022). The diastereoisomer of thiazolidine derivatives. Journal of Biomolecular Structure and Dynamics, 40(13), 5897-5910. [Link]
-
Tokyo University of Science. (2022). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]
-
Pellissier, H. (2011). Chemoenzymatic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 133(40), 15872-15875. [Link]
-
LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Kumar, A., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]
-
Rabuffetti, M., et al. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 24(23), 4272. [Link]
-
Shayanfar, A., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(40), 5735-5751. [Link]
-
Ebrahimi, S., et al. (2015). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. Journal of the Brazilian Chemical Society, 26(2), 358-363. [Link]
-
Allery, C. (2022, October 25). Stereochemistry: Kinetic Resolution. YouTube. [Link]
-
O'Donovan, D. H., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8436-8446. [Link]
-
Schober, L. J., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4242. [Link]
-
Gotor-Fernández, V., et al. (2020). Dynamic kinetic enzymatic resolutions of synthetic substrates to form... ResearchGate. [Link]
-
Forró, E., & Fülöp, F. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Symmetry, 12(10), 1735. [Link]
-
Wang, Y. F., et al. (1988). Kinetic resolution of amino acid esters catalyzed by lipases. The Journal of Organic Chemistry, 53(14), 3127-3129. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Thiazolidine-Based Drugs Versus Existing Treatments in Metabolic Disease
Abstract: This guide provides a comprehensive comparison of thiazolidinediones (TZDs), a class of insulin-sensitizing drugs, with other major antidiabetic agents. We delve into the molecular mechanisms, comparative clinical efficacy, safety profiles, and the experimental protocols used to evaluate these compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis to inform future research and clinical positioning of thiazolidine-based therapies.
Introduction to Thiazolidinediones (TZDs)
Thiazolidinediones, often called "glitazones," emerged in the 1990s as a novel class of oral antidiabetic agents targeting the underlying pathophysiology of type 2 diabetes mellitus (T2DM)—insulin resistance.[1] Unlike other therapies that primarily augment insulin secretion or reduce glucose production, TZDs directly enhance the sensitivity of peripheral tissues to insulin.[2] The first agent, troglitazone, was withdrawn due to hepatotoxicity, but its successors, pioglitazone and rosiglitazone, have been used in clinical practice, albeit with evolving safety considerations.[1][3]
These drugs are agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that acts as a critical regulator of glucose and lipid metabolism.[1] By activating PPARγ, TZDs modulate the expression of numerous genes involved in insulin signaling, adipocyte differentiation, and lipid metabolism.[1][4]
Mechanism of Action: The PPARγ Pathway
The therapeutic effects of TZDs are mediated through their binding to and activation of PPARγ, a member of the nuclear hormone receptor superfamily.[1] PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
This activation leads to:
-
Enhanced Insulin Sensitivity: TZDs promote the uptake and utilization of glucose in skeletal muscle and adipose tissue.[2]
-
Adipocyte Differentiation: They drive the differentiation of preadipocytes into mature fat cells, which are more efficient at storing free fatty acids, thereby reducing lipotoxicity in other tissues like the liver and muscle.[5]
-
Modulation of Adipokines: TZDs alter the secretion of adipokines, increasing levels of the insulin-sensitizing hormone adiponectin and decreasing levels of pro-inflammatory cytokines like TNF-α.
-
Anti-inflammatory Effects: PPARγ activation has been shown to have anti-inflammatory properties, which may contribute to their effects on insulin resistance and cardiovascular disease.[6]
Caption: TZD signaling pathway via PPARγ activation.
Comparative Efficacy Analysis
The clinical utility of TZDs is best understood in comparison to other established antidiabetic drug classes.
Glycemic Control
TZDs demonstrate robust glucose-lowering effects, comparable to metformin and sulfonylureas. The maximal effect on glycemic control can take 6 weeks to 6 months to become apparent due to the mechanism involving gene expression modification.[5]
| Drug Class | Typical HbA1c Reduction (Monotherapy) | Primary Mechanism | Risk of Hypoglycemia |
| Thiazolidinediones | 0.5 - 1.4% | Insulin Sensitizer | Very Low |
| Metformin | 1.0 - 2.0% | ↓ Hepatic Glucose Production | Very Low |
| Sulfonylureas | 1.0 - 2.0% | ↑ Insulin Secretion | High |
| DPP-4 Inhibitors | 0.5 - 0.8% | ↑ Incretin Levels | Low |
| SGLT2 Inhibitors | 0.5 - 1.0% | ↑ Urinary Glucose Excretion | Very Low |
| GLP-1 Receptor Agonists | 0.8 - 2.0% | ↑ Incretin Action, ↓ Glucagon | Very Low |
Data compiled from various clinical studies.
A meta-analysis comparing thiazolidinediones to metformin found that while both have similar effects on fasting plasma glucose, metformin was slightly more effective in reducing HbA1c.[7]
Insulin Sensitization and Metabolic Effects
TZDs are unique in their primary action as insulin sensitizers.[2] Pioglitazone, in particular, has shown favorable effects on lipid profiles, including a decrease in triglycerides and an increase in HDL cholesterol.[1]
When compared to the sulfonylurea glipizide, pioglitazone demonstrated a reduction in visceral and abdominal fat, despite causing an overall increase in body weight primarily due to fluid retention and an increase in subcutaneous fat.[8][9] Glipizide, in contrast, was associated with an increase in both visceral and abdominal fat.[8][9] This redistribution of fat away from visceral depots is a key proposed benefit of TZD therapy.[10]
Cardiovascular Outcomes
The cardiovascular safety of TZDs has been a subject of intense scrutiny.
-
Rosiglitazone: A meta-analysis in 2007 linked rosiglitazone to an increased risk of myocardial infarction, leading to significant restrictions on its use.[11][12] While some subsequent studies have debated the magnitude of this risk, concerns remain.[13][14]
-
Pioglitazone: In contrast, the PROactive trial showed that pioglitazone did not increase the risk of the primary macrovascular endpoint and was associated with a significant reduction in a secondary endpoint of all-cause mortality, non-fatal myocardial infarction, and stroke in patients with T2DM and a history of macrovascular disease.[15]
This contrasts with newer classes of antidiabetic drugs, such as SGLT2 inhibitors and GLP-1 receptor agonists, which have demonstrated clear cardiovascular benefits in dedicated cardiovascular outcome trials.[15][16] For instance, SGLT2 inhibitors have been shown to reduce the risk of hospitalization for heart failure and cardiovascular death.[17][18] A comparative study suggested that SGLT2 inhibitors provide superior cardiometabolic outcomes and a lower risk of adverse cardiovascular events compared to TZDs.[15]
Comparative Safety and Tolerability
The adverse effect profile of TZDs is a critical consideration in their clinical use.[19]
| Adverse Event | Thiazolidinediones | Metformin | Sulfonylureas | SGLT2 Inhibitors |
| Weight Gain | Yes (fluid & fat) [5] | Neutral / Slight Loss | Yes | Weight Loss |
| Fluid Retention / Edema | Yes [5] | No | No | Diuresis |
| Congestive Heart Failure | Increased Risk [19] | No | No | Reduced Risk |
| Bone Fractures | Increased Risk [5][20] | Potential protective effect[21] | No | Potential increased risk |
| Hypoglycemia | Very Low | Very Low | High | Very Low |
| Gastrointestinal Side Effects | Low | Common | Low | Low |
| Genitourinary Infections | No | No | No | Increased Risk |
The weight gain associated with TZDs is a result of both fluid retention and an increase in subcutaneous adipose tissue mass.[5] The increased risk of bone fractures is thought to be due to PPARγ activation in bone marrow, which promotes adipogenesis at the expense of osteoblast formation.[5]
Experimental Protocols for Evaluation
In Vitro: PPARγ Activation Assay
This assay quantifies the ability of a compound to activate the PPARγ receptor. A common method is a cell-based reporter gene assay.
Principle: Cells are co-transfected with two plasmids: one expressing a fusion protein of the PPARγ ligand-binding domain (LBD) and a DNA-binding domain (e.g., GAL4), and another containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DNA-binding domain. Activation of the PPARγ LBD by a ligand (the test compound) induces transcription of the reporter gene, and the resulting signal (light from luciferase) is measured.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates.
-
Transfection: Co-transfect cells with the PPARγ-LBD expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include a positive control (e.g., rosiglitazone) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected β-galactosidase plasmid or a separate cell viability assay). Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50.
In Vivo: Hyperinsulinemic-Euglycemic Clamp in Rodents
This is the gold-standard method for assessing insulin sensitivity in vivo.[22][23]
Principle: A high level of insulin is infused intravenously to suppress endogenous glucose production. Simultaneously, glucose is infused at a variable rate to maintain a normal blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity; a higher GIR indicates greater insulin sensitivity.[24]
Caption: Workflow for a hyperinsulinemic-euglycemic clamp study.
Step-by-Step Methodology:
-
Surgical Preparation: Anesthetize the rodent and surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[22] Exteriorize the catheters at the back of the neck.
-
Recovery: Allow the animal to recover for 4-5 days until it has regained its pre-surgical body weight.[22]
-
Experiment Day: Fast the animal for 5-6 hours. Connect the infusion lines to the conscious, unrestrained animal.
-
Baseline: Take a baseline blood sample to measure basal glucose and insulin levels.
-
Clamp Initiation: Begin a continuous infusion of insulin.
-
Glucose Monitoring and Infusion: At the same time, begin a variable infusion of glucose. Measure blood glucose every 5-10 minutes from the arterial line. Adjust the glucose infusion rate (GIR) to clamp the blood glucose at the basal level.
-
Steady State: The clamp is typically run for 120 minutes. Steady-state is achieved when blood glucose is held constant at the target level with a constant GIR for at least 30 minutes.
-
Data Analysis: The average GIR during the last 30 minutes of the clamp is used as the primary measure of insulin sensitivity.
Future Perspectives: Next-Generation Thiazolidine-Based Drugs
The therapeutic potential of targeting PPARγ remains significant. Research is now focused on developing next-generation compounds, such as selective PPARγ modulators (SPPARMs) and dual PPAR agonists (e.g., PPARα/γ agonists), that aim to dissociate the beneficial metabolic effects from the adverse side effects.[25][26] These novel agents may offer a more favorable risk-benefit profile, potentially revitalizing the clinical utility of this drug class.[27]
Conclusion
Thiazolidinediones are potent insulin sensitizers with robust glycemic-lowering effects. Their unique mechanism of action, involving the redistribution of fat from visceral to subcutaneous depots, offers metabolic advantages over some other antidiabetic agents. However, their clinical use is tempered by significant side effects, including weight gain, fluid retention, and an increased risk of heart failure and bone fractures. While pioglitazone has a more favorable cardiovascular profile than rosiglitazone, the emergence of SGLT2 inhibitors and GLP-1 receptor agonists with proven cardiovascular benefits has repositioned TZDs as second or third-line therapies in many clinical guidelines. The future of this class lies in the development of novel modulators that can harness the therapeutic potential of PPARγ activation while minimizing adverse effects.
References
-
Thiazolidinediones - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC. (n.d.). Retrieved from [Link]
-
Comparison of the Effects of Metformin and Thiazolidinediones on Bone Metabolism: A Systematic Review and Meta-Analysis - NIH. (2023). Retrieved from [Link]
-
Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC - NIH. (2011). Retrieved from [Link]
-
Thazolidinediones and the Promise of Insulin Sensitization in Type 2 Diabetes - PMC. (n.d.). Retrieved from [Link]
-
Comparative Effectiveness of Sodium-Glucose Co-transporter 2 Inhibitors and Thiazolidinediones in Reducing Adverse Cardiovascular Events in Type 2 Diabetes - NIH. (2025). Retrieved from [Link]
-
Functional Activation of PPARγ in Human Upper Aerodigestive Cancer Cell Lines - PMC. (n.d.). Retrieved from [Link]
-
Effect of rosiglitazone on the risk of myocardial infarction and death from cardiovascular causes - PubMed. (2007). Retrieved from [Link]
-
What are the typical side effects of Thiazolidinediones (TZDs)? - Dr.Oracle. (2025). Retrieved from [Link]
-
Effects of pioglitazone versus glipizide on body fat distribution, body water content, and hemodynamics in type 2 diabetes - PubMed. (n.d.). Retrieved from [Link]
-
Human PPAR-gamma Transcription Factor Activity Assay Kit | RayBiotech. (n.d.). Retrieved from [Link]
-
An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes - PMC. (n.d.). Retrieved from [Link]
-
Does Weight Gain Associated with Thiazolidinedione Use Negatively Affect Cardiometabolic Health? - PMC. (n.d.). Retrieved from [Link]
-
Comparative Longitudinal Evaluation of Systemic Inflammatory Markers in Type 2 Diabetes Treated with Four Oral Antidiabetic Drug Classes - MDPI. (n.d.). Retrieved from [Link]
-
Rosiglitazone and Cardiovascular Outcomes | Circulation - American Heart Association Journals. (n.d.). Retrieved from [Link]
-
Thiazolidinediones versus metformin on improving abnormal liver enzymes in patients with type 2 diabetes mellitus: a meta-analysis | Oncotarget. (2018). Retrieved from [Link]
-
Effects of Pioglitazone Versus Glipizide on Body Fat Distribution, Body Water Content, and Hemodynamics in Type 2 Diabetes. (2006). Retrieved from [Link]
-
Glucose Clamps in the Conscious, Unrestrained Rodent. (n.d.). Retrieved from [Link]
-
Metformin vs thiazolidinediones for treatment of clinical, hormonal and metabolic characteristics of polycystic ovary syndrome: a meta-analysis - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) Thiazolidinediones-PPAR-γ Agonists; for the treatment of Type II Diabetes Mellitus. (2024). Retrieved from [Link]
-
Synergistically improved cardiovascular outcomes in type 2 diabetes mellitus patients with combined treatment of SGLT-2 inhibitors and pioglitazone - Frontiers. (2024). Retrieved from [Link]
-
Long-term risk of rosiglitazone on cardiovascular events — a systematic review and meta-analysis | Cheng | Endokrynologia Polska. (2018). Retrieved from [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC - NIH. (n.d.). Retrieved from [Link]
-
(PDF) Experimental approaches to study PPARγ agonists as antidiabetic drugs. (2025). Retrieved from [Link]
-
Is pioglitazone (thiazolidinedione) more effective than glipizide (sulfonylurea) for treating type 2 diabetes? - Dr.Oracle. (2025). Retrieved from [Link]
-
Thiazolidinediones, Like Metformin, Inhibit Respiratory Complex I: A Common Mechanism Contributing to Their Antidiabetic Actions? - American Diabetes Association. (2004). Retrieved from [Link]
-
Exploring the mortality and cardiovascular outcomes with SGLT-2 inhibitors in patients with T2DM at dialysis commencement: a health global federated network analysis - NIH. (2024). Retrieved from [Link]
-
Effect of Rosiglitazone on the Risk of Myocardial... : New England Journal of Medicine - Ovid. (n.d.). Retrieved from [Link]
-
Thiazolidinediones Mechanism and Side Effects - YouTube. (2020). Retrieved from [Link]
-
The Risk of Fractures Associated with Thiazolidinediones: A Self-controlled Case-Series Study | PLOS Medicine. (n.d.). Retrieved from [Link]
-
Meal fat storage in subcutaneous adipose tissue: comparison of pioglitazone and glipizide treatment of type 2 diabetes - PubMed. (n.d.). Retrieved from [Link]
-
Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - Frontiers. (2018). Retrieved from [Link]
-
Hyperglycemic / Euglycemic Clamp Study - Melior Discovery. (n.d.). Retrieved from [Link]
-
Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials - Frontiers. (2022). Retrieved from [Link]
-
Thiazolidinediones and bone - PMC - NIH. (n.d.). Retrieved from [Link]
-
Considerations in the Design of Hyperinsulinemic-Euglycemic Clamps in the Conscious Mouse - American Diabetes Association. (2006). Retrieved from [Link]
-
PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments - MDPI. (n.d.). Retrieved from [Link]
-
Effects of pioglitazone versus glipizide on body fat distribution, body water content, and hemodynamics in type 2 diabetes. - Semantic Scholar. (n.d.). Retrieved from [Link]
-
(PDF) Rosiglitazone and Cardiovascular Risk - ResearchGate. (2025). Retrieved from [Link]
-
Reversing the curse on PPARγ - JCI. (2018). Retrieved from [Link]
-
Comparative Efficacy of Thiazolidinediones and Metformin for Polycystic Ovary Syndrome. (n.d.). Retrieved from [Link]
-
Hyperinsulinemic-euglycemic Clamps In Conscious, Unrestrained Mice l Protocol Preview. (2022). Retrieved from [Link]
Sources
- 1. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Thazolidinediones and the Promise of Insulin Sensitization in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Effects of pioglitazone versus glipizide on body fat distribution, body water content, and hemodynamics in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Does Weight Gain Associated with Thiazolidinedione Use Negatively Affect Cardiometabolic Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of rosiglitazone on the risk of myocardial infarction and death from cardiovascular causes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Long-term risk of rosiglitazone on cardiovascular events — a systematic review and meta-analysis | Cheng | Endokrynologia Polska [journals.viamedica.pl]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Effectiveness of Sodium-Glucose Co-transporter 2 Inhibitors and Thiazolidinediones in Reducing Adverse Cardiovascular Events in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 17. Frontiers | Synergistically improved cardiovascular outcomes in type 2 diabetes mellitus patients with combined treatment of SGLT-2 inhibitors and pioglitazone [frontiersin.org]
- 18. Exploring the mortality and cardiovascular outcomes with SGLT-2 inhibitors in patients with T2DM at dialysis commencement: a health global federated network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. The Risk of Fractures Associated with Thiazolidinediones: A Self-controlled Case-Series Study | PLOS Medicine [journals.plos.org]
- 21. Comparison of the Effects of Metformin and Thiazolidinediones on Bone Metabolism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. uab.edu [uab.edu]
- 25. An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. JCI - Reversing the curse on PPARγ [jci.org]
A Senior Application Scientist's Guide to Validating Analytical Methods for Thiazolidine Compounds in Biological Matrices
For researchers, clinical scientists, and drug development professionals, the robust quantification of thiazolidine-based compounds in complex biological matrices is paramount. This guide provides an in-depth comparison of analytical methodologies, grounded in regulatory principles and field-proven expertise. We will dissect the causality behind experimental choices, from initial sample handling to final data interpretation, ensuring that every protocol is a self-validating system.
The Thiazolidine Moiety: Analytical Considerations
Thiazolidine and its derivatives, such as the thiazolidinediones (TZDs) used in the management of type 2 diabetes (e.g., Pioglitazone, Rosiglitazone), present a unique set of analytical challenges and opportunities.[1] Their sulfur-containing heterocyclic structure influences their polarity, stability, and ionization characteristics, which in turn dictates the optimal analytical strategy.[2] The primary goal of any bioanalytical method is to provide accurate and reproducible data to support pharmacokinetic, toxicokinetic, and bioequivalence studies, adhering to stringent regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3]
Comparative Analysis of Key Analytical Platforms
The choice of analytical instrumentation is a critical decision point, balancing the need for sensitivity, selectivity, throughput, and cost. Here, we compare the three most common platforms for the analysis of thiazolidine compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC-UV separates the analyte from matrix components based on its physicochemical properties (e.g., polarity) on a stationary phase, followed by detection using UV absorbance.
-
Expertise & Experience: This technique is often considered a workhorse in many labs due to its simplicity and cost-effectiveness.[4] It is most suitable for the analysis of samples with relatively high concentrations of the analyte, such as in formulation quality control or for some preclinical studies with high dosing. However, for typical bioanalytical applications requiring low detection limits in complex matrices like plasma, HPLC-UV often lacks the necessary sensitivity and selectivity. Endogenous matrix components can co-elute with the analyte, leading to interferences and inaccurate quantification.[4][5]
-
Trustworthiness: While a validated HPLC-UV method can be reliable, its susceptibility to matrix interference necessitates more rigorous sample clean-up procedures compared to mass spectrometry-based methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For many thiazolidine compounds, particularly those with polar functional groups like carboxylic acids, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis.[6][7][8]
-
Expertise & Experience: The derivatization step, often involving reagents like chloroformates, adds complexity and potential variability to the workflow.[6][7] While GC-MS can offer excellent selectivity and sensitivity, the multi-step sample preparation can be time-consuming and may not be ideal for high-throughput applications. However, for specific, volatile, or derivatizable thiazolidine compounds, it remains a viable and powerful option.
-
Trustworthiness: A well-validated GC-MS method with a suitable internal standard can be highly reliable. The derivatization step must be carefully controlled and monitored to ensure consistent reaction efficiency.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the precise quantification of an analyte even at very low concentrations in a complex biological matrix.
-
Expertise & Experience: LC-MS/MS is the undisputed gold standard for the bioanalysis of thiazolidine compounds in drug development.[9] Its high selectivity, achieved through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), minimizes the impact of matrix interferences.[5] This often allows for simpler and faster sample preparation methods, such as protein precipitation, leading to higher throughput. The sensitivity of modern LC-MS/MS instruments enables the quantification of analytes at the sub-ng/mL level, which is crucial for pharmacokinetic studies.[10]
-
Trustworthiness: The specificity of MRM transitions provides a high degree of confidence in the identity and quantity of the analyte. When validated according to regulatory guidelines, LC-MS/MS methods are considered the most reliable and defensible for bioanalytical submissions.
Table 1: Quantitative Comparison of Analytical Platforms for Thiazolidine Compound Analysis
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Sensitivity (Typical LLOQ) | 5-50 ng/mL | 0.5-10 ng/mL | 0.1-5 ng/mL or lower |
| Selectivity | Moderate (Risk of interference) | High | Very High (MRM) |
| Sample Preparation Complexity | Moderate to High | High (Derivatization required) | Low to Moderate |
| Throughput | Moderate | Low to Moderate | High |
| Cost (Instrument/Operational) | Low / Low | Moderate / Moderate | High / Moderate |
| Primary Application | QC, High concentration studies | Specific volatile/derivatizable analytes | Pharmacokinetics, Bioequivalence |
Data compiled and generalized from multiple sources for illustrative purposes.[5][6][7][10][11]
Deep Dive into Sample Preparation: The Foundation of a Robust Assay
The goal of sample preparation is to isolate the analyte of interest from the biological matrix, remove interfering components, and concentrate the analyte to a level suitable for detection. The choice of technique is a critical determinant of method performance.
Protein Precipitation (PPT)
-
Mechanism: A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma or serum sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.[12]
-
Expertise & Experience: PPT is the simplest and fastest sample preparation technique, making it ideal for high-throughput environments. For many thiazolidine compounds, particularly when analyzed by the highly selective LC-MS/MS, the level of cleanup provided by PPT is sufficient. However, it is a non-selective method, and the resulting supernatant can still contain a significant amount of endogenous components like phospholipids, which can lead to matrix effects (ion suppression or enhancement) in the MS source.
-
Trustworthiness: While fast, the "dirtiness" of the extract requires careful evaluation of matrix effects during method validation. It is crucial to test matrix from multiple sources to ensure the method is rugged.
Liquid-Liquid Extraction (LLE)
-
Mechanism: LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. The choice of organic solvent is critical and depends on the polarity of the thiazolidine compound.
-
Expertise & Experience: LLE provides a significantly cleaner extract compared to PPT, as it effectively removes many endogenous interferences.[5] This often results in reduced matrix effects and improved assay sensitivity. The process is more labor-intensive than PPT and involves steps like vortexing, centrifugation, and evaporation/reconstitution, which can be more challenging to automate.
-
Trustworthiness: LLE is a robust and reliable technique. The multi-step process, however, introduces more opportunities for variability, making consistent execution crucial for achieving high precision.
Solid-Phase Extraction (SPE)
-
Mechanism: SPE utilizes a solid sorbent packed in a cartridge or well plate to selectively retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.
-
Expertise & Experience: SPE offers the highest degree of sample cleanup and can be used to concentrate the analyte, leading to the best sensitivity and minimal matrix effects.[12] It is a highly versatile technique, with a wide range of sorbent chemistries available (e.g., reversed-phase, ion-exchange) to suit the specific properties of the thiazolidine analyte. While SPE can be more expensive and time-consuming to develop, it is readily automated in a 96-well format for high-throughput applications.
-
Trustworthiness: When optimized, SPE is the most reliable method for producing clean extracts and minimizing matrix effects, leading to a highly rugged and reproducible bioanalytical method.
Table 2: Performance Comparison of Sample Preparation Techniques for Thiazolidine Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Sample Cleanliness | Low | Moderate | High |
| Matrix Effect | High Potential | Moderate Potential | Low Potential |
| Recovery | Generally Good | Variable, Solvent Dependent | High and Reproducible |
| Throughput | Very High | Moderate | High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development Time | Short | Moderate | Long |
This table represents a synthesis of general principles in bioanalysis and is supported by comparative studies on various compounds.[12]
Experimental Protocols: A Self-Validating System
The following protocols are provided as a guide and should be optimized for the specific thiazolidine analyte and available instrumentation.
Validated LC-MS/MS Method for Pioglitazone in Human Plasma (A Case Study)
This protocol is based on established and validated methods for the analysis of pioglitazone, a widely studied thiazolidinedione.[5][10]
Step 1: Preparation of Standards and Quality Controls (QCs)
-
Prepare a primary stock solution of pioglitazone in methanol.
-
Serially dilute the stock solution to create working standards for the calibration curve (e.g., 1-2000 ng/mL).
-
Prepare separate QC samples at low, medium, and high concentrations.
Step 2: Sample Preparation (using LLE)
-
Pipette 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., a structurally similar but isotopically labeled pioglitazone or another thiazolidinedione).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Step 3: LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for pioglitazone and the internal standard. For pioglitazone, this could be m/z 357 -> 134.[5]
Step 4: Method Validation
-
Conduct a full validation according to FDA or EMA guidelines, assessing:
-
Selectivity: Analyze at least six different blank matrix sources for interferences.
-
Linearity: Assess the calibration curve over the desired concentration range.
-
Accuracy and Precision: Analyze QCs at multiple concentrations on different days. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[5]
-
Recovery and Matrix Effect: Compare the analyte response in extracted samples to that in post-extraction spiked samples and neat solutions.
-
Stability: Evaluate the stability of the analyte under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.[5][13]
-
Authoritative Grounding: Troubleshooting and Field Insights
-
Managing Matrix Effects: The presence of the sulfur atom in thiazolidines does not inherently predispose them to greater matrix effects than other compounds of similar polarity. However, as with any bioanalytical method, matrix effects are a primary concern. If significant ion suppression or enhancement is observed, especially with PPT, the first step is to transition to a more effective sample cleanup method like LLE or SPE. Modifying the chromatographic conditions to better separate the analyte from the interfering matrix components is also a viable strategy.[9]
-
Adduct Formation: In electrospray ionization, analytes can form adducts with ions present in the mobile phase or matrix (e.g., sodium [M+Na]+, potassium [M+K]+).[14] This can dilute the signal of the primary ion of interest (e.g., [M+H]+). For thiazolidine compounds, it is important to screen for common adducts during method development. The addition of a small amount of a competing agent like ammonium formate to the mobile phase can sometimes help to promote the formation of a single, consistent ion.
-
Analyte Stability: Thiazolidine compounds are generally stable. However, it is imperative to experimentally verify their stability in the biological matrix under all relevant storage and handling conditions (e.g., bench-top, multiple freeze-thaw cycles, long-term storage at -20°C or -80°C).[5][13] This ensures that the measured concentration accurately reflects the concentration at the time of sample collection.
Conclusion
The validation of analytical methods for thiazolidine compounds in biological matrices requires a systematic and scientifically sound approach. While HPLC-UV and GC-MS have their niche applications, LC-MS/MS has emerged as the definitive platform for regulated bioanalysis due to its unparalleled sensitivity, selectivity, and throughput. The choice of sample preparation technique—protein precipitation, liquid-liquid extraction, or solid-phase extraction—is a critical decision that must balance the need for sample cleanliness with throughput and cost considerations. By understanding the causality behind these experimental choices and adhering to a framework of self-validation, researchers can generate high-quality, reliable, and defensible data to support the advancement of pharmaceutical development.
References
-
Lin, Z. J., Ji, Q., & Lim, H. K. (2006). Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1291-1298. Available at: [Link]
-
Jain, D., & Athawale, R. (2021). Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats. Analytical Methods, 13(11), 1364-1372. Available at: [Link]
-
Singh, V., & S, S. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(5), 064-069. Available at: [Link]
-
Schug, K. A., & McNair, H. M. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Journal of chromatography. A, 985(1-2), 375–385. Available at: [Link]
-
Raab, A., & Feldmann, J. (2019). Biological sulphur-containing compounds - Analytical challenges. Analytica chimica acta, 1083, 1–16. Available at: [Link]
-
Zubiri, F., O'Gorman, M., & Walker, M. (2021). Development and Validation of an HPLC–MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues. Pharmaceutics, 13(5), 661. Available at: [Link]
-
Shin, H. S., Kim, J. G., Shin, Y. J., & Kim, J. H. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Journal of mass spectrometry : JMS, 42(8), 1055–1062. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Patel, T., et al. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. Available at: [Link]
-
Eckers, C., Abramson, F. P., & Lecchi, P. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Rapid communications in mass spectrometry : RCM, 15(8), 602–607. Available at: [Link]
-
Shin, H. S., Kim, J. G., Shin, Y. J., & Kim, J. H. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Journal of mass spectrometry : JMS, 42(8), 1055–1062. Available at: [Link]
-
Singh, V., & S, S. (2012). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. Available at: [Link]
-
Bobin, P., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. Available at: [Link]
-
Gananadhamu, S., et al. (2014). Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study. Scirp.org. Available at: [Link]
-
Fiehn Lab. MS Adduct Calculator. Fiehn Lab. Available at: [Link]
-
Alim, M. A., et al. (2012). HPLC Method for the Determination of Pioglitazone in Human Plasma and Its Application to Pharmacokinetic Study. Asian Journal of Chemistry, 24(1), 214-216. Available at: [Link]
-
Kommana, R., & Rebecca, S. D. (2013). Development and validation of HPLC and UV spectrophotometric methods for determination of pioglitazone hydrochloride in bulk and its formulations. Der Pharmacia Lettre, 5(1), 269-278. Available at: [Link]
-
Piechocka, J., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological sulphur-containing compounds - Analytical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Thiazolidine-Containing Haptens
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of the Thiazolidine Ring
The thiazolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from the life-saving penicillin antibiotics to metabolic drugs like pioglitazone.[1][2][3] Its five-membered ring containing sulfur and nitrogen is a versatile pharmacophore, integral to the biological activity of these compounds.[1] However, when these small molecules (haptens) enter the body, they can trigger an unintended immune response, leading to the generation of specific antibodies. This becomes critically important when a patient is exposed to a different, but structurally related, thiazolidine-containing drug. The antibodies raised against the first drug may recognize and bind to the second, a phenomenon known as cross-reactivity.
This guide provides an in-depth analysis of the mechanisms behind this cross-reactivity and presents a robust experimental framework for its quantitative assessment. Understanding and predicting this phenomenon is not merely an academic exercise; it is fundamental to developing safer drugs, creating more specific diagnostics, and making informed clinical decisions, particularly in the context of drug allergies.[4][5]
The Journey from Small Molecule to Immunogen
A small molecule like a thiazolidine derivative is, by itself, immunologically invisible; it is a hapten, incapable of eliciting an antibody response.[6] For the immune system to "see" it, the hapten must be conjugated to a larger carrier molecule, typically a protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7][] This conjugation creates a neoantigen, which is large enough to be processed by antigen-presenting cells and activate the B cells that produce antibodies.[6]
The antibodies generated are intended to be specific to the hapten. However, the specificity is not absolute. These antibodies can also bind to other molecules that share structurally similar features, or epitopes, with the original immunizing hapten.[9][10] This binding to non-target molecules is the definition of cross-reactivity.[11]
Caption: From Hapten to Immunogen: The generation of anti-hapten antibodies.
Structural Drivers of Cross-Reactivity: Ring vs. Side Chains
A common misconception is that cross-reactivity is primarily dictated by the shared core structure—in this case, the thiazolidine ring. While the ring is part of the epitope, extensive evidence, particularly from the study of β-lactam antibiotics, shows that the peripheral side chains are often the dominant drivers of antibody recognition and cross-reactivity.[4][12]
Penicillins possess a thiazolidine ring fused to a β-lactam ring, while cephalosporins have a dihydrothiazine ring instead.[13] Despite the difference in the adjacent ring, the crucial factor for cross-reactivity is the structural similarity of the R1 side chain.[4][14] For example, amoxicillin (a penicillin) and cephalexin (a cephalosporin) share a very similar R1 side chain, leading to a higher potential for cross-reactivity than between penicillins and cephalosporins with dissimilar side chains.[5] This principle is critical for drug development, suggesting that modifying side chains can be an effective strategy to reduce the cross-reactivity potential of new thiazolidine-based drug candidates.
Caption: Structural determinants of antibody cross-reactivity.
Experimental Guide: Quantifying Cross-Reactivity with Competitive ELISA
To move from theory to practice, a reliable and quantitative method is required to assess cross-reactivity. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the industry standard for this purpose.[11] The principle is elegant and powerful: a known amount of immobilized hapten-conjugate competes with the free "test" hapten (in solution) for a limited number of antibody binding sites. A high degree of cross-reactivity means the test hapten is an effective competitor, resulting in a lower signal.
This protocol is designed as a self-validating system, ensuring that the results are robust and reproducible.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. dovepress.com [dovepress.com]
- 6. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elisakits.co.uk [elisakits.co.uk]
- 12. Beta-lactam Antibiotics and Cross-reactivity [medsafe.govt.nz]
- 13. Understanding Penicillin Allergy, Cross Reactivity, and Antibiotic Selection in the Preoperative Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Ethyl (R)-thiazolidine-4-carboxylate for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl (R)-thiazolidine-4-carboxylate, a key building block in many synthetic pathways. By adhering to these procedures, we not only ensure a safe laboratory environment but also uphold our commitment to environmental stewardship and regulatory compliance.
Preliminary Hazard Assessment of this compound
The parent compound, (R)-Thiazolidine-4-carboxylic acid, is classified as a skin and eye irritant, and is harmful if swallowed, in contact with skin, or inhaled[1][2]. A closely related compound, 3-Ethyl (-)-Thiazolidine-3,4-dicarboxylate, is not classified as a hazardous substance[3]. Given these contrasting profiles, it is prudent to treat this compound with a degree of caution, assuming it may possess irritant and potentially harmful properties until proven otherwise.
Inferred Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.
It is crucial to consult your institution's Environmental Health and Safety (EHS) department for a site-specific risk assessment and to determine if this compound is classified as a hazardous waste at your facility.
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound for any purpose, including disposal, the following minimum PPE should be worn to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger amounts or in the event of a spill, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Waste Characterization and Segregation: The First Step to Compliant Disposal
Proper disposal begins with accurate waste characterization. As a generator of chemical waste, you are responsible for determining if your waste is hazardous according to the Resource Conservation and Recovery Act (RCRA).
Step 1: Determine if the Waste is a "Solid Waste." In a laboratory setting, any discarded material, including unused this compound, reaction byproducts, or contaminated materials, is considered a solid waste.
Step 2: Determine if the Waste is a "Hazardous Waste." A solid waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics:
-
Ignitability: Flashpoint below 140°F (60°C).
-
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable under normal conditions, may react with water, or can generate toxic gases.
-
Toxicity: Harmful when ingested or absorbed.
Given the lack of specific data for this compound, it is best to assume it may be a toxic hazardous waste. Your facility's EHS department can provide guidance on making this determination.
Waste Segregation: Proper segregation of waste is critical to prevent dangerous chemical reactions and to ensure compliant disposal. Waste containing this compound should be collected in a designated, properly labeled hazardous waste container. Do not mix this waste with other incompatible materials, such as strong oxidizing agents.
Step-by-Step Disposal Procedures
The following procedures provide a general framework for the disposal of waste containing this compound. Always follow your institution's specific protocols.
Collection and Accumulation in a Satellite Accumulation Area (SAA)
A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation.
-
Container Selection: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The label should also include the date accumulation begins and the specific hazards (e.g., "Irritant," "Potentially Toxic").
-
Accumulation: Collect the waste in the designated container. The container must be kept closed at all times except when adding waste.
-
Storage Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA. Once the container is full, it must be moved to the Central Accumulation Area (CAA) within three days.
Transfer to the Central Accumulation Area (CAA)
The Central Accumulation Area (CAA) is a designated, secure location for the storage of hazardous waste before it is transported off-site for disposal.
-
Transport: Securely close the waste container and transport it to the CAA using a secondary containment carrier.
-
Log-in: Follow your facility's procedures for logging the waste into the CAA inventory. This typically involves recording the chemical name, quantity, and date of transfer.
-
Storage: Store the waste container in the designated area within the CAA, ensuring it is segregated from incompatible materials.
Final Disposal by a Licensed Vendor
Your institution's EHS department will arrange for the final disposal of the hazardous waste through a licensed and certified hazardous waste vendor. The most common disposal method for organic chemical waste is incineration at a permitted facility.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Secure the Area: Restrict access to the spill area.
-
Consult the SDS (or equivalent hazard information): Refer to the known hazards of similar compounds to guide your response.
-
Small Spills: For small spills of solid material, carefully sweep it up, avoiding the generation of dust, and place it in a labeled hazardous waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Large Spills: For large spills, contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of chemical waste is a fundamental responsibility of every scientist. By following these guidelines for this compound, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our planet. When in doubt, always consult your institution's Environmental Health and Safety department for guidance.
References
-
Chemical Toxicity Database. (n.d.). RTECS NUMBER-XJ5131810. Retrieved from [Link]
-
Baaloudj, O., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Organics, 6(1), 1. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). 3-Propionyl-thiazolidine-4-carboxylic acid ethyl esters. Med. Chem. Commun., 5, 1785-1790. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Acetyl thiazolidine carboxylic acid. Retrieved from [Link]
-
MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of new ethyl esters of the 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid. Retrieved from [Link]
-
PubMed. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chem Res Toxicol, 28(3), 394-400. Retrieved from [Link]
-
TSI Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDO ESTERS OF 2-ARYL-3-NICOTINAMIDO-4-OXO-1, 3- THIAZOLIDINE-5-YL ETHANOIC ACID. Retrieved from [Link]
-
PubMed. (1987). Thiazolidine-4-carboxylic Acid Toxicity and Glutathione Levels in Various Organs of the Rat. Drugs Exp Clin Res, 13(7), 399-405. Retrieved from [Link]
-
PubMed. (1982). [Thiazolidine carboxylic acid toxicity. A review of 78 cases (author's transl)]. Nouv Presse Med, 11(7), 509-12. Retrieved from [Link]
-
NEWater. (2025). Heterocyclic Pharmaceuticals: A Growing Environmental Concern. Retrieved from [Link]
-
NEWater. (2025). Heterocyclic Pharmaceuticals: A Growing Environmental Concern. Retrieved from [Link]
-
ZU Scholars. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Ne. Retrieved from [Link]
Sources
Navigating the Safe Handling of Ethyl (R)-thiazolidine-4-carboxylate: A Guide for Laboratory Professionals
Hazard Assessment and Core Principles
Ethyl (R)-thiazolidine-4-carboxylate is a heterocyclic compound. Based on data from structurally similar compounds, such as (R)-Thiazolidine-4-carboxylic acid, it is prudent to handle it as a substance that may be harmful if swallowed, in contact with skin, or if inhaled.[1][2] It may also cause skin, eye, and respiratory irritation.[1][2] Therefore, the foundational principle of handling this chemical is the avoidance of direct contact and the prevention of aerosol or dust generation.
Key Operational Directive: All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[2][3] |
| Hands | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which may cause irritation or harmful effects if absorbed.[2][3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities or if dust or aerosols are generated. | Minimizes the risk of inhaling airborne particles that could cause respiratory tract irritation.[2][3][5] |
| Body | A standard laboratory coat. Protective clothing and boots may be necessary for larger-scale operations. | Protects against accidental skin contact and contamination of personal clothing.[3] |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Pre-Handling Preparations
-
Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in the table above.
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment. Ensure everything is clean and dry.
Handling the Compound
-
Weighing: Carefully weigh the desired amount of this compound within the fume hood to minimize the risk of inhalation. Avoid creating dust.
-
Dissolving and Transferring: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Use a funnel for transfers between containers.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
Spill and Exposure Procedures
In case of a small spill:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently sweep the material into a designated waste container.[3]
-
Clean the spill area with a suitable solvent.
In case of personal exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][6]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2][3] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method, but this must be confirmed with your waste management provider.[3]
By adhering to these guidelines, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). L(-)-Thiazolidine-4-carboxylic acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
